Product packaging for BDP TMR alkyne(Cat. No.:)

BDP TMR alkyne

Cat. No.: B1192296
M. Wt: 435.3 g/mol
InChI Key: HBRMSAJWEIMAKR-UHFFFAOYSA-N
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Description

BDP TMR is a fluorophore for TAMRA channel. Due to high quantum yield, it is much brighter than TAMRA. This alkyne dye can be conjugated with azides by copper-catalyzed Click Chemistry reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24BF2N3O2 B1192296 BDP TMR alkyne

Properties

Molecular Formula

C24H24BF2N3O2

Molecular Weight

435.3 g/mol

IUPAC Name

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide

InChI

InChI=1S/C24H24BF2N3O2/c1-5-14-28-24(31)13-11-21-16(2)23-15-19-8-12-22(18-6-9-20(32-4)10-7-18)30(19)25(26,27)29(23)17(21)3/h1,6-10,12,15H,11,13-14H2,2-4H3,(H,28,31)

InChI Key

HBRMSAJWEIMAKR-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP TMR alkyne, Bodipy TMR alkyne

Origin of Product

United States

Foundational & Exploratory

BDP TMR Alkyne: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

BDP TMR alkyne is a high-performance, borondipyrromethene-based fluorescent dye designed for the specific and efficient labeling of biomolecules.[1] It is characterized by its exceptional brightness, photostability, and a terminal alkyne group that enables covalent attachment to azide-modified molecules via copper-catalyzed click chemistry.[2][3] This technical guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in bio-conjugation, tailored for researchers, scientists, and drug development professionals.

Core Properties and Specifications

BDP TMR is a fluorophore specifically designed for the TAMRA (tetramethylrhodamine) channel.[1][2] A key advantage of this compound is its high fluorescence quantum yield, which approaches unity, making it significantly brighter than traditional dyes like TAMRA. This property, combined with a relatively long excited-state lifetime, also makes it suitable for fluorescence polarization assays. The dye is hydrophobic but can be effectively used for labeling biomolecules in aqueous solutions, yielding water-soluble conjugates.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including the calculation of labeling efficiency and concentration measurements.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol (or Da)
CAS Number 2006345-32-8
Appearance Green-black crystals
Purity ≥95% (by ¹H NMR and HPLC-MS)
Absorption Maximum (λ_abs_) 545 nm
Emission Maximum (λ_em_) 570 nm
Fluorescence Quantum Yield (Φ) 0.95
Correction Factor (CF₂₆₀) 0.16
Correction Factor (CF₂₈₀) 0.16
Solubility Good in DMSO, chlorinated organic solvents, and alcohols
Storage Conditions Store at -20°C in the dark; desiccate

Mechanism of Action: Copper-Catalyzed Click Chemistry

The terminal alkyne group on the BDP TMR molecule is the key to its utility in bioconjugation. This group serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is highly specific, efficient, and biocompatible, allowing for the precise labeling of target molecules in complex biological mixtures.

The CuAAC reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, nucleic acid, or small molecule). The reaction is highly selective, as both alkyne and azide functional groups are virtually absent in native biological systems, thus preventing non-specific side reactions. This bioorthogonality ensures that labeling occurs only at the intended sites.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Covalent Bond Formation Azide Azide-Modified Biomolecule Azide->Product Catalyst Copper (I) Source (e.g., CuSO₄ + Ascorbic Acid) Catalyst->Product Catalyzes Reaction

Figure 1. Conceptual workflow of the CuAAC (Click Chemistry) reaction.

Applications in Research and Development

This compound is a versatile tool for a wide range of applications, primarily focused on fluorescently labeling and visualizing biomolecules. Its principal uses include:

  • Oligonucleotide Labeling: For tracking DNA and RNA probes in various molecular biology assays.

  • Protein and Peptide Labeling: To study protein localization, trafficking, and interactions within living cells.

  • Amino Acid Sequencing: As a fluorescent tag for identifying amino acids.

  • Cellular Imaging: Visualizing cellular components and processes with high sensitivity and resolution due to the dye's brightness.

The bioorthogonal nature of the click reaction allows these labeling procedures to be performed in complex environments, including cell lysates and even living organisms, with minimal disruption to native biological processes.

G A Bioorthogonal Chemistry B Click Chemistry (e.g., CuAAC) A->B is a key example of C Bioorthogonal Reagents B->C utilizes D This compound (Alkyne Handle) C->D E Azide-Modified Biomolecule (Azide Handle) C->E F Application: Fluorescent Labeling D->F E->F

Figure 2. Logical relationship of this compound within bioorthogonal chemistry.

Experimental Protocol: Protein Labeling via CuAAC

This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimization may be required depending on the specific protein and experimental conditions. It is recommended to perform the reaction steps under an inert gas like argon or nitrogen to prevent the oxidation of the copper catalyst.

Required Materials:
  • Azide-modified protein in an azide-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous DMSO.

  • Catalyst Solution: 50 mM Ascorbic Acid in water (prepare fresh).

  • Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in water.

  • Protein Labeling Buffer: (Optional, protects proteins from reactive oxygen species).

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:
  • Prepare Stock Solutions:

    • Dye Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ascorbic Acid Stock: Prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution oxidizes readily and should be made fresh for each experiment.

    • Copper Sulfate Stock: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

  • Determine Reaction Volumes:

    • Calculate the required volume of each component. A typical starting point is a 3- to 10-fold molar excess of dye over the protein.

    • The volume of the azide-modified protein solution should not exceed one-third of the total reaction volume.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • If using, add the protein labeling buffer and vortex gently.

    • Add the calculated volume of the 10 mM this compound stock solution and vortex.

    • Add the 50 mM ascorbic acid solution.

    • Initiate the reaction by adding the 50 mM CuSO₄ solution. The ascorbic acid will reduce Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and catalyst components using size-exclusion chromatography or dialysis.

G Start Start PrepStocks Prepare Stock Solutions: 1. This compound (10mM in DMSO) 2. Ascorbic Acid (50mM in H₂O, Fresh) 3. CuSO₄ (50mM in H₂O) Start->PrepStocks Combine Combine Reactants: - Azide-Modified Protein - this compound Stock PrepStocks->Combine AddCatalyst Add Catalyst Components: 1. Ascorbic Acid 2. CuSO₄ (Initiates Reaction) Combine->AddCatalyst Incubate Incubate for 1-2 hours (Room Temperature, Dark) AddCatalyst->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify End End: Labeled Protein Purify->End

Figure 3. Step-by-step workflow for protein conjugation using this compound.

References

BDP TMR alkyne chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BDP TMR Alkyne for Researchers and Drug Development Professionals

Introduction

This compound is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright fluorescence, high quantum yield, and photostability. The "TMR" designation indicates that its spectral properties are similar to those of tetramethylrhodamine (TAMRA), making it compatible with instrumentation and filter sets designed for the TAMRA channel. The presence of a terminal alkyne group enables its use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the stable and specific covalent labeling of azide-modified biomolecules, a technique widely employed in drug development, proteomics, and various life science research applications.[1][2][3][4][5] This guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application.

Chemical Structure

The core structure of this compound is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene skeleton, which is the fundamental framework of BODIPY dyes. This core is substituted to tune its spectral properties to resemble TAMRA and is functionalized with a terminal alkyne for conjugation reactions.

Molecular Formula: C₂₄H₂₄BF₂N₃O₂

Physicochemical and Spectroscopic Properties

This compound exhibits favorable properties for a fluorescent probe, including high fluorescence quantum yield and good solubility in common organic solvents. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 435.28 g/mol
CAS Number 2006345-32-8
Appearance Green-black crystals
Solubility Good in DMSO, chlorinated organic solvents, and alcohols
Purity ≥95% (typically determined by ¹H NMR and HPLC-MS)
Excitation Maximum (λex) 545 nm
Emission Maximum (λem) 570 nm
Fluorescence Quantum Yield 0.95
CF₂₆₀ 0.16
CF₂₈₀ 0.16

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Click Chemistry Labeling of Azide-Modified Proteins

This protocol outlines the general steps for conjugating this compound to a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an azide-free buffer

  • This compound

  • Protein labeling buffer (e.g., phosphate buffer, pH 7.5)

  • 10 mM stock solution of this compound in DMSO

  • 50 mM stock solution of ascorbic acid in water (prepare fresh)

  • 10 mM stock solution of copper(II) sulfate (CuSO₄)

  • 10 mM stock solution of a copper ligand (e.g., TBTA) in DMSO

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh 50 mM solution of ascorbic acid in deionized water.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 10 mM stock solution of a copper ligand, such as TBTA, in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the protein labeling buffer to achieve the desired final protein concentration.

    • Add the this compound stock solution to the protein solution. The molar excess of the dye may need to be optimized but a 3-10 fold excess is a common starting point.

    • Add the copper ligand stock solution to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared ascorbic acid solution.

    • Vortex the mixture gently again.

    • (Recommended) Degas the mixture with an inert gas like argon or nitrogen to prevent oxidation of the ascorbic acid.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled protein from the excess dye and other reaction components using a suitable method, such as size-exclusion chromatography or dialysis.

Copper-Catalyzed Click Chemistry Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides that have been synthesized with a terminal alkyne modification. In this case, an azide-containing fluorescent dye would be used, but the principle is the same if starting with an azide-modified oligonucleotide and this compound. The following workflow illustrates the general process.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-containing fluorescent dye (or this compound for an azide-modified oligo)

  • 2 M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • DMSO

  • 10 mM stock solution of the azide dye in DMSO

  • 5 mM Ascorbic Acid Stock (prepare fresh)

  • 10 mM Copper(II)-TBTA Stock in 55% DMSO

  • Lithium perchlorate in acetone (3%)

  • Ethanol or Isopropanol

  • Sodium acetate

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

    • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO and vortex.

  • Reaction Mixture:

    • Add the azide dye stock solution and vortex.

    • Add the Copper(II)-TBTA stock solution and vortex.

    • Add the freshly prepared ascorbic acid stock solution and vortex.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours in the dark.

  • Precipitation and Purification:

    • Precipitate the labeled oligonucleotide by adding a 4-fold excess volume of 3% lithium perchlorate in acetone.

    • Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol or 0.8 volumes of isopropanol.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the oligonucleotide.

    • Wash the pellet with acetone.

    • Dry the pellet and purify by reverse-phase HPLC or PAGE.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of an azide-modified protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification azide_protein Azide-Modified Protein mixing Mixing of Components azide_protein->mixing bdp_alkyne This compound bdp_alkyne->mixing reagents CuSO4, Ligand, Ascorbic Acid reagents->mixing incubation Incubation (1-2h, RT, dark) mixing->incubation purify Size-Exclusion Chromatography incubation->purify labeled_protein Labeled Protein purify->labeled_protein G receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf (Labeled with BDP TMR) ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

References

BDP TMR Alkyne: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a highly efficient fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Renowned for its exceptional brightness and photostability, this compound serves as a powerful tool for the fluorescent labeling of biomolecules within complex biological systems. Its core mechanism of action relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enabling the precise and robust covalent linkage to azide-modified targets. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of its key quantitative properties.

Core Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism by which this compound labels target molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage between the terminal alkyne group of the BDP TMR dye and an azide group on a target biomolecule.

The CuAAC reaction is characterized by its high yield, tolerance of a wide range of functional groups and solvents (including aqueous environments), and favorable reaction kinetics at physiological temperatures.[1][2] The reaction is highly specific, as both the alkyne and azide functional groups are largely absent in biological systems, thus minimizing off-target labeling.

The catalytic cycle of CuAAC involves the following key steps:

  • Formation of a Copper(I)-Acetylide Intermediate: In the presence of a copper(I) catalyst, the terminal alkyne of BDP TMR forms a copper(I)-acetylide intermediate.

  • Coordination of the Azide: The azide-modified target molecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product BDP_TMR_Alkyne This compound (R-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate BDP_TMR_Alkyne->Cu_Acetylide + Cu(I) Azide_Target Azide-Modified Target (N3-R') Cycloaddition [3+2] Cycloaddition Azide_Target->Cycloaddition Cu_I Cu(I) Triazole_Product Labeled Target (Triazole Linkage) Cu_Acetylide->Cycloaddition Cycloaddition->Cu_I Catalyst Regeneration Cycloaddition->Triazole_Product Rearrangement & Protonolysis

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. Its high fluorescence quantum yield makes it significantly brighter than traditional fluorophores like tetramethylrhodamine (TAMRA).[3][4]

PropertyValueReference
Maximum Excitation Wavelength (λmax) 545 nm[4]
Maximum Emission Wavelength (λem) 570 nm
Fluorescence Quantum Yield (Φ) 0.95
Molecular Weight 435.28 g/mol
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Extinction Coefficient (ε) Not specified
Solubility Good in DMSO, chlorinated organic solvents, and alcohols

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

In-Gel Fluorescence Scanning of Labeled Proteins

This protocol is adapted from a study on the chemical proteomics of phloroglucinol meroterpenoids and is suitable for visualizing azide-labeled proteins in a cell lysate.

a. Materials:

  • Cells treated with an azide-containing probe.

  • Lysis buffer (e.g., RIPA buffer).

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO).

  • SDS-PAGE gels and running buffer.

  • Fluorescence gel scanner.

b. Experimental Workflow:

In_Gel_Fluorescence_Workflow Cell_Treatment 1. Treat cells with azide probe Cell_Lysis 2. Harvest and lyse cells Cell_Treatment->Cell_Lysis Click_Reaction 3. Perform Click Chemistry Reaction Cell_Lysis->Click_Reaction SDS_PAGE 4. Separate proteins by SDS-PAGE Click_Reaction->SDS_PAGE Fluorescence_Scan 5. Scan gel for fluorescence SDS_PAGE->Fluorescence_Scan

Caption: Workflow for in-gel fluorescence scanning of azide-labeled proteins.

c. Protocol:

  • Cell Lysis: Harvest cells treated with the azide probe and lyse them in an appropriate lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 50 µg of protein) with the click chemistry reaction components. The final concentrations should be approximately:

      • This compound: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Vortex the mixture and incubate at room temperature for 1 hour.

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, place the gel in a fluorescence scanner.

    • Scan the gel using an excitation wavelength appropriate for BDP TMR (e.g., 532 nm laser) and an emission filter suitable for its emission spectrum (e.g., 580 nm).

Fluorescence Imaging of Labeled Cellular Components

This protocol is a general guideline for imaging azide-labeled molecules within fixed cells.

a. Materials:

  • Cells grown on glass coverslips and treated with an azide-containing probe.

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Click reaction cocktail (as described in the previous protocol).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence microscope.

b. Experimental Workflow:

Cell_Imaging_Workflow Cell_Culture_Treatment 1. Culture and treat cells with azide probe Fixation 2. Fix cells with PFA Cell_Culture_Treatment->Fixation Permeabilization 3. Permeabilize cell membranes Fixation->Permeabilization Click_Labeling 4. Perform in situ Click Chemistry Permeabilization->Click_Labeling Staining_Mounting 5. Counterstain and mount Click_Labeling->Staining_Mounting Imaging 6. Acquire fluorescence images Staining_Mounting->Imaging

Caption: Workflow for fluorescence imaging of azide-labeled cellular targets.

c. Protocol:

  • Cell Fixation: After treatment with the azide probe, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 30 minutes.

  • Click Chemistry Labeling:

    • Prepare the click reaction cocktail as described previously.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled cells using a fluorescence microscope equipped with filter sets appropriate for BDP TMR (e.g., a TRITC or Texas Red filter set) and any other stains used.

Cellular Targets and Applications

The versatility of the click chemistry approach allows for the labeling of a wide array of azide-modified biomolecules. The cellular targets of this compound are therefore determined by the specific azide-containing probe used in the experiment.

Common applications and cellular targets include:

  • Proteomics and Activity-Based Protein Profiling (ABPP): this compound is used to visualize and identify proteins that have been metabolically labeled with azide-containing amino acids or that have reacted with azide-functionalized activity-based probes. This enables the study of protein synthesis, post-translational modifications, and enzyme activity.

  • Glycan Labeling: Metabolic labeling with azide-modified sugars allows for the visualization and analysis of glycans and glycoproteins.

  • Lipidomics: Azide-containing lipid analogs can be incorporated into cellular membranes and organelles, which can then be visualized with this compound.

  • Nucleic Acid Labeling: Azide-modified nucleosides can be used to label newly synthesized DNA or RNA.

Conclusion

This compound is a powerful and versatile fluorescent probe for the detection and visualization of azide-modified biomolecules. Its bright, photostable fluorescence, combined with the high specificity and efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction, makes it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. The detailed protocols and understanding of its mechanism of action provided in this guide will aid in the successful application of this compound in a wide range of research endeavors.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP TMR alkyne, a fluorescent probe of significant interest in biomedical research and drug development. This document details its synthesis, photophysical and chemical properties, and its application in biomolecule labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Properties of this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore. The BODIPY core is renowned for its exceptional photophysical properties, including high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability. The tetramethylrhodamine (TMR) modification tunes the spectral properties of the dye, while the terminal alkyne group enables its covalent attachment to azide-modified biomolecules via click chemistry.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₄BF₂N₃O₂[1]
Molecular Weight 435.28 g/mol [1]
Excitation Maximum (λex) 545 nm[1]
Emission Maximum (λem) 570 nm[1]
Fluorescence Quantum Yield (Φ) ~0.95[1]
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹
Appearance Green-black crystals
Solubility Good in chlorinated organic solvents, DMSO, and alcohols.
Storage Conditions Store at -20°C in the dark, desiccated.

Synthesis of this compound

The synthesis of this compound involves the formation of the BODIPY core from appropriate precursors, one of which contains the terminal alkyne functionality. A common and effective strategy is the condensation of an alkyne-bearing benzaldehyde with 2,4-dimethylpyrrole, followed by oxidation and complexation with boron trifluoride.

Representative Synthetic Protocol

This protocol describes a representative method for the synthesis of meso-(p-(propargyloxy)phenyl)-substituted this compound.

Step 1: Synthesis of p-(Propargyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield p-(propargyloxy)benzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve p-(propargyloxy)benzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 4-6 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) to the reaction mixture and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and add triethylamine (TEA, 5.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 eq).

  • Allow the reaction to warm to room temperature and stir for another 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of p-(Propargyloxy)benzaldehyde cluster_step2 Step 2: Synthesis of this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_1 Reflux 4-Hydroxybenzaldehyde->Reaction_1 K2CO3, Acetone Purification_1 Purification_1 Reaction_1->Purification_1 Column Chromatography Propargyl_bromide Propargyl_bromide Propargyl_bromide->Reaction_1 p-Propargyloxybenzaldehyde p-Propargyloxybenzaldehyde Purification_1->p-Propargyloxybenzaldehyde Condensation Condensation p-Propargyloxybenzaldehyde->Condensation 2,4-Dimethylpyrrole, DCM, TFA Oxidation Oxidation Condensation->Oxidation DDQ Complexation Complexation Oxidation->Complexation TEA, BF3.OEt2 Purification_2 Purification_2 Complexation->Purification_2 Column Chromatography BDP_TMR_Alkyne BDP_TMR_Alkyne Purification_2->BDP_TMR_Alkyne

A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols: Application in Biomolecule Labeling

The terminal alkyne on BDP TMR allows for its efficient and specific conjugation to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is widely used for labeling proteins, peptides, nucleic acids, and other biomolecules for various downstream applications.

Detailed Protocol for Labeling an Azide-Modified Peptide

This protocol provides a general procedure for the labeling of a peptide containing an azide functionality with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC or dialysis cassettes)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA or TBTA in water/DMSO.

    • Freshly prepare a 500 mM stock solution of sodium ascorbate in water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Add the THPTA or TBTA solution to the mixture (final concentration ~5 mM).

    • Add the CuSO₄ solution to the mixture (final concentration ~1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~10 mM).

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled peptide from excess reagents using a suitable method. For peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective. Alternatively, dialysis can be used for larger proteins.

    • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Click_Chemistry_Workflow Azide_Peptide Azide_Peptide Reaction_Vessel Click Reaction (RT, 1-4h) Azide_Peptide->Reaction_Vessel BDP_TMR_Alkyne BDP_TMR_Alkyne BDP_TMR_Alkyne->Reaction_Vessel Catalyst_Mix CuSO4 + THPTA/TBTA Catalyst_Mix->Reaction_Vessel Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Vessel Initiates Reaction Purification Purification Reaction_Vessel->Purification HPLC or Dialysis Labeled_Peptide Labeled_Peptide Purification->Labeled_Peptide

Workflow for labeling an azide-modified peptide with this compound.

Applications in Drug Development

The ability to specifically label biomolecules with this compound opens up a wide range of applications in drug discovery and development. These include target identification, validation, and engagement studies, as well as high-content screening and in vivo imaging.

Target Engagement Studies

A critical aspect of drug development is confirming that a drug candidate interacts with its intended molecular target within a cellular context. This compound can be used in competitive binding assays to visualize and quantify target engagement. For instance, a drug candidate can be modified with an azide group. In a cellular system, the azide-modified drug will bind to its target protein. Subsequent treatment with this compound and the click chemistry reagents will lead to the fluorescent labeling of the drug-target complex, allowing for its detection and quantification by methods such as in-gel fluorescence or flow cytometry.

Target_Engagement_Pathway cluster_cell Cellular Environment Target_Protein Target_Protein Drug_Target_Complex Drug-Target Complex Target_Protein->Drug_Target_Complex Azide_Drug Azide-Modified Drug Candidate Azide_Drug->Target_Protein Binding Labeled_Complex Fluorescently Labeled Drug-Target Complex Drug_Target_Complex->Labeled_Complex Click Chemistry BDP_TMR_Alkyne BDP_TMR_Alkyne BDP_TMR_Alkyne->Labeled_Complex Click_Reagents Cu(I) Catalyst Click_Reagents->Labeled_Complex Detection Detection Labeled_Complex->Detection Fluorescence Imaging or Flow Cytometry

Diagram illustrating a target engagement assay using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its excellent photophysical properties, combined with the specificity and efficiency of click chemistry, enable the precise labeling and visualization of biomolecules in complex biological systems. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological imaging and drug development. This document collates available quantitative data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its application.

Core Spectral Properties

This compound is a borondipyrromethene-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. It is recognized for its high fluorescence quantum yield, making it significantly brighter than traditional rhodamine dyes.[1][2] Its alkyne group facilitates covalent attachment to azide-modified molecules via copper-catalyzed "click chemistry," enabling the specific labeling of biomolecules.[1]

Quantitative Data Summary

The spectral properties of this compound can vary slightly depending on the solvent and local chemical environment. The following table summarizes the key quantitative data available from various suppliers. It is important to note the potential for variation and to characterize the dye under specific experimental conditions.

Spectral PropertyValue (Source 1)Value (Source 2)
Maximum Absorption Wavelength (λabs) 545 nm[1]542 nm[3]
Maximum Emission Wavelength (λem) 570 nm574 nm
Molar Extinction Coefficient (ε) Not Provided55,000 L·mol-1·cm-1
Fluorescence Quantum Yield (Φ) 0.950.64
Molecular Formula C24H24BF2N3O2
Molecular Weight 435.28 g/mol

Note on Data Discrepancies: The observed variations in quantum yield and absorption/emission maxima highlight the sensitivity of fluorescent dyes to their environment. Factors such as solvent polarity, pH, and the presence of quenchers can influence these properties. For rigorous quantitative studies, it is recommended to determine these parameters in the specific buffer or solvent system being used.

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its effective use. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. The concentration should be accurately known.

  • Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline, ethanol) to create a set of standards with known concentrations.

  • Spectrophotometer Measurement: Use a UV-Visible spectrophotometer to measure the absorbance of each standard at the absorption maximum (λabs), typically around 542-545 nm. Use the experimental solvent as a blank.

  • Beer-Lambert Law Calculation: Plot the absorbance at λabs versus the concentration of the standards. The data should yield a linear relationship according to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar extinction coefficient is calculated from the slope of the linear regression line (slope = εb).

Measurement of Absorption and Emission Spectra

Determining the precise absorption and emission maxima is essential for configuring imaging systems and designing multiplexing experiments.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired experimental solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation wavelength).

  • Absorption Spectrum:

    • Use a UV-Visible spectrophotometer to scan a range of wavelengths (e.g., 300-700 nm) to record the absorbance spectrum.

    • The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λabs).

  • Emission Spectrum:

    • Use a fluorometer for this measurement.

    • Set the excitation wavelength to the determined λabs.

    • Scan a range of emission wavelengths (e.g., 550-750 nm) to record the fluorescence emission spectrum.

    • The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength (λem).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Methodology:

The relative method, using a well-characterized fluorescent standard, is commonly employed.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. A suitable standard for the BDP TMR series is typically a rhodamine dye, such as Rhodamine 6G in ethanol (Φ ≈ 0.95).

  • Absorbance Matching: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low and matched (typically < 0.1) to minimize inner filter effects.

  • Fluorescence Spectra Acquisition:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • Ensure the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

      • Φstd is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual relationships and experimental workflows relevant to the use of this compound.

G Logical Relationship of Spectral Properties cluster_absorption Light Absorption cluster_emission Fluorescence Emission cluster_properties Measurable Properties Abs Photon Absorption at λabs ES Excited State (S1) Abs->ES Extinction Molar Extinction Coefficient (ε) Abs->Extinction Stokes Stokes Shift (λem - λabs) Abs->Stokes GS Ground State (S0) GS->Abs Excitation ES_relaxed Relaxed Excited State ES->ES_relaxed Vibrational Relaxation Em Photon Emission at λem Em->GS Fluorescence QY Quantum Yield (Φ) Em->QY Em->Stokes ES_relaxed->Em

Caption: Logical relationship of key spectral properties.

G Experimental Workflow for Spectral Characterization start Start: this compound Sample prep_stock Prepare Accurate Stock Solution start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions uv_vis UV-Vis Spectrophotometry prep_dilutions->uv_vis fluorometer Fluorometry prep_dilutions->fluorometer get_abs_spectrum Record Absorption Spectrum uv_vis->get_abs_spectrum get_emission_spectrum Record Emission Spectrum fluorometer->get_emission_spectrum get_abs_spectrum->get_emission_spectrum Determine λabs for excitation calc_extinction Calculate Molar Extinction Coefficient (ε) get_abs_spectrum->calc_extinction calc_qy Calculate Quantum Yield (Φ) get_emission_spectrum->calc_qy end End: Characterized Spectral Properties calc_extinction->end calc_qy->end

Caption: Experimental workflow for spectral characterization.

References

BDP TMR Alkyne: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological imaging and drug development. Boron-dipyrromethene (BODIPY) dyes, to which this compound belongs, are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity. This guide provides a comprehensive overview of the available data on its absorption and emission spectra, alongside detailed experimental protocols for its characterization.

Core Photophysical Data

The photophysical parameters of this compound have been reported by various commercial suppliers. It is important to note that there are slight discrepancies in the values, which are presented below for a comprehensive overview.

Photophysical ParameterReported Value (Source 1)Reported Value (Source 2)
Absorption Maximum (λabs) 545 nm[1]542 nm
Emission Maximum (λem) 570 nm[1]574 nm
Molar Extinction Coefficient (ε) Not Reported55,000 cm-1M-1
Fluorescence Quantum Yield (Φf) 0.95[1]0.64
Fluorescence Lifetime (τf) Described as "relatively long"[2]Not Reported

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound. These protocols are based on established methods for the characterization of BODIPY dyes.

Absorption and Emission Spectroscopy

Objective: To determine the wavelength of maximum absorbance and emission.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent.

  • Instrumentation: Use a UV-Vis spectrophotometer to measure the absorption spectrum and a fluorometer to measure the emission spectrum.

  • Absorption Spectrum Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the solvent alone.

    • Measure the absorbance of the this compound solution from approximately 400 nm to 650 nm.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

  • Emission Spectrum Acquisition:

    • Excite the sample at its absorption maximum (λabs).

    • Scan the emission wavelengths from just above the excitation wavelength to approximately 700 nm.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

  • Sample and Standard Preparation: Prepare a series of solutions of both the this compound and the standard in the same solvent at concentrations where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • Φf,std is the quantum yield of the standard.

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Data Acquisition:

    • Excite the sample with a pulsed laser source at a wavelength close to its absorption maximum.

    • Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime (τf).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs_em Absorption & Emission cluster_qy Quantum Yield cluster_lt Fluorescence Lifetime prep Prepare Stock & Dilute Solutions abs Measure Absorbance (UV-Vis) prep->abs qy_prep Prepare Sample & Standard Series prep->qy_prep lt_measure Measure Decay (TCSPC) prep->lt_measure em Measure Emission (Fluorometer) abs->em Excite at λmax qy_measure Measure Absorbance & Emission qy_prep->qy_measure qy_calc Calculate Φf qy_measure->qy_calc lt_analysis Analyze Data (Deconvolution & Fitting) lt_measure->lt_analysis

Workflow for photophysical characterization.

Signaling Pathways and Logical Relationships

While this compound is a tool for visualizing biological processes rather than a component of a signaling pathway itself, its application in click chemistry allows for the specific labeling of azide-modified biomolecules. This enables the study of various signaling pathways. The logical relationship for its use in such an experiment is outlined below.

click_chemistry_workflow cluster_labeling Cellular Labeling cluster_click Click Reaction cluster_imaging Fluorescence Imaging azide Introduce Azide-Modified Substrate to Cells incorporation Cellular Incorporation into Target Biomolecule azide->incorporation fix_perm Fix and Permeabilize Cells incorporation->fix_perm add_bdp Add this compound & Copper Catalyst fix_perm->add_bdp click_rxn Covalent Bond Formation add_bdp->click_rxn wash Wash to Remove Unbound Dye click_rxn->wash image Visualize Labeled Biomolecule via Microscopy wash->image

Workflow for labeling biomolecules with this compound.

References

BDP TMR Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of BDP TMR alkyne, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and extinction coefficient, provides methodologies for their experimental determination, and outlines its application in key experimental workflows.

Core Photophysical Data

This compound is a borondipyrromethene-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. It is characterized by its brightness, which is a function of its high molar extinction coefficient and fluorescence quantum yield. The alkyne functional group facilitates its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative photophysical data for this compound are summarized below. It is important to note that variations in reported quantum yield values exist between different commercial suppliers, which may arise from different measurement standards and conditions.

ParameterValue (Source 1)Value (Source 2)Unit
Molar Extinction Coefficient (ε) 55,000[1][2]-L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ) 0.64[1][2]0.95[3]-
Excitation Maximum (λ_abs) 542545nm
Emission Maximum (λ_em) 574570nm

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative application of fluorescent probes. The following sections detail the standard experimental protocols for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic-grade solvent (e.g., DMSO, ethanol) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer or solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Spectrophotometric Measurement:

    • Use a calibrated UV-Vis spectrophotometer.

    • Record the absorbance spectrum for each dilution, including a solvent blank.

    • Identify the wavelength of maximum absorbance (λ_max).

  • Data Analysis:

    • Plot the absorbance at λ_max against the concentration of this compound for each dilution.

    • Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

Logical Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance Spectra (including blank) prep_dilutions->measure_abs find_lambda_max Identify λmax measure_abs->find_lambda_max plot_data Plot Absorbance at λmax vs. Concentration find_lambda_max->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calc_epsilon Calculate ε (Slope of the line) linear_regression->calc_epsilon

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Methodology:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the this compound sample and the quantum yield standard in the same solvent.

    • The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

      where:

      • Φ is the quantum yield

      • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

      • η is the refractive index of the solvent

Experimental Workflow for Quantum Yield Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis select_std Select Quantum Yield Standard prep_solutions Prepare Dilutions of Sample and Standard select_std->prep_solutions measure_abs Measure Absorbance Spectra prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy G cluster_cell Cellular Environment cluster_labeling Click Chemistry Labeling cluster_detection Detection azide_amino_acid Azide-Modified Amino Acid protein_synthesis Protein Synthesis azide_amino_acid->protein_synthesis azide_protein Azide-Labeled Protein protein_synthesis->azide_protein click_reaction CuAAC Reaction azide_protein->click_reaction bdp_tmr_alkyne This compound bdp_tmr_alkyne->click_reaction cu_catalyst Cu(I) Catalyst cu_catalyst->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein microscopy Fluorescence Microscopy labeled_protein->microscopy G cluster_unbound Unbound State cluster_bound Bound State unbound_ligand BDP TMR-Labeled Ligand fast_tumbling Fast Tumbling unbound_ligand->fast_tumbling bound_complex Ligand-Protein Complex unbound_ligand->bound_complex Binding to Protein low_fp Low Fluorescence Polarization fast_tumbling->low_fp slow_tumbling Slow Tumbling bound_complex->slow_tumbling high_fp High Fluorescence Polarization slow_tumbling->high_fp

References

BDP TMR Alkyne: A Technical Guide to Photostability and Brightness for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the photophysical properties of BDP TMR alkyne, a borondipyrromethene (BODIPY)-based fluorophore renowned for its exceptional brightness and photostability. Designed for covalent labeling via "click chemistry," this probe is a superior alternative to traditional dyes like TAMRA for demanding fluorescence imaging and quantitative assays. This document provides a compilation of its key performance metrics, detailed protocols for its characterization, and logical workflows to guide experimental design.

Core Photophysical Properties and Performance Data

This compound's performance stems from its rigidified molecular structure, which minimizes non-radiative decay pathways and leads to a high fluorescence quantum yield. Its brightness, a product of both a high molar extinction coefficient and quantum yield, makes it particularly well-suited for detecting low-abundance targets.[1][2] The BODIPY core is also inherently more photostable than many common fluorophores, such as fluorescein and rhodamine derivatives.[3][4]

The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
Excitation Maximum (λabs) 545 nmIn methanol.
Emission Maximum (λem) 570 nmIn methanol.
Molar Extinction Coefficient (ε) ~60,000 cm-1M-1Value for the structurally similar BDY TMR-X, SE. Brightness is a function of both extinction coefficient and quantum yield.
Fluorescence Quantum Yield (Φ) 0.95A measure of the efficiency of photon emission after absorption.
Brightness (ε × Φ) ~57,000 cm-1M-1Calculated using the proxy extinction coefficient.
General Photostability HighBODIPY dyes are known to be significantly more photostable than fluorescein and other common dyes. Specific photobleaching quantum yield data for the alkyne variant is not readily available.

Experimental Protocols for Fluorophore Characterization

Accurate characterization of a fluorophore's properties is critical for reproducible and quantitative experiments. Below are detailed methodologies for measuring the key parameters of this compound.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity solvent (e.g., DMSO or methanol).

  • Serial Dilutions: Create a series of dilutions from the stock solution in the desired experimental buffer.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the fluorophore's absorption maximum (λabs), which is approximately 545 nm. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Plot absorbance at λabs versus concentration. The molar extinction coefficient (ε) is the slope of the resulting linear regression line.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The quantum yield is often determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield and similar spectral properties.

Methodology:

  • Standard Selection: Choose a suitable quantum yield standard. For BDP TMR, a common standard is Rhodamine 6G in ethanol (Φ ≈ 0.95).

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

    • The quantum yield (Φtest) of this compound is calculated using the following equation:

      • Φtest = Φstd × (Slopetest / Slopestd) × (η2test / η2std)

      • Where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent.

Measurement of Photostability

Photostability is assessed by quantifying the rate of photobleaching under controlled illumination.

Methodology:

  • Sample Preparation: Prepare the fluorophore in a relevant context, such as conjugated to a biomolecule and immobilized on a microscope slide.

  • Time-Lapse Imaging: Using a fluorescence microscope, acquire a time-lapse series of images of the sample under continuous, high-intensity illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t1/2) can be determined from this curve, which represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

G Workflow for Measuring Molar Extinction Coefficient cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_slope Calculate Slope (ε) via Linear Regression plot_data->calc_slope

Caption: Workflow for Measuring Molar Extinction Coefficient.

G Workflow for Measuring Quantum Yield (Comparative Method) cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_test Prepare Dilute Solutions of this compound measure_abs Measure Absorbance at Excitation Wavelength prep_test->measure_abs prep_std Prepare Dilute Solutions of Standard prep_std->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate_fluor Integrate Area Under Emission Spectra measure_fluor->integrate_fluor plot_data Plot Integrated Fluorescence vs. Absorbance integrate_fluor->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for Measuring Quantum Yield (Comparative Method).

G Workflow for Measuring Photostability cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare and Immobilize Labeled Sample time_lapse Acquire Time-Lapse Image Series Under Continuous Illumination prep_sample->time_lapse measure_intensity Measure Mean Fluorescence Intensity Over Time time_lapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay calc_half_life Determine Photobleaching Half-Life (t1/2) plot_decay->calc_half_life

Caption: Workflow for Measuring Photostability.

References

An In-depth Technical Guide to BDP TMR Alkyne for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological research and drug development. Below, you will find detailed information on its properties, a representative synthesis method, and explicit protocols for its application in labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Properties of this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel. Its high fluorescence quantum yield makes it significantly brighter than traditional dyes like TAMRA.[1][2][3][4][5] The terminal alkyne group enables its covalent attachment to azide-modified biomolecules via click chemistry.

Physicochemical and Spectroscopic Data

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Appearance Green-black crystals
Solubility Good in DMSO, chlorinated organic solvents, and alcohols
Excitation Maximum (λ_abs) 545 nm
Emission Maximum (λ_em) 570 nm
Fluorescence Quantum Yield (Φ) 0.95
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹
Storage Conditions -20°C in the dark, desiccated

Synthesis of Alkyne-Functionalized BODIPY Dyes: A Representative Protocol

While the precise, proprietary synthesis of commercial this compound is not publicly detailed, a general and representative method for creating similar meso-alkynyl BODIPY dyes is presented below. This procedure is based on established literature for the synthesis of BODIPY cores followed by functionalization.

A common approach involves a one-pot, two-step acid-catalyzed condensation of a pyrrole derivative with an aldehyde bearing an alkyne group, followed by oxidation and complexation with boron trifluoride.

Materials
  • 2,4-Dimethylpyrrole

  • An appropriate aldehyde containing a terminal alkyne (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil for oxidation

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

General Procedure
  • Condensation: Dissolve the alkyne-functionalized aldehyde (1 equivalent) and 2,4-dimethylpyrrole (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of TFA and stir the reaction at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Once the condensation is complete, add the oxidizing agent (e.g., DDQ, 1 equivalent) and continue stirring at room temperature for 1 hour.

  • Boron Complexation: Cool the reaction mixture to 0°C and add an excess of TEA or DIPEA, followed by an excess of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final alkyne-functionalized BODIPY dye.

G cluster_synthesis Synthesis of Alkyne-Functionalized BODIPY Pyrrole Pyrrole Condensation Acid-catalyzed Condensation Pyrrole->Condensation Alkyne_Aldehyde Alkyne-functionalized Aldehyde Alkyne_Aldehyde->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Oxidation Oxidation (DDQ) Dipyrromethane->Oxidation Dipyrromethene Dipyrromethene Oxidation->Dipyrromethene Boron_Complexation Boron Complexation (BF3, Base) Dipyrromethene->Boron_Complexation Alkyne_BODIPY Alkyne-Functionalized BODIPY Boron_Complexation->Alkyne_BODIPY

General synthesis workflow for alkyne-functionalized BODIPY dyes.

Experimental Protocols: Labeling with this compound via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for labeling biomolecules. The following are detailed protocols for labeling oligonucleotides and proteins with this compound.

Labeling of Azide-Modified Oligonucleotides

This protocol is adapted from established methods for oligonucleotide labeling.

  • Azide-modified oligonucleotide: Dissolved in nuclease-free water to a desired concentration (e.g., 1 mM).

  • This compound: 10 mM stock solution in anhydrous DMSO.

  • Copper(II) sulfate (CuSO₄): 20 mM stock solution in nuclease-free water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in nuclease-free water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

  • Sodium ascorbate: Freshly prepared 300 mM stock solution in nuclease-free water. This acts as the reducing agent to generate Cu(I) in situ.

  • Triethylammonium acetate (TEAA) buffer: 2 M, pH 7.0.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified oligonucleotide (e.g., 10 nmol, 1 equivalent).

    • Nuclease-free water to bring the volume to a level that will result in a final oligonucleotide concentration of 20-200 µM.

    • 2 M TEAA buffer to a final concentration of 0.2 M.

    • 10 mM this compound stock solution (e.g., 15 nmol, 1.5 equivalents).

  • Prepare the Catalyst Premix: In a separate tube, incubate the 20 mM CuSO₄ and 100 mM THPTA solutions in a 1:2 molar ratio for several minutes.

  • Initiate the Reaction:

    • Add the THPTA/CuSO₄ premix to the oligonucleotide solution to a final CuSO₄ concentration of 25 equivalents relative to the oligonucleotide.

    • Add the 300 mM sodium ascorbate solution to a final concentration of 40 equivalents.

    • Vortex the mixture briefly.

  • Incubation: Let the reaction stand at room temperature for 30-60 minutes. For more complex oligonucleotides, incubation can be extended to 4 hours or overnight.

  • Purification: The this compound-labeled oligonucleotide can be purified by ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

G cluster_oligo_labeling Oligonucleotide Labeling Workflow Start Start Prepare_Oligo Prepare Azide-Oligo in TEAA Buffer Start->Prepare_Oligo Add_Dye Add this compound Prepare_Oligo->Add_Dye Initiate_Reaction Add Catalyst Premix and Sodium Ascorbate Add_Dye->Initiate_Reaction Prepare_Catalyst Prepare THPTA/CuSO4 Premix Prepare_Catalyst->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify by HPLC or PAGE Incubate->Purify End Labeled Oligonucleotide Purify->End G cluster_protein_labeling Protein Labeling Workflow Start Start Prepare_Protein Prepare Azide-Protein in PBS Start->Prepare_Protein Add_Reagents Add this compound, TBTA, CuSO4, TCEP Prepare_Protein->Add_Reagents Incubate Incubate at Room Temperature or 4°C Add_Reagents->Incubate Purify Purify by Size-Exclusion Chromatography or Dialysis Incubate->Purify End Labeled Protein Purify->End

References

An In-depth Technical Guide to BDP TMR Alkyne Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe belonging to the boron-dipyrromethene (BODIPY) class of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes have become indispensable tools in biological research.[1][2][3][4] this compound is specifically designed for the tetramethylrhodamine (TAMRA) filter channel and is functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction's high specificity and reliability in aqueous environments make this compound a powerful tool for the fluorescent labeling of proteins, nucleic acids, and other biomolecules in both in vitro and in vivo systems. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its advantages and limitations.

Core Properties of this compound

This compound exhibits exceptional photophysical properties that make it a superior alternative to traditional fluorophores like TAMRA. Its high quantum yield translates to brighter signals, while its narrow emission spectrum minimizes spectral overlap in multiplexing experiments.

Physicochemical and Spectral Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design.

PropertyValueReference
Chemical Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Excitation Maximum (λex) 545 nm
Emission Maximum (λem) 570 nm
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.95
Solubility Good in DMSO, DMF, chlorinated organic solvents, and alcohols.
Appearance Green-black crystals
Comparative Analysis with Other Fluorophores

To highlight the advantages of this compound, the following table compares its key spectral properties with those of other commonly used fluorophores in the same spectral region.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)
This compound 5455700.95~55,000
TAMRA ~550~575~0.1-0.3~95,000
Cy3 ~550~570~0.15~150,000

Note: The quantum yield and extinction coefficient of TAMRA and Cy3 can vary depending on the conjugation state and local environment.

Experimental Protocols

The primary application of this compound is its conjugation to azide-modified biomolecules through copper-catalyzed click chemistry. Below are detailed protocols for labeling proteins and oligonucleotides.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been metabolically engineered or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a sodium azide-free buffer (e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 1.5x Protein Labeling Buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)

  • 50 mM Ascorbic acid in water (prepare fresh)

  • Inert gas (argon or nitrogen)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution is prone to oxidation and should be used within the same day.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution. The volume should not exceed one-third of the total reaction volume.

    • Add the 1.5x Protein Labeling Buffer to the protein solution and vortex gently to mix.

    • Add the calculated volume of the 10 mM this compound stock solution. A 3-10 fold molar excess of the dye over the protein is recommended. Vortex the mixture well.

  • Degassing (Recommended):

    • To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 10-20 seconds.

  • Initiation of the Click Reaction:

    • Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture.

    • Purge the headspace of the tube with the inert gas for a few seconds and cap it tightly.

    • Vortex the solution thoroughly.

  • Incubation:

    • Allow the reaction to proceed for 8-16 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other reaction components by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol provides a method for labeling oligonucleotides that have been synthesized to contain an azide modification.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Click Chemistry Buffer (containing copper(II) sulfate and a ligand in a buffer like triethylammonium acetate, pH 7)

  • 50 mM Ascorbic acid in water (prepare fresh)

  • Inert gas (argon or nitrogen)

  • 2 M Lithium perchlorate in acetone

  • Acetone, pure

  • HPLC or PAGE for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in deionized water.

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in the calculated volume of water in a microcentrifuge tube.

    • Add the Click Chemistry Buffer and vortex to mix.

    • Add the calculated volume of the 10 mM this compound stock solution. A 1.5-fold molar excess of the dye over the oligonucleotide is a good starting point. Vortex the mixture again.

  • Degassing (Recommended):

    • Degas the reaction mixture with a gentle stream of inert gas for 10-20 seconds.

  • Initiation of the Click Reaction:

    • Add the freshly prepared 50 mM ascorbic acid solution.

    • Purge the headspace with the inert gas and cap the tube.

    • Vortex the solution. If a precipitate forms, warm the tube to 70-95°C until it dissolves, then vortex again.

  • Incubation:

    • Incubate the reaction for 8-16 hours at room temperature in the dark.

  • Precipitation and Purification:

    • Add 1 volume of 2 M lithium perchlorate in acetone for every 5 volumes of the reaction mixture and vortex.

    • Add pure acetone to a final volume of 2 mL, mix, and incubate at -20°C for 20 minutes to precipitate the labeled oligonucleotide.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the oligonucleotide.

    • Discard the supernatant and wash the pellet with 1 mL of acetone, then centrifuge again.

    • Discard the supernatant and allow the pellet to air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer and purify by HPLC or PAGE.

Advantages and Limitations

Advantages:

  • High Brightness: The very high quantum yield of this compound results in significantly brighter fluorescent conjugates compared to dyes like TAMRA, enabling more sensitive detection.

  • Photostability: BODIPY dyes are known for their excellent resistance to photobleaching, allowing for longer imaging times and more robust quantitative measurements.

  • Narrow Spectra: The sharp emission peak of this compound reduces spectral bleed-through in multicolor imaging experiments.

  • Bioorthogonality: The alkyne group allows for highly specific labeling of azide-modified molecules via click chemistry, minimizing off-target labeling.

  • pH Insensitivity: The fluorescence of BODIPY dyes is generally stable over a wide pH range, which is advantageous for experiments in varying cellular environments.

Limitations and Mitigation Strategies:

  • Hydrophobicity and Aggregation: A significant challenge with many BODIPY dyes, including this compound, is their hydrophobic nature. This can lead to aggregation in aqueous solutions, which often results in fluorescence quenching (Aggregation-Caused Quenching or ACQ).

    • Mitigation: To minimize aggregation, it is crucial to avoid excessively high concentrations of the dye during labeling. The use of organic co-solvents like DMSO in the reaction mixture can also help maintain the dye's solubility. For applications requiring high water solubility, chemically modified, more hydrophilic versions of BODIPY dyes can be considered.

  • Copper Toxicity: The copper(I) catalyst used in the CuAAC reaction can be toxic to living cells.

    • Mitigation: For live-cell imaging applications, it is advisable to use copper-chelating ligands like THPTA, which can reduce copper-mediated cytotoxicity. Alternatively, copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-modified dye, can be employed.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for fluorescent labeling.

experimental_workflow cluster_prep Biomolecule Preparation cluster_labeling Click Chemistry Labeling cluster_analysis Analysis biomolecule Protein or Oligonucleotide azide_mod Introduce Azide Group (Metabolic or Chemical) biomolecule->azide_mod azide_biomolecule Azide-Modified Biomolecule azide_mod->azide_biomolecule click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_biomolecule->click_reaction bdp_alkyne This compound bdp_alkyne->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule purification Purification labeled_biomolecule->purification detection Detection (Microscopy, Gel, etc.) purification->detection

Caption: Experimental workflow for labeling biomolecules with this compound.

click_chemistry_mechanism cluster_reactants Reactants cluster_product Product azide R1-N3 (Azide) triazole Triazole Linkage azide->triazole alkyne R2-C≡CH (Alkyne) alkyne->triazole catalyst Cu(I) Catalyst catalyst->triazole

Caption: The core reaction of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

BDP TMR Alkyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, properties, and applications of BDP TMR alkyne, a workhorse fluorophore for bioorthogonal labeling and imaging.

Introduction

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Characterized by its tetramethylrhodamine (TMR) spectral properties, this molecule is functionalized with a terminal alkyne group, rendering it a versatile tool for bioorthogonal chemistry. Specifically, the alkyne handle allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high fluorescence quantum yield, photostability, and relatively small size have made it a popular choice for a wide range of applications in cell biology, proteomics, and drug discovery.

Discovery and Development

The foundational BODIPY core structure was first synthesized in 1968. However, the widespread application of these dyes in biological research began to accelerate significantly after a 1988 patent by Molecular Probes. The development of this compound is a more recent advancement, driven by the concurrent rise of bioorthogonal chemistry for studying biological processes in their native environment.

While a singular seminal publication detailing the initial synthesis of this compound is not readily identifiable, its emergence is a logical progression from the established synthesis of other functionalized BODIPY dyes. The general strategy for creating alkyne-functionalized BODIPY derivatives involves the synthesis of a BODIPY core with a reactive site, followed by the attachment of an alkyne-containing linker. This modular synthesis allows for the tuning of both the spectral properties of the fluorophore and the reactivity of the bioorthogonal handle.

Physicochemical and Spectroscopic Properties

This compound is prized for its excellent photophysical properties, which make it a bright and robust fluorescent reporter.

PropertyValueReference
Chemical Formula C₂₄H₂₄BF₂N₃O₂[1]
Molecular Weight 435.28 g/mol [1]
CAS Number 2006345-32-8[2]
Appearance Green-black crystals[1]
Solubility Good in DMSO, alcohols, and chlorinated organic solvents[1]
Excitation Maximum (λex) ~542-545 nm
Emission Maximum (λem) ~570-574 nm
Molar Extinction Coefficient (ε) ~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.64-0.95
Brightness (ε × Φ) High
Storage Conditions -20°C, protected from light

Comparative Analysis with Other Fluorescent Alkynes

The selection of a fluorescent alkyne is a critical decision in experimental design. This compound offers a compelling balance of brightness, photostability, and spectral properties suitable for the common TAMRA/rhodamine filter sets. Here is a comparison with other frequently used fluorescent alkynes.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Brightness (ε × Φ)Key Features
This compound ~545~570~0.95~55,000~52,250High brightness, good photostability, relatively small size.
AF568 Alkyne ~570~602~0.69~91,000~62,790Very bright, part of the well-regarded Alexa Fluor series.
Cy3 Alkyne ~550~570~0.15~150,000~22,500High extinction coefficient, but lower quantum yield.
Cy5 Alkyne ~649~670~0.20~250,000~50,000Bright, far-red emission, useful for multiplexing.
BDP FL Alkyne ~503~512~0.9 (in non-polar env.)~80,000~72,000Bright green fluorescence, photostable alternative to fluorescein.

Note: Photophysical properties can vary depending on the solvent and conjugation state.

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling proteins in cell lysates and for in-cell labeling.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted for labeling proteins that have been metabolically incorporating an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL) in a suitable lysis buffer without EDTA.

  • This compound (e.g., 10 mM stock in DMSO).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM in water).

  • Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

  • Sodium ascorbate (e.g., 300 mM in water, freshly prepared).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 1.5 mL microcentrifuge tubes.

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the following:

    • 50 µL of protein lysate.

    • Sufficient PBS to bring the final reaction volume to 200 µL.

  • Add 4 µL of 10 mM this compound stock solution (final concentration: 200 µM). Vortex briefly to mix.

  • Add 10 µL of 100 mM THPTA solution. Vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

  • To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.

  • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Fluorescence Microscopy of Nascent Proteins in Live Cells

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid followed by click chemistry with this compound for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass coverslips.

  • Methionine-free cell culture medium.

  • L-azidohomoalanine (AHA).

  • Complete cell culture medium.

  • This compound.

  • Click chemistry reaction buffer (e.g., PBS with copper sulfate, THPTA, and a reducing agent like sodium ascorbate).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence microscope with appropriate filter sets for DAPI and TMR.

Procedure:

  • Metabolic Labeling:

    • Wash the cells with PBS and incubate them in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 200 µL reaction, combine:

      • 174 µL PBS

      • 4 µL of 10 mM this compound in DMSO

      • 10 µL of 20 mM CuSO₄

      • 2 µL of 100 mM THPTA

    • Immediately before use, add 10 µL of 300 mM sodium ascorbate to the cocktail and mix.

    • Add the click reaction cocktail to the coverslips, ensuring the cells are fully covered.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with filter sets for DAPI (Ex/Em: ~358/461 nm) and BDP TMR (Ex/Em: ~545/570 nm).

Visualizations

Experimental Workflow for Labeling Nascent Proteins

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_cell_processing Cell Processing cluster_click_reaction Click Reaction cluster_imaging Imaging start Start with cultured cells met_depletion Deplete endogenous methionine start->met_depletion aha_incubation Incubate with L-azidohomoalanine (AHA) met_depletion->aha_incubation fixation Fix cells (e.g., 4% PFA) aha_incubation->fixation permeabilization Permeabilize cells (e.g., Triton X-100) fixation->permeabilization incubation Incubate with cells permeabilization->incubation click_cocktail Prepare Click Cocktail: This compound CuSO₄ THPTA Sodium Ascorbate click_cocktail->incubation washing Wash cells incubation->washing counterstain Counterstain nuclei (DAPI) washing->counterstain mount Mount on slide counterstain->mount microscopy Fluorescence Microscopy mount->microscopy CuAAC_mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-modified Biomolecule product Fluorescently Labeled Biomolecule (Triazole Linkage) azide->product alkyne This compound alkyne->product catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) catalyst->product Catalyzes cycloaddition

References

Methodological & Application

Application Notes and Protocols for BDP TMR Alkyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BDP TMR alkyne in click chemistry for the fluorescent labeling of biomolecules. Detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are provided, along with key quantitative data for the fluorophore.

Introduction to this compound

BDP TMR is a bright and photostable borondipyrromethene fluorophore designed for the tetramethylrhodamine (TAMRA) channel.[1][2][3] It possesses a high fluorescence quantum yield, approaching unity, making it significantly brighter than traditional rhodamine dyes like TAMRA.[1][2] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via click chemistry, a highly efficient and specific bioorthogonal ligation reaction. This makes this compound an excellent tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The dye is hydrophobic but can be used to label biomolecules in aqueous solutions, and the resulting conjugates are water-soluble.

Core Principles of Click Chemistry

Click chemistry encompasses a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The most common form used in bioconjugation is the azide-alkyne cycloaddition, which can be performed in two main variations:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join terminal alkynes and azides, forming a stable 1,4-disubstituted triazole linkage. The reaction is highly efficient, with fast kinetics, and can be performed in aqueous buffers over a wide pH range.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for in vivo applications.

Quantitative Data: this compound Properties

The following table summarizes the key quantitative properties of the BDP TMR fluorophore.

PropertyValueReference
Maximum Excitation Wavelength (λmax, abs)545 nm
Maximum Emission Wavelength (λmax, em)570 nm
Fluorescence Quantum Yield (Φ)0.95
Molar Mass435.28 g/mol
Purity>95%

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with this compound using a copper(I)-catalyzed reaction.

Materials:

  • This compound

  • Azide-modified protein in an azide-free buffer (e.g., PBS)

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO4) solution (20 mM in water)

  • THPTA ligand solution (100 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the CuSO4, THPTA, and sodium ascorbate solutions as described above. The sodium ascorbate solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:

      • 50 µL of azide-modified protein solution (1-5 mg/mL)

      • 90 µL of PBS buffer

      • 20 µL of 2.5 mM this compound in DMSO (for a final concentration of ~200 µM)

      • 10 µL of 100 mM THPTA solution

      • 10 µL of 20 mM CuSO4 solution

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized BDP TMR using a copper-free click reaction. For this protocol, it is assumed that a DBCO-BDP TMR conjugate is being used.

Materials:

  • DBCO-BDP TMR

  • Azide-modified protein in an amine-free buffer (1-10 mg/mL)

  • DMSO (anhydrous)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Prepare a 10 mM stock solution of DBCO-BDP TMR in anhydrous DMSO.

  • Reaction Setup:

    • Add a 10-20 fold molar excess of the DBCO-BDP TMR stock solution to the azide-modified protein solution.

    • The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted DBCO-BDP TMR by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the conjugation using SDS-PAGE with fluorescence imaging and mass spectrometry.

Visualizations

G General Workflow for this compound Click Chemistry cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis prep_biomolecule Azide-Modified Biomolecule reaction Incubate with Catalyst/Reagents (CuAAC or SPAAC) prep_biomolecule->reaction Add to Reaction Mixture prep_dye BDP TMR Alkyne prep_dye->reaction purification Size-Exclusion Chromatography or Dialysis reaction->purification Remove Unreacted Reagents analysis SDS-PAGE, Mass Spectrometry, Fluorescence Imaging purification->analysis Characterize Conjugate G This compound Click Chemistry Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide Azide-modified Biomolecule catalyst Cu(I) or Strain azide->catalyst alkyne This compound alkyne->catalyst product BDP TMR Labeled Biomolecule (Triazole Linkage) catalyst->product Forms stable covalent bond

References

Application Notes and Protocols for BDP TMR Alkyne in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes are well-suited for various fluorescence microscopy applications, including live-cell imaging. The terminal alkyne group on BDP TMR allows for its covalent attachment to azide-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the specific labeling and visualization of a wide range of biological processes within living cells with minimal perturbation.

These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging, with a focus on metabolic labeling of newly synthesized proteins. The protocols detailed below are intended to serve as a starting point and may require optimization based on the specific cell type and experimental goals.

Properties of this compound

A summary of the key photophysical and chemical properties of this compound is presented in the table below. This information is crucial for selecting the appropriate microscope hardware and for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) 545 nm[1]
Emission Maximum (λem) 570 nm[1]
Fluorescence Quantum Yield ~0.95[1]
Molar Extinction Coefficient Not specified in the provided search results.
Molecular Weight ~435.28 g/mol
Solubility Good in DMSO, ethanol, and chlorinated organic solvents
Reactive Group Terminal Alkyne
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Key Applications in Live-Cell Imaging

The primary application of this compound in live-cell imaging is the visualization of biomolecules that have been metabolically labeled with an azide-containing precursor. This approach allows for the study of dynamic cellular processes such as:

  • De novo protein synthesis: By incubating cells with an azide-modified amino acid analog, such as L-azidohomoalanine (AHA), newly synthesized proteins become tagged with azides. Subsequent reaction with this compound enables the visualization of nascent proteomes.

  • Glycan dynamics: Feeding cells with azide-modified sugars leads to their incorporation into glycoproteins and glycolipids, which can then be imaged after reaction with this compound.

  • Lipid trafficking: The use of azide-containing fatty acid analogs allows for the tracking of lipid metabolism and localization within the cell.

  • Nucleic acid synthesis: Azide-modified nucleosides can be incorporated into newly synthesized DNA or RNA, providing a means to visualize replication and transcription.

Experimental Protocols

Two primary methods can be employed to conjugate this compound to azide-modified biomolecules in cells: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to cells, making it more suitable for fixed-cell imaging or applications where short-term toxicity is not a concern. SPAAC is a copper-free alternative that is generally preferred for live-cell imaging.

Protocol 1: Metabolic Labeling of Nascent Proteins with AHA and Live-Cell Imaging using SPAAC

This protocol describes the labeling of newly synthesized proteins in live cells using AHA followed by a copper-free click reaction with a DBCO-modified BDP TMR derivative (a common cyclooctyne for SPAAC).

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • BDP TMR-DBCO (or other suitable strained cyclooctyne derivative of BDP TMR)

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Confocal microscope equipped for live-cell imaging with appropriate laser lines and filters for BDP TMR (e.g., 561 nm excitation, 570-620 nm emission).

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Wash the cells once with pre-warmed PBS.

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the methionine-free medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The incubation time will depend on the protein synthesis rate of the cell type and the desired signal strength.

  • Strain-Promoted Click Reaction:

    • Wash the cells twice with pre-warmed complete cell culture medium to remove unincorporated AHA.

    • Prepare a solution of BDP TMR-DBCO in complete cell culture medium at the desired final concentration (typically 1-10 µM).

    • Add the BDP TMR-DBCO containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Live-Cell Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Image the cells immediately using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire images using the appropriate laser and filter settings for BDP TMR.

Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells using CuAAC

This protocol is adapted from a study that utilized BDP-TMR-alkyne for imaging in fixed cells and is suitable for endpoint assays or when live-cell imaging is not required.

Materials:

  • Cells cultured on coverslips and metabolically labeled with an azide-containing precursor.

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS

  • Click reaction cocktail:

    • This compound (from a stock solution in DMSO)

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium ascorbate (freshly prepared)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the azide-labeled cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block with 5% BSA in PBS for 30 minutes at room temperature.

  • Copper-Catalyzed Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail for a small volume (e.g., 100 µL) might contain:

      • 1-10 µM this compound

      • 1 mM CuSO4

      • 5 mM THPTA

      • 50 mM Sodium Ascorbate

    • Important: Add the sodium ascorbate last to initiate the reaction. The components should be premixed in the order listed before adding to the cells.

    • Remove the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for BDP TMR and the nuclear stain.

Data Presentation

Quantitative data for this compound in live-cell imaging is not extensively available in the provided search results. The following table summarizes the available information and highlights parameters that will likely require empirical optimization.

ParameterTypical Range/ValueNotes
Metabolic Precursor (AHA) Concentration 25 - 100 µMCell type dependent; optimize for sufficient signal without toxicity.
Metabolic Labeling Time 1 - 4 hoursDependent on the rate of the biological process being studied.
BDP TMR-DBCO (SPAAC) Concentration 1 - 10 µMOptimize for the best signal-to-noise ratio.
This compound (CuAAC) Concentration 1 - 10 µMUsed in fixed-cell applications.
SPAAC Reaction Time 30 - 60 minutesLonger incubation may increase signal but also background.
CuAAC Reaction Time 30 - 60 minutesFor fixed cells.
Signal-to-Noise Ratio (SNR) Not specified for live-cell imaging with this compound. One study using a different BODIPY dye for SMLM noted a good signal-to-noise ratio.Highly dependent on experimental conditions (e.g., probe concentration, cell type, microscope settings).

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging and Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., with AHA) cell_culture->metabolic_labeling wash1 3. Wash add_probe 4. Add BDP TMR-DBCO metabolic_labeling->add_probe wash1->add_probe incubation 5. Incubate add_probe->incubation wash2 6. Wash incubation->wash2 live_imaging 7. Live-Cell Imaging incubation->live_imaging data_analysis 8. Data Analysis live_imaging->data_analysis

Caption: Workflow for metabolic labeling and live-cell imaging.

Signaling Pathway: Visualizing Nascent Protein Synthesis

G cluster_cell Inside the Cell AHA Azidohomoalanine (AHA) (Methionine Analog) Ribosome Ribosome AHA->Ribosome NascentProtein Nascent Protein with incorporated AHA Ribosome->NascentProtein Translation mRNA mRNA mRNA->Ribosome LabeledProtein Fluorescently Labeled Nascent Protein NascentProtein->LabeledProtein SPAAC Click Reaction BDP_TMR_DBCO BDP TMR-DBCO (Fluorescent Probe) BDP_TMR_DBCO->LabeledProtein Microscope Fluorescence Microscopy LabeledProtein->Microscope Detection

Caption: Visualization of nascent protein synthesis via click chemistry.

Conclusion

This compound is a powerful tool for live-cell imaging when combined with metabolic labeling strategies and bioorthogonal click chemistry. Its bright and photostable fluorescence allows for the sensitive detection and tracking of a variety of biomolecules in their native cellular environment. While copper-free click chemistry methods are recommended for live-cell applications to minimize toxicity, the choice of protocol will ultimately depend on the specific experimental requirements. Careful optimization of labeling conditions is essential to achieve a high signal-to-noise ratio and to ensure the biological validity of the results.

References

Application Notes and Protocols for Protein Labeling in Cells using BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe that is valuable for labeling and visualizing proteins in cells. This borondipyrromethene-based dye is exceptionally bright and photostable, with spectral properties similar to tetramethylrhodamine (TAMRA).[1] Its alkyne group allows for covalent attachment to azide-modified proteins via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2][3] This method is a powerful tool for studying protein localization, dynamics, and interactions within their native cellular environment.

These application notes provide an overview of the properties of this compound, protocols for labeling intracellular proteins using copper-catalyzed and strain-promoted click chemistry, and methods for subsequent analysis.

Properties of this compound

This compound exhibits superior photophysical properties, making it an excellent choice for fluorescence microscopy and other fluorescence-based assays. Its high fluorescence quantum yield results in brighter signals compared to traditional fluorophores like TAMRA.[2][3]

PropertyValueReference
Maximum Excitation Wavelength (λmax) 545 nm
Maximum Emission Wavelength (λem) 570 nm
Fluorescence Quantum Yield (Φ) 0.95
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Solubility Good in DMSO, DMF, and chlorinated organic solvents

Experimental Protocols

Protein labeling using this compound in cells typically involves two key stages: the introduction of an azide-bearing amino acid analog into the target proteins through metabolic labeling, followed by the click chemistry reaction with this compound.

I. Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the incorporation of an azide-containing methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Phosphate-buffered saline (PBS)

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Cell scraper or trypsin

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in their appropriate complete medium.

  • Methionine Depletion: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete the intracellular methionine pool.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 25-50 µM). The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins. The incubation time will depend on the turnover rate of the protein of interest.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS. The cells are now ready for the click chemistry reaction.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is suitable for labeling intracellular proteins and offers high reaction efficiency.

Materials:

  • Azide-labeled cells (from Protocol I)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (50 mM in water, freshly prepared)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following components in order:

    • 885 µL PBS

    • 5 µL this compound stock solution (final concentration: 50 µM)

    • 20 µL CuSO₄ stock solution (final concentration: 1 mM)

    • 40 µL THPTA stock solution (final concentration: 2 mM)

    • 50 µL sodium ascorbate stock solution (final concentration: 2.5 mM)

    • Note: The final concentrations of the click reaction components may require optimization.

  • Labeling Reaction: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): If desired, stain the nuclei with a suitable dye like DAPI according to the manufacturer's protocol.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells can now be visualized using a fluorescence microscope with filters appropriate for the TAMRA channel (Excitation/Emission: ~545/570 nm).

III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This copper-free click chemistry method is suitable for labeling proteins in living cells, avoiding the cytotoxicity associated with copper catalysts. This protocol requires the use of a strained alkyne derivative of BDP TMR, such as BDP TMR-DBCO.

Materials:

  • Azide-labeled cells (from Protocol I)

  • Complete cell culture medium

  • BDP TMR-DBCO stock solution (1 mM in DMSO)

Procedure:

  • Cell Preparation: After metabolic labeling with AHA, wash the cells twice with warm complete medium.

  • Labeling Reaction: Add BDP TMR-DBCO to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Wash the cells three times with warm complete medium to remove excess dye.

  • Imaging: The live cells can be immediately imaged using a fluorescence microscope equipped with a live-cell imaging chamber.

Diagrams

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis cell_culture Cell Culture met_depletion Methionine Depletion cell_culture->met_depletion aha_labeling AHA Incubation met_depletion->aha_labeling azide_labeled_cells Azide-Labeled Cells aha_labeling->azide_labeled_cells fix_perm Fixation & Permeabilization (for CuAAC) azide_labeled_cells->fix_perm CuAAC Pathway click_reaction Click Reaction with This compound azide_labeled_cells->click_reaction SPAAC Pathway (Live Cells) fix_perm->click_reaction washing Washing click_reaction->washing labeled_cells Fluorescently Labeled Cells washing->labeled_cells microscopy Fluorescence Microscopy labeled_cells->microscopy flow_cytometry Flow Cytometry labeled_cells->flow_cytometry

Caption: Experimental workflow for protein labeling.

click_chemistry_pathway protein_azide Protein-N₃ (Azide-modified protein) labeled_protein Protein-Triazole-BDP TMR (Labeled Protein) protein_azide->labeled_protein bdp_tmr_alkyne BDP TMR-Alkyne bdp_tmr_alkyne->labeled_protein copper_catalyst Cu(I) Catalyst copper_catalyst->labeled_protein

Caption: Copper-Catalyzed Click Chemistry Reaction.

Data Presentation

ParameterTypical Range/ValueNotes
AHA Concentration 25 - 100 µMCell line dependent; optimize for maximal incorporation and minimal toxicity.
This compound (CuAAC) 1 - 50 µMHigher concentrations can lead to increased background.
BDP TMR-DBCO (SPAAC) 10 - 50 µMGenerally requires higher concentrations than CuAAC reagents.
Copper (II) Sulfate (CuAAC) 50 - 100 µMCrucial for catalysis.
THPTA (CuAAC) 250 - 500 µMLigand to stabilize Cu(I) and accelerate the reaction.
Sodium Ascorbate (CuAAC) 2.5 - 5 mMReducing agent to generate Cu(I); prepare fresh.
Labeling Efficiency VariableCan be assessed by fluorescence intensity via microscopy or flow cytometry.
Signal-to-Noise Ratio > 3:1 desirableOptimize washing steps and reagent concentrations to maximize.

Concluding Remarks

This compound, in conjunction with metabolic labeling and click chemistry, provides a robust and versatile platform for the fluorescent labeling of proteins in both fixed and live cells. The protocols provided herein serve as a starting point, and optimization of reagent concentrations and incubation times is recommended to achieve the best results for specific cell types and experimental questions. The superior brightness and photostability of this compound make it an ideal tool for high-resolution imaging and quantitative analysis of protein dynamics in cellular systems.

References

Application Notes and Protocols for BDP TMR Alkyne Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe widely utilized in biological research for the visualization of a diverse range of biomolecules. BDP TMR is a borondipyrromethene fluorophore that is spectrally similar to tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield, resulting in brighter signals.[1][2] Its alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This labeling strategy enables the precise and robust fluorescent tagging of proteins, nucleic acids, and glycans in both fixed and living cells.

This document provides detailed protocols for the metabolic labeling of cellular biomolecules with an azide-containing precursor and subsequent fluorescent detection using this compound.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Excitation Maximum (Absorbance) 545 nm
Emission Maximum 570 nm
Fluorescence Quantum Yield 0.95
Solubility Good in DMSO, alcohols, and chlorinated organic solvents
Storage Store at -20°C, protected from light.

Experimental Protocols

The overall workflow for this compound staining involves two main stages: the metabolic incorporation of an azide-modified precursor into the biomolecule of interest, and the subsequent copper-catalyzed click chemistry reaction to attach the this compound fluorophore.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling and visualizing biomolecules using this compound.

Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_cell_prep Step 2: Cell Preparation cluster_click_reaction Step 3: Click Chemistry Staining cluster_imaging Step 4: Visualization A Azide-modified precursor B Cell Culture A->B Incubate C Incorporation into biomolecules B->C Cellular Metabolism D Fixation C->D E Permeabilization D->E F Washing E->F G Prepare Click Reaction Cocktail F->G H Incubate with cells G->H I Washing H->I J Fluorescence Microscopy I->J

Caption: Experimental workflow for this compound staining.

Protocol 1: Metabolic Labeling of Cellular Glycans

This protocol describes the metabolic labeling of glycans in cultured cells with an azide-modified sugar, followed by detection with this compound.

Materials:

  • Cells of interest cultured on coverslips

  • Azide-modified sugar precursor (e.g., tetraacetylated N-azidoacetylgalactosamine, GalNAz)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • PBS (Phosphate-Buffered Saline)

  • Click Reaction Buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

  • Click Reaction Cocktail Components:

    • Copper(II) sulfate (CuSO₄)

    • Copper ligand (e.g., THPTA or TBTA)

    • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency on sterile glass coverslips.

    • Add the azide-modified sugar precursor to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide-modified sugar into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for targeting intracellular molecules.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare Stock Solutions:

      • This compound: Prepare a 1-10 mM stock solution in DMSO.

      • Copper(II) Sulfate: Prepare a 20 mM stock solution in water.

      • Copper Ligand (THPTA): Prepare a 100 mM stock solution in water.

      • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution is prone to oxidation and should be prepared fresh immediately before use.

    • Prepare the Click Reaction Cocktail:

      • For each coverslip, prepare the reaction cocktail by adding the components in the following order to the Click Reaction Buffer. The final volume should be sufficient to cover the coverslip (e.g., 200 µL).

      • The recommended final concentrations are:

        • This compound: 2-20 µM

        • Copper(II) sulfate: 0.1-1 mM

        • Copper Ligand (THPTA): 1-5 mM

        • Sodium Ascorbate: 1-5 mM

      • Gently mix the cocktail.

    • Staining:

      • Remove the PBS from the coverslips and add the Click Reaction Cocktail.

      • Incubate for 30 minutes at room temperature, protected from light.

    • Washing:

      • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for BDP TMR (Excitation/Emission: ~545/570 nm).

Protocol 2: Labeling of Nascent Proteins in Cell Lysates

This protocol provides a general method for labeling newly synthesized proteins in a cell lysate that have been metabolically labeled with an azide-containing amino acid analog.

Materials:

  • Cell lysate containing azide-modified proteins (1-5 mg/mL)

  • This compound

  • PBS (pH 7.4)

  • Click Reaction Cocktail Components (as in Protocol 1)

  • Methanol, Chloroform, and Water for protein precipitation

Procedure:

  • Prepare the Click Reaction Mixture:

    • In a microcentrifuge tube, combine the following:

      • 50 µL of cell lysate

      • PBS to a final volume of ~180 µL

      • Copper Ligand (THPTA) to a final concentration of 1-5 mM

      • Copper(II) sulfate to a final concentration of 0.1-1 mM

      • This compound to a final concentration of 10-100 µM

    • Vortex briefly to mix.

  • Initiate the Click Reaction:

    • Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Protein Precipitation and Washing:

    • Precipitate the labeled proteins by adding 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water.

    • Vortex thoroughly and centrifuge at high speed to pellet the protein.

    • Carefully remove the supernatant and wash the protein pellet with cold methanol.

    • Air-dry the protein pellet.

  • Downstream Analysis:

    • Resuspend the protein pellet in an appropriate buffer for downstream analysis, such as SDS-PAGE loading buffer for gel electrophoresis and in-gel fluorescence scanning.

Troubleshooting

  • High Background:

    • Decrease the concentration of this compound.

    • Ensure thorough washing steps after the click reaction.

    • Optimize the fixation and permeabilization conditions.

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time for the click reaction.

    • Ensure the sodium ascorbate solution is freshly prepared.

    • Optimize the metabolic labeling time and precursor concentration.

    • Consider using a copper-chelating azide for enhanced reaction kinetics.

  • Cell Morphology Issues:

    • Optimize the concentration and incubation time for the fixation and permeabilization agents. Aldehyde-based fixatives are generally recommended for preserving cell structure.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful and versatile tool for the fluorescent labeling of a wide array of biomolecules in cells and cell lysates. The protocols outlined in this document provide a starting point for researchers to design and optimize their specific labeling experiments, enabling high-resolution imaging and analysis of biological processes.

References

Application Notes: BDP TMR Alkyne for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BDP TMR Alkyne is a high-performance, borondipyrromethene-based fluorophore designed for advanced fluorescence imaging applications. Spectrally similar to tetramethylrhodamine (TAMRA), BDP TMR offers significantly superior brightness and photostability due to a very high fluorescence quantum yield.[1][2][3] Its key feature is a terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][4] These properties make this compound an exceptional tool for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Single-Molecule Localization Microscopy (SMLM), including Stochastic Optical Reconstruction Microscopy (STORM), enabling researchers to visualize cellular structures with nanoscale resolution.

Data Presentation

The photophysical and chemical properties of this compound are summarized below. This data highlights its suitability for high-resolution imaging.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Excitation Maximum (λex) 542 - 545 nm
Emission Maximum (λem) 570 - 574 nm
Molar Extinction Coeff. (ε) 55,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.64 - 0.95
Functional Group Terminal Alkyne
Reaction Copper-Catalyzed Click Chemistry (with azides)
Solubility Good in DMSO, alcohols, chlorinated solvents
Storage Conditions -20°C in the dark, desiccated

Core Methodology: Bioorthogonal Labeling via Click Chemistry

The primary application of this compound is the targeted labeling of biomolecules within a cellular context. This is achieved by first introducing a biomolecule (e.g., a protein, lipid, or nucleic acid) modified with an azide group into the cells. The subsequent reaction with this compound results in a stable, covalent bond, attaching the bright fluorophore specifically to the molecule of interest. This reaction is highly specific and does not interfere with native biological processes.

G This compound Labeling Workflow cluster_cell Cellular Environment cluster_reaction Click Reaction A 1. Introduce Azide-Modified Biomolecule into Cells (e.g., via metabolic labeling) B 2. Cell Fixation & Permeabilization A->B D 4. Add Cocktail to Cells & Incubate B->D C 3. Prepare Click Reaction Cocktail: - this compound - Copper (II) Sulfate - Ligand (e.g., TBTA) - Reducing Agent (e.g., Ascorbic Acid) C->D E 5. Wash to Remove Unreacted Reagents D->E F 6. Sample Mounting E->F G 7. Proceed to Super-Resolution Microscopy (STED/STORM) F->G

This compound Labeling Workflow via Click Chemistry.
Protocol 1: General Click Chemistry Labeling in Fixed Cells

This protocol provides a general framework for labeling azide-modified biomolecules with this compound. Optimization of concentrations and incubation times may be required depending on the specific application and cell type.

Materials:

  • Azide-modified cells grown on #1.5 coverslips (170 µm thick).

  • This compound (10 mM stock in DMSO).

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water).

  • TBTA (Tris(benzyltriazolylmethyl)amine) ligand (50 mM stock in DMSO).

  • Sodium Ascorbate (1 M stock in water, freshly prepared).

  • Phosphate Buffered Saline (PBS).

  • Fixative (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Prepare Click Reaction Cocktail (for 1 mL):

    • Premix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM TBTA ligand in 488 µL of PBS. Vortex briefly.

    • In a separate tube, add the following to 500 µL of PBS:

      • 1 µL of this compound (10 µM final concentration).

      • 10 µL of freshly prepared 1 M Sodium Ascorbate (10 mM final concentration).

    • Add the CuSO₄/TBTA solution to the dye/ascorbate solution. Mix immediately.

  • Labeling: Add the complete click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Wash Buffer, followed by two washes with PBS.

  • Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium for super-resolution microscopy (e.g., Mowiol or Prolong Diamond). The sample is now ready for imaging.

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. BDP TMR is an excellent candidate for STED microscopy due to its high brightness, photostability, and an emission spectrum that is compatible with commonly available depletion lasers (e.g., 660 nm or 775 nm).

G STED Microscopy Experimental Workflow A 1. Prepare Sample with STED-compatible Fluorophore (e.g., BDP TMR via Click Chemistry) B 2. Mount Sample on STED Microscope (Use #1.5 Coverslip & Correct Medium) A->B C 3. Locate Region of Interest (Confocal Mode) B->C D 4. Co-align Excitation Laser (~545 nm) and STED Depletion Laser (~660/775 nm) C->D E 5. Image Acquisition: - Scan sample with both lasers - Depletion laser silences peripheral fluorescence D->E F 6. Image Reconstruction (Deconvolution may be applied) E->F G 7. Super-Resolved Image (<50 nm resolution) F->G

STED Microscopy Experimental Workflow.
Protocol 2: Sample Preparation for STED Imaging

This protocol outlines the key considerations for preparing BDP TMR-labeled samples for STED imaging. A high labeling density is crucial for resolving fine structures.

Materials:

  • BDP TMR-labeled cells on #1.5 coverslips (from Protocol 1).

  • STED-compatible mounting medium (e.g., Prolong Gold/Diamond, Mowiol/DABCO).

  • STED microscope with appropriate excitation (~545 nm) and depletion (~660 nm or 775 nm) lasers.

Procedure:

  • Labeling: Prepare your sample using the click chemistry protocol (Protocol 1), aiming for a high density of labeling. It is recommended to titrate the this compound concentration to maximize signal without introducing excessive background.

  • Mounting: Carefully mount the coverslip using a STED-compatible mounting medium. Avoid introducing bubbles. Allow the medium to cure as per the manufacturer's instructions (typically 24 hours at room temperature in the dark).

  • Microscope Setup:

    • Use an objective corrected for the mounting medium's refractive index (e.g., an oil immersion objective for ~1.51 RI).

    • Select the excitation laser corresponding to BDP TMR's absorption peak (e.g., 543 nm or 561 nm).

    • Select the appropriate STED depletion laser (e.g., 660 nm or 775 nm).

  • Imaging:

    • Begin by imaging in standard confocal mode to identify cells and regions of interest.

    • Switch to STED mode. Optimize the depletion laser power to achieve the desired resolution while minimizing photobleaching.

    • Adjust acquisition parameters (pixel size, scan speed, averaging) to obtain a high-quality, super-resolved image. Gated STED (gSTED) can be used to further improve resolution and signal-to-noise.

Application in SMLM (STORM)

Single-Molecule Localization Microscopy (SMLM) techniques like STORM build a super-resolved image by temporally separating the fluorescence of individual molecules. This is achieved by inducing most fluorophores into a non-fluorescent "dark" state and stochastically reactivating a sparse subset in each camera frame. The precise center of each activated molecule is then localized. BODIPY-based dyes like BDP TMR can be used for SMLM, where their high photon output is critical for achieving high localization precision.

G STORM Experimental Workflow A 1. Prepare Sample with Photoswitchable Fluorophore (BDP TMR via Click Chemistry) B 2. Add STORM Imaging Buffer (Contains reducing agents like MEA) A->B C 3. Mount Sample on Microscope B->C D 4. Induce Photoswitching: - High power laser drives probes to dark state - Low power activation laser returns sparse  subset to fluorescent state C->D E 5. Acquire Thousands of Frames, Each Capturing Different Single Molecules D->E F 6. Post-Processing: - Localize molecule center in each frame - Combine localizations from all frames E->F G 7. Reconstructed Super-Resolved Image (~20 nm resolution) F->G

STORM Experimental Workflow.
Protocol 3: Sample Preparation and Imaging for STORM

This protocol describes the preparation of a STORM imaging buffer and the general procedure for acquiring SMLM data with BDP TMR-labeled samples. The buffer composition is critical for inducing the photoswitching behavior required for STORM.

Materials:

  • BDP TMR-labeled cells on #1.5 coverslips (from Protocol 1).

  • STORM Imaging Buffer Components:

    • Buffer A (10% w/v Glucose, 50 mM Tris-HCl, 10 mM NaCl, pH 8.0).

    • GLOX Solution (14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A). Store at 4°C for up to 1 week.

    • 1 M MEA (Mercaptoethylamine) solution in HCl, pH ~8.0.

  • Microscope slide with a small well or chamber for the buffer.

Procedure:

  • Labeling: Prepare the sample using the click chemistry protocol (Protocol 1). Ensure thorough washing to remove all unreacted dye.

  • Prepare Final Imaging Buffer (for 1 mL, prepare immediately before use):

    • Start with 890 µL of Buffer A.

    • Add 100 µL of 1 M MEA (100 mM final concentration).

    • Add 10 µL of GLOX solution.

    • Mix gently. The buffer is now ready for use.

  • Mounting for Imaging:

    • Place the coverslip, cell-side down, onto a slide containing ~50-100 µL of the final STORM imaging buffer.

    • Seal the coverslip with nail polish or VALAP to prevent buffer evaporation and oxygen re-entry.

  • Microscope Setup and Acquisition:

    • Use a high numerical aperture objective (e.g., 1.4 NA) and an EMCCD or sCMOS camera.

    • Focus on the sample.

    • Use a high-power laser (e.g., 561 nm) to drive the majority of BDP TMR molecules into a long-lived dark state.

    • Use a low-power activation laser (e.g., 405 nm), if necessary, to control the rate of return to the fluorescent state. The goal is to have sparsely distributed, actively fluorescing molecules in each frame.

    • Acquire a long series of images (5,000 - 50,000 frames) until most of the fluorophores have been bleached.

  • Image Reconstruction:

    • Use specialized software (e.g., ThunderSTORM, rapidSTORM, or commercial packages) to analyze the image stack.

    • The software identifies single-molecule blinking events in each frame, calculates the precise center of their emission (localization), and renders a final super-resolution image from the coordinates of all localizations.

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP TMR alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the fluorescent labeling of biomolecules. Detailed protocols, data tables, and troubleshooting guides are included to facilitate the successful application of this bright and photostable fluorophore in research and drug discovery.

BDP TMR is a borondipyrromethene-based fluorophore with a high quantum yield, making it significantly brighter than traditional rhodamine dyes like TAMRA.[1][2][3] Its alkyne functionality allows for covalent attachment to azide-modified molecules via the highly efficient and specific CuAAC reaction. This bioorthogonal ligation strategy is a powerful tool for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[4][5]

Key Features of this compound

  • High Fluorescence Quantum Yield: Results in exceptionally bright fluorescent conjugates.

  • Photostability: Resistant to photobleaching, enabling demanding imaging applications.

  • Bioorthogonal Reactivity: The alkyne group specifically reacts with azides, minimizing off-target labeling.

  • Versatility: Suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

Quantitative Data Summary

The following tables summarize the key spectral properties of this compound and recommended starting concentrations for the CuAAC reaction.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Maximum Absorption (λmax)545 nm
Maximum Emission (λem)570 nm
Fluorescence Quantum Yield (Φ)0.95
Molar Extinction Coefficient (ε)Not explicitly found in search results
Molecular Weight435.28 g/mol

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationNotes
Azide-modified Biomolecule1-10 mM10-100 µM
This compound1-10 mM in DMSO20-500 µM (2-5 fold excess to azide)A 2 to 5-fold molar excess over the azide-modified biomolecule is recommended for optimal reaction efficiency.
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50-250 µM
Sodium Ascorbate100 mM in H₂O (prepare fresh)1-5 mMActs as a reducing agent to generate the active Cu(I) catalyst.
THPTA Ligand50 mM in H₂O250-1250 µM (5-fold excess to CuSO₄)Tris(3-hydroxypropyltriazolylmethyl)amine stabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage.

Experimental Protocols

Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound

This protocol provides a general workflow for the fluorescent labeling of a protein containing an azide group.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution

  • Sodium Ascorbate solution (freshly prepared)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 25 µM) in a total volume of 400 µL of buffer.

    • Add the this compound stock solution to achieve a 2-5 fold molar excess over the protein.

    • Prepare a premix of the catalyst by adding the THPTA stock solution to the CuSO₄ stock solution (maintain a 5:1 ligand to copper ratio). .

    • Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-12 hours).

  • Purification:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization:

    • Confirm the labeling by measuring the absorbance at 280 nm (for protein) and 545 nm (for BDP TMR).

    • The degree of labeling can be estimated using the molar extinction coefficients of the protein and the dye.

Protocol 2: Fluorescence Polarization (FP) Assay for Screening Kinase Inhibitors

This protocol outlines a competitive binding assay using a BDP TMR-labeled tracer to identify inhibitors of a specific kinase.

Materials:

  • Kinase of interest

  • BDP TMR-labeled kinase substrate or inhibitor (tracer)

  • Assay buffer (e.g., Tris or HEPES buffer with appropriate salts and additives)

  • Test compounds (potential inhibitors)

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • In the wells of a 384-well plate, add the assay buffer.

    • Add the BDP TMR-labeled tracer to a final concentration that gives a stable and robust fluorescence polarization signal (typically in the low nanomolar range).

    • Add the kinase to a concentration that results in a significant increase in the fluorescence polarization signal upon binding to the tracer.

    • Add the test compounds at various concentrations. Include a negative control (DMSO vehicle) and a positive control (a known inhibitor).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength should be set around 545 nm and the emission measured at approximately 570 nm.

  • Data Analysis:

    • The inhibitory effect of the test compounds is determined by the decrease in fluorescence polarization as they displace the BDP TMR-labeled tracer from the kinase.

    • Calculate the IC₅₀ values for the active compounds by fitting the data to a dose-response curve.

Visualizations

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Azide-Biomolecule Azide-modified Biomolecule Product BDP TMR-labeled Biomolecule Azide-Biomolecule->Product Click Reaction BDP_TMR_Alkyne This compound BDP_TMR_Alkyne->Product CuSO4 CuSO₄ CuI Cu(I)-THPTA (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI THPTA THPTA Ligand THPTA->CuI Stabilization CuI->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction scheme.

Experimental_Workflow Start Start: Azide-modified Biomolecule & this compound Reagent_Prep Prepare Stock Solutions (CuSO₄, Ascorbate, THPTA) Start->Reagent_Prep Reaction_Setup Combine Reactants and Catalytic System Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature (1-2 hours) Reaction_Setup->Incubation Purification Purify Labeled Product (e.g., Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze Labeled Biomolecule (Spectroscopy, etc.) Purification->Analysis

Caption: General experimental workflow for bioconjugation with this compound.

FP_Assay_Pathway cluster_binding Binding Equilibrium cluster_inhibition Competitive Inhibition Kinase Kinase Complex Kinase-Tracer Complex (High Polarization) Kinase->Complex Inhibited_Complex Kinase-Inhibitor Complex Kinase->Inhibited_Complex Tracer BDP TMR-Tracer Tracer->Complex Free_Tracer Free BDP TMR-Tracer (Low Polarization) Complex->Free_Tracer Displacement Inhibitor Test Compound (Inhibitor) Inhibitor->Inhibited_Complex

Caption: Principle of a competitive fluorescence polarization assay for kinase inhibitors.

References

Application Notes and Protocols for BDP TMR Alkyne in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP TMR Alkyne and Bioorthogonal Cycloaddition Reactions

This compound is a highly efficient, bright, and photostable fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield, making it an excellent choice for a wide range of fluorescence-based detection and imaging applications. The terminal alkyne group on the BDP TMR molecule allows it to participate in bioorthogonal "click chemistry" reactions, enabling the precise and efficient labeling of biomolecules.

Two primary types of alkyne-azide cycloaddition reactions are widely used in bioconjugation:

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate a terminal alkyne (like this compound) to an azide-modified molecule. CuAAC is highly efficient and specific, proceeding rapidly under mild, biocompatible conditions.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne derivative (e.g., BCN, DBCO) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows it to react spontaneously with an azide without the need for a catalyst. This is particularly advantageous for applications in living cells where the cytotoxicity of copper is a concern.

Clarification on this compound and SPAAC: It is important to note that this compound, being a terminal alkyne, is primarily used in CuAAC . The term "Strain-Promoted Alkyne-Azide Cycloaddition" specifically refers to reactions involving strained cyclooctynes. While this compound is not directly used in a traditional SPAAC reaction, this document will provide a comprehensive guide to its application in the highly efficient CuAAC reaction and also discuss SPAAC as a copper-free alternative for bioorthogonal labeling.

Properties of this compound

The exceptional photophysical properties of this compound make it a superior fluorescent probe for a variety of applications. A summary of its key quantitative data is presented below.

PropertyValueCitation(s)
Excitation Maximum (λ_max) 545 nm[1]
Emission Maximum (λ_em) 570 nm[1]
Fluorescence Quantum Yield (Φ) 0.95
Molar Extinction Coefficient (ε) ~55,000 L·mol⁻¹·cm⁻¹ (for the azide derivative, likely similar)
Molecular Weight 435.28 g/mol
Solubility Good in DMSO, alcohols, and chlorinated organic solvents

Application: Labeling of Azide-Modified Proteins with this compound via CuAAC

A primary application of this compound is the fluorescent labeling of proteins that have been metabolically or chemically modified to contain an azide group. This is commonly achieved by introducing an azide-bearing unnatural amino acid, such as L-azidohomoalanine (AHA), into the protein of interest. The subsequent CuAAC reaction specifically attaches the BDP TMR fluorophore to the azide-modified protein.

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Incorporation of Azide cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Purification and Analysis A Metabolically incorporate L-azidohomoalanine (AHA) into protein of interest B Incubate azide-modified protein with this compound A->B Azide-modified protein C Add Copper(I) catalyst (e.g., CuSO4/Sodium Ascorbate) B->C D Purify labeled protein (e.g., dialysis, chromatography) C->D Labeled protein conjugate E Analyze labeling efficiency (e.g., SDS-PAGE, spectroscopy) D->E

Workflow for protein labeling with this compound via CuAAC.
Detailed Protocol for In Vitro Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect the protein)

  • Purification supplies (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store protected from light at -20°C.

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to a final concentration that is a 3-10 fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v).

    • If using THPTA, add it to the reaction mixture to a final concentration equivalent to the CuSO₄ concentration.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Remove the unreacted dye and catalyst from the labeled protein using dialysis or size-exclusion chromatography.

  • Analysis:

    • Confirm successful labeling by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence of the BDP TMR tag.

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and 545 nm (for this compound).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Copper-Free Alternative

For applications where copper is cytotoxic, such as live-cell imaging, SPAAC is the preferred method. In a typical SPAAC experiment for labeling, the biomolecule is modified with an azide, and the fluorescent probe is functionalized with a strained cyclooctyne.

SPAAC Reaction Mechanism

G cluster_0 Reactants cluster_1 Product A Azide-modified Biomolecule C Labeled Biomolecule (Triazole Linkage) A->C Strain-Promoted Cycloaddition B Cyclooctyne-Dye (e.g., DBCO-Fluorophore) B->C

General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
General Protocol for Live-Cell Labeling using SPAAC

This protocol describes the general steps for labeling azide-containing biomolecules in live cells with a cyclooctyne-functionalized dye.

Materials:

  • Cells cultured on coverslips or in imaging dishes.

  • Medium for metabolic labeling (e.g., methionine-free medium for AHA labeling).

  • Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) or an azido sugar like Ac₄ManNAz).

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde), if required.

  • Mounting medium.

Procedure:

  • Metabolic Labeling:

    • Culture cells in the appropriate medium containing the azide-modified precursor for a sufficient time to allow incorporation into the biomolecules of interest (e.g., 4-48 hours).

  • SPAAC Reaction:

    • Prepare a stock solution of the cyclooctyne-dye in DMSO.

    • Dilute the cyclooctyne-dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated azide precursor.

    • Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted dye.

    • The cells can now be imaged live, or fixed and mounted for microscopy.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules with high sensitivity and photostability. While it is primarily used in copper-catalyzed click chemistry (CuAAC), understanding the principles of both CuAAC and the copper-free alternative, SPAAC, is crucial for selecting the appropriate bioorthogonal strategy for a given application. The detailed protocols provided herein serve as a starting point for researchers to effectively utilize this compound in their studies and to explore copper-free alternatives when necessary. Careful optimization of reaction conditions will ensure successful and reproducible results in your research and development endeavors.

References

Application Notes and Protocols for Tracking Protein Dynamics with BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP TMR alkyne for the fluorescent labeling and dynamic tracking of proteins in biological systems. The combination of metabolic labeling with bioorthogonal click chemistry offers a powerful tool for elucidating protein synthesis, degradation, and localization, with significant applications in basic research and drug development.

Introduction

Understanding the life cycle of proteins—their synthesis, transport, and degradation—is fundamental to cell biology and the development of novel therapeutics. This compound is a bright and photostable fluorescent probe that can be covalently attached to azide-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of proteins in complex biological samples.[1][2]

By introducing an azide-bearing metabolic precursor, such as the non-canonical amino acid L-azidohomoalanine (AHA), into cellular proteins, researchers can specifically tag and subsequently visualize newly synthesized proteins using this compound. This "pulse-chase" methodology enables the quantitative analysis of protein turnover, localization dynamics, and the cellular response to various stimuli or therapeutic agents.

Product Specifications: this compound

BDP TMR is a borondipyrromethene fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA). Its high quantum yield makes it significantly brighter than TAMRA, providing enhanced sensitivity for imaging and quantitative analysis.[2][3]

PropertyValueReference
Molecular Formula C₂₄H₂₄BF₂N₃O₂[3]
Molecular Weight 435.28 g/mol
Excitation Maximum 545 nm
Emission Maximum 570 nm
Fluorescence Quantum Yield 0.95
Solubility Good in DMSO, DMF, chlorinated organic solvents, and alcohols.
Storage Store at -20°C in the dark, desiccated.

Key Applications

Quantitative Analysis of Protein Turnover (Pulse-Chase)

A primary application of this compound is the determination of protein degradation rates (half-life) using a pulse-chase strategy. Cells are first "pulsed" with AHA to label newly synthesized proteins. This is followed by a "chase" with medium containing an excess of the natural amino acid methionine, preventing further incorporation of AHA. The decay of the fluorescent signal from the BDP TMR-labeled protein of interest is then monitored over time.

Experimental Workflow for Protein Turnover Analysis

G cluster_0 Metabolic Labeling (Pulse) cluster_1 Chase cluster_2 Sample Preparation cluster_3 Click Chemistry Reaction cluster_4 Analysis pulse Incubate cells with L-azidohomoalanine (AHA) chase Replace with methionine-rich medium for various time points pulse->chase lysis Cell Lysis chase->lysis ip (Optional) Immunoprecipitation of Protein of Interest lysis->ip click Incubate lysate with This compound, CuSO₄, and a reducing agent lysis->click For total proteome ip->click sds SDS-PAGE click->sds scan In-Gel Fluorescence Scanning sds->scan quant Quantify band intensity and calculate protein half-life scan->quant

Caption: Workflow for determining protein turnover using AHA metabolic labeling and this compound.

Quantitative Data Example: Half-Life of Overexpressed and Endogenous Proteins

The following table presents representative data for protein half-life determination using a fluorescent alkyne probe in a pulse-chase experiment. The fluorescence intensity of the labeled protein is measured at different chase time points and normalized to the initial time point (t=0).

Chase Time (hours)Normalized Fluorescence Intensity (Protein A - Overexpressed)Normalized Fluorescence Intensity (Protein B - Endogenous)
01.001.00
20.780.91
40.610.82
80.370.67
120.220.55
240.050.30
Calculated Half-Life (hours) ~5.5 ~16.5

This data is representative and adapted from studies using similar fluorescent probes.

Tracking Protein Localization in Signaling Pathways

The dynamic translocation of proteins between cellular compartments is a hallmark of many signaling pathways. This compound can be used to visualize the location of newly synthesized proteins involved in these pathways. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer, can be studied using this method. Upon stimulation with EGF, downstream signaling proteins may translocate to different cellular locations.

EGFR Signaling and Protein Tracking

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation (Trackable with this compound) Transcription Gene Transcription Nucleus->Transcription

Caption: Tracking ERK translocation in the EGFR pathway using this compound.

Applications in Drug Development
  • Target Engagement: Fluorescently labeled probes can be used in competition assays to confirm that a drug candidate binds to its intended target protein within a cellular context. A decrease in the fluorescent signal from a this compound-labeled target protein in the presence of an unlabeled drug indicates successful target engagement.

  • Pharmacodynamic (PD) Biomarkers: By measuring the turnover rate of a target protein in response to a drug, researchers can develop pharmacodynamic biomarkers. For instance, a drug designed to stabilize a protein would be expected to increase its half-life, a change that can be quantified using the pulse-chase method with this compound.

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Cultured Cells with AHA

This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells with L-azidohomoalanine (AHA).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

  • Complete medium containing excess L-methionine (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free DMEM supplemented with dFBS. Incubate for 30-60 minutes to deplete intracellular methionine stores.

  • Pulse: Replace the depletion medium with "pulse" medium (methionine-free DMEM + dFBS) containing 25-50 µM AHA. Incubate for the desired pulse duration (e.g., 1-4 hours).

  • Chase: Remove the pulse medium and wash the cells twice with pre-warmed PBS. Add "chase" medium (complete medium containing excess methionine).

  • Incubate the cells for the desired chase time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Harvest: At each time point, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellets at -80°C until ready for lysis and click chemistry.

Protocol 2: Click Chemistry Reaction and In-Gel Fluorescence Analysis

This protocol details the ligation of this compound to AHA-labeled proteins in cell lysates, followed by visualization.

Materials:

  • AHA-labeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (2 mM stock in DMSO/t-BuOH 1:4)

  • SDS-PAGE loading buffer

  • Protein-free water

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail. For a 50 µL final reaction volume with 50 µg of protein lysate, add the components in the following order (vortexing gently between additions is recommended):

    • Protein Lysate (50 µg in up to 35 µL)

    • This compound (1 µL of 10 mM stock; final concentration 200 µM)

    • TBTA (2.5 µL of 2 mM stock; final concentration 100 µM)

    • TCEP (1 µL of 50 mM stock; final concentration 1 mM)

    • CuSO₄ (1 µL of 50 mM stock; final concentration 1 mM)

    • Adjust the final volume to 50 µL with protein-free water.

  • Reaction Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture. Heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the BDP TMR-labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission filters (e.g., Ex: 532 nm, Em: 580 nm).

  • Quantification: Quantify the fluorescence intensity of the bands corresponding to the protein of interest using appropriate image analysis software. For protein turnover studies, normalize the intensity at each chase time point to the intensity at time zero.

Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and other experimental parameters may be necessary for specific cell types and applications.

References

Application Notes and Protocols for BDP TMR Alkyne in situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The detection and visualization of specific nucleic acid sequences within the cellular environment are crucial for understanding gene expression, spatial organization of the genome, and the diagnosis of various diseases. In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within morphologically preserved cells or tissues. The integration of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the labeling of biomolecules for such applications.[1][2][3] This method offers high specificity, efficiency, and the use of bio-orthogonal reactive groups (alkynes and azides) that do not interfere with native cellular components.

BDP TMR (BODIPY TMR) is a bright and photostable fluorophore with excitation and emission spectra similar to tetramethylrhodamine (TAMRA).[4][5] Its high quantum yield makes it an excellent choice for fluorescence-based detection methods. By utilizing BDP TMR alkyne, researchers can covalently label azide-modified nucleic acid probes or metabolically incorporate alkyne-modified nucleosides into nascent RNA for subsequent detection. This protocol details the metabolic labeling of newly synthesized RNA with an alkyne-modified nucleoside followed by fluorescent detection using BDP TMR azide via a click reaction, a method analogous to the widely used Click-iT® RNA imaging assays.

This approach allows for the temporal and spatial tracking of RNA synthesis, providing valuable insights into cellular responses to various stimuli, drug treatments, or developmental changes. The small size of the click chemistry reagents allows for efficient access to the target molecules within fixed and permeabilized cells.

Experimental Protocols

This protocol is designed for labeling nascent RNA in cultured cells grown on coverslips. The volumes provided are suitable for a 6-well plate format.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
5-Ethynyl Uridine (EU)Thermo Fisher ScientificE103452–6°C, Desiccate
BDP TMR AzideLumiprobeA24B0-20°C, in the dark
3.7% Formaldehyde in PBS(Prepare fresh)-Room Temperature
0.5% Triton® X-100 in PBS(Prepare fresh)-Room Temperature
Copper (II) Sulfate (CuSO₄)Thermo Fisher ScientificC10329 (part of kit)2–6°C
Click-iT® Reaction Buffer AdditiveThermo Fisher ScientificC10329 (part of kit)2–6°C
Click-iT® Reaction BufferThermo Fisher ScientificC10329 (part of kit)2–6°C
Click-iT® Reaction Rinse BufferThermo Fisher ScientificC10329 (part of kit)2–6°C
Hoechst 33342Thermo Fisher ScientificH35702–6°C, in the dark
Phosphate-Buffered Saline (PBS)--Room Temperature
DMSO, Anhydrous--Room Temperature
Protocol Steps

1. Labeling of Cells with 5-Ethynyl Uridine (EU)

  • Plate cells on sterile coverslips in a 6-well plate at a density that will result in 40–60% confluency on the day of the experiment.

  • Prepare a 100 mM stock solution of 5-Ethynyl Uridine (EU) in DMSO.

  • On the day of the experiment, dilute the EU stock solution in pre-warmed complete cell culture medium to a final working concentration of 1 mM.

  • Remove the existing medium from the cells and replace it with the EU-containing medium.

  • Incubate the cells for 1-2 hours under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and experimental goals.

  • Proceed immediately to the cell fixation step.

2. Cell Fixation and Permeabilization

  • Remove the EU-containing medium.

  • Gently wash the cells twice with 1 mL of PBS per well.

  • Add 1 mL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Remove the fixative and wash the cells once with 1 mL of PBS.

  • Add 1 mL of 0.5% Triton® X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.

  • Remove the permeabilization buffer and wash the cells once with 1 mL of PBS.

3. This compound Detection (Click Reaction)

  • Note: Prepare the Click-iT® reaction cocktail immediately before use and protect it from light. The components should be added in the specified order.

  • Prepare a 10 mM stock solution of BDP TMR Azide in DMSO.

  • For each coverslip, prepare 500 µL of the Click-iT® reaction cocktail as described in the table below:

ComponentVolume per Reaction
Click-iT® Reaction Buffer439 µL
Copper (II) Sulfate (CuSO₄) (100 mM)10 µL
BDP TMR Azide (10 mM stock)1 µL
Click-iT® Reaction Buffer Additive50 µL
Total Volume 500 µL
  • Remove the PBS from the wells.

  • Add 500 µL of the Click-iT® reaction cocktail to each well containing a coverslip.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells once with 1 mL of Click-iT® Reaction Rinse Buffer.

4. Nuclear Staining (Optional)

  • Prepare a 1X working solution of Hoechst 33342 by diluting the stock solution 1:2000 in PBS.

  • Add 1 mL of the 1X Hoechst 33342 solution to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Remove the Hoechst solution and wash the cells twice with 1 mL of PBS.

5. Imaging and Analysis

  • Briefly rinse the coverslips in deionized water.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with filter sets appropriate for BDP TMR (Excitation/Emission: ~542/574 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).

Diagrams

BDP_TMR_Alkyne_ISH_Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Click Reaction cluster_3 Staining and Imaging a Plate cells on coverslips b Incubate with 5-Ethynyl Uridine (EU) a->b 24h c Fix with 3.7% Formaldehyde b->c 1-2h d Permeabilize with 0.5% Triton X-100 c->d e Prepare Click Reaction Cocktail (with BDP TMR Azide) f Incubate cells with reaction cocktail d->f e->f g Nuclear Counterstain (Hoechst 33342) f->g h Mount Coverslips g->h i Fluorescence Microscopy h->i

Caption: Experimental workflow for this compound in situ hybridization.

Click_Chemistry_Signaling_Pathway cluster_rna Nascent RNA in cell cluster_detection Detection Reagents RNA RNA Strand EU 5-Ethynyl Uridine (Alkyne-modified) Incorporated_RNA Alkyne-labeled RNA EU->Incorporated_RNA Incorporation during transcription Labeled_Product Fluorescently Labeled RNA (BDP TMR) Incorporated_RNA->Labeled_Product Click Reaction BDP_TMR_Azide BDP TMR Azide BDP_TMR_Azide->Labeled_Product Copper Cu(I) Catalyst Copper->Labeled_Product catalyzes

Caption: Principle of CuAAC click chemistry for RNA labeling.

References

Visualizing Nascent RNA Synthesis with BDP TMR Alkyne: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to visualize and quantify newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and in response to therapeutic interventions. This application note provides a detailed protocol for labeling nascent RNA in cultured cells using the nucleoside analog 5-ethynyluridine (EU) and subsequent fluorescent detection with BDP TMR alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". BDP TMR is a bright and photostable borondipyrromethene fluorophore, offering a high quantum yield, making it an excellent choice for sensitive detection of nascent RNA.[1][2]

This method allows for the temporal and spatial resolution of transcription, providing insights into the immediate-early gene responses to cellular stimuli. A key application, detailed herein, is the study of transcriptional activation following serum stimulation of serum-starved cells, a classic model for investigating cell cycle entry and signal transduction.

Principle of the Method

The workflow for labeling nascent RNA with this compound involves two main steps:

  • Metabolic Labeling: Cells are incubated with 5-ethynyluridine (EU), a uridine analog containing a terminal alkyne group. EU is actively transported into cells and incorporated into newly transcribed RNA by cellular RNA polymerases.

  • Click Chemistry Reaction: After labeling, cells are fixed and permeabilized. The alkyne-modified nascent RNA is then covalently conjugated to BDP TMR azide (the azide-containing counterpart to this compound) through a highly specific and efficient CuAAC reaction. This reaction results in the formation of a stable triazole linkage, fluorescently labeling the nascent RNA for visualization by microscopy.

Materials and Reagents

Reagents for Cell Culture and Labeling:

  • Mammalian cells of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5-Ethynyluridine (EU)

  • Dimethyl sulfoxide (DMSO)

Reagents for Fixation and Permeabilization:

  • 3.7% Formaldehyde in PBS

  • 0.5% Triton™ X-100 in PBS

Reagents for Click Chemistry Reaction:

  • This compound

  • Sodium Azide (NaN3) - Caution: Highly Toxic

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • Nuclease-free water

Reagents for Nuclear Staining (Optional):

  • Hoechst 33342 or DAPI

Data Presentation

Table 1: Properties of this compound and Comparison with Other Common Fluorophores

FeatureBDP TMRAlexa Fluor 594TAMRA
Excitation Max (nm) 545590555
Emission Max (nm) 570617580
Quantum Yield ~0.95[2]~0.66~0.1
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not widely reported~92,000~91,000
Photostability HighHighModerate
Brightness Very HighHighModerate
Reactive Group for Click Chemistry AlkyneAzide or AlkyneAzide or Alkyne

Note: The quantum yield and molar extinction coefficient can vary depending on the solvent and conjugation partner.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Serum Starvation (for studying serum response): Once cells have adhered, replace the growth medium with a serum-free medium and incubate for 24-48 hours to synchronize cells in the G0/G1 phase.

  • Preparation of EU Stock Solution: Prepare a 100 mM stock solution of EU in DMSO.

  • Labeling:

    • For Serum Stimulation: Replace the serum-free medium with a complete medium containing the desired concentration of EU (typically 0.1-1 mM). For a time-course experiment, add the EU-containing medium at different time points before fixation.

    • For General Nascent RNA Labeling: Replace the culture medium with a fresh medium containing the desired concentration of EU.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 2 hours) under normal cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the cell type and the specific biological question.

  • Washing: After incubation, wash the cells twice with PBS.

Protocol 2: Cell Fixation and Permeabilization
  • Fixation: Add 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Add 0.5% Triton™ X-100 in PBS to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

Protocol 3: Click Chemistry Reaction with this compound

Note: Prepare the Click Reaction Cocktail immediately before use.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 50 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.

  • Prepare Click Reaction Cocktail (for one coverslip in a 24-well plate, 500 µL total volume):

    • Nuclease-free water: 439 µL

    • CuSO4 (100 mM): 2 µL (final concentration: 0.4 mM)

    • THPTA (50 mM): 8 µL (final concentration: 0.8 mM)

    • This compound (10 mM): 1 µL (final concentration: 20 µM)

    • Sodium Ascorbate (500 mM): 50 µL (final concentration: 50 mM)

    • Important: Add the reagents in the order listed. Mix well after adding the sodium ascorbate.

  • Click Reaction: Add the Click Reaction Cocktail to each coverslip and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

Protocol 4: Nuclear Staining and Mounting
  • Nuclear Staining (Optional): Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) or DAPI (300 nM in PBS) for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm) and the nuclear stain.

Mandatory Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_click_reaction Click Chemistry cluster_imaging Imaging cell_seeding Seed Cells on Coverslips serum_starvation Serum Starve Cells (24-48h) cell_seeding->serum_starvation add_eu Add Serum + 5-Ethynyluridine (EU) serum_starvation->add_eu incubation Incubate (30 min - 2h) add_eu->incubation fixation Fix with 3.7% Formaldehyde incubation->fixation permeabilization Permeabilize with 0.5% Triton X-100 fixation->permeabilization click_incubation Incubate (30-60 min) permeabilization->click_incubation click_cocktail Prepare Click Cocktail (this compound, CuSO4, THPTA, Na-Ascorbate) click_cocktail->click_incubation nuclear_stain Nuclear Stain (DAPI/Hoechst) click_incubation->nuclear_stain mounting Mount Coverslips nuclear_stain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for labeling nascent RNA with this compound.

Serum_Response_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus serum Serum (Growth Factors) receptor Growth Factor Receptor serum->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk srf SRF erk->srf TCF-independent pathways also activate SRF tcf TCF erk->tcf Phosphorylation sre Serum Response Element (SRE) srf->sre tcf->sre ieg Immediate Early Genes (e.g., c-fos, c-jun) sre->ieg Transcription Activation nascent_rna Nascent RNA Synthesis (EU Incorporation) ieg->nascent_rna

References

Illuminating the Glycome: A Guide to Metabolic Glycan Labeling with BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic labeling of glycans using an azido-sugar analog followed by fluorescent detection with BDP TMR alkyne via click chemistry. This powerful two-step method allows for the visualization and analysis of glycosylation in a variety of biological contexts.

Introduction

Metabolic glycan labeling is a robust technique that leverages the cell's own biosynthetic pathways to incorporate sugar analogs containing bioorthogonal chemical reporters into glycoconjugates.[1][2] The most common approach involves introducing an azido-modified sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), into cell culture.[3][4] This sugar is metabolized and incorporated into sialic acid residues on glycoproteins.[5] The azide group serves as a chemical "handle" that can be specifically targeted in a secondary reaction with a fluorescent probe.

BDP TMR (BODIPY™ TMR) alkyne is a bright and photostable fluorophore ideal for this secondary detection step. Its terminal alkyne group readily participates in a highly specific and efficient "click chemistry" reaction with the azide-modified glycans. This results in the covalent attachment of the bright BDP TMR dye to the glycans of interest, enabling their visualization by fluorescence microscopy or quantification by flow cytometry.

There are two primary forms of click chemistry suitable for this application: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells, making it ideal for fixed-cell applications. SPAAC, on the other hand, is a copper-free click reaction that is well-suited for live-cell imaging.

Product Information: this compound

This compound is a high-performance fluorescent probe with properties well-suited for biological imaging. Its brightness and photostability ensure high-quality data in demanding applications.

PropertyValueReference
Excitation Maximum 545 nm
Emission Maximum 570 nm
Fluorescence Quantum Yield 0.95
Molecular Formula C₂₄H₂₄BF₂N₃O₂
Molecular Weight 435.28 g/mol
Solubility Good in DMSO, alcohols, and chlorinated organic solvents
Storage Store at -20°C, protected from light and moisture

Experimental Workflow Overview

The overall experimental workflow for metabolic glycan labeling and detection with this compound is a two-stage process. The first stage involves the metabolic incorporation of an azido-sugar into the cellular glycans. The second stage is the click chemistry reaction to attach the this compound fluorescent probe.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Click Chemistry Detection cluster_2 Analysis A Seed Cells B Incubate with Azido-Sugar (e.g., Ac₄ManNAz) A->B C Wash to Remove Unincorporated Sugar B->C D Fix and Permeabilize (for CuAAC) or Proceed with Live Cells (for SPAAC) C->D E Incubate with This compound Click Reaction Cocktail D->E F Wash to Remove Excess Probe E->F G Fluorescence Microscopy or Flow Cytometry F->G

Figure 1: General experimental workflow for metabolic glycan labeling and detection.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for metabolic glycan labeling and subsequent detection using either CuAAC for fixed cells or SPAAC for live cells.

Protocol 1: Metabolic Labeling of Glycans with Ac₄ManNAz

This protocol describes the incorporation of the azido-sugar Ac₄ManNAz into cellular glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Dilute the Ac₄ManNAz stock solution directly into the complete cell culture medium to a final concentration of 10-50 µM. A negative control of cells treated with an equivalent volume of DMSO should be included.

  • Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is for the fluorescent labeling of azide-modified glycans in fixed cells using this compound.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS (optional, for intracellular labeling)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • PBS

Click Reaction Cocktail Preparation (for a 200 µL final volume):

  • To 170 µL of PBS, add 20 µL of 2.5 mM this compound stock solution (in DMSO).

  • Add 10 µL of 20 mM CuSO₄ stock solution (in water).

  • Add 10 µL of 100 mM THPTA stock solution (in water). Vortex briefly.

  • Immediately before use, add 10 µL of 300 mM sodium ascorbate stock solution (freshly prepared in water) to initiate the reaction. Vortex briefly.

Procedure:

  • Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Remove the PBS and add the freshly prepared click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstaining: The cells can be counterstained with a nuclear stain like DAPI.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm) and any counterstains.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This protocol describes the fluorescent labeling of azide-modified glycans in living cells using a DBCO-modified BDP TMR probe. For SPAAC, the alkyne must be activated, typically by being part of a strained ring system like dibenzocyclooctyne (DBCO). Therefore, for this protocol, you would use BDP TMR-DBCO .

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • BDP TMR-DBCO

  • Complete cell culture medium

  • PBS

  • Hoechst 33342 or other live-cell compatible nuclear stain (optional)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Prepare BDP TMR-DBCO Solution: Prepare a stock solution of BDP TMR-DBCO in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • SPAAC Reaction: Add the BDP TMR-DBCO containing medium to the metabolically labeled cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove unreacted BDP TMR-DBCO.

  • (Optional) Counterstaining: The cells can be stained with a live-cell nuclear stain like Hoechst 33342.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and incubation times for the key steps in the metabolic labeling and click chemistry protocols. These are starting points and may require optimization for specific cell types and experimental goals.

Table 1: Metabolic Labeling Parameters

ParameterRecommended RangeNotesReference
Ac₄ManNAz Concentration 10 - 100 µMHigher concentrations may lead to cytotoxicity in some cell lines.
Incubation Time 24 - 72 hoursDependent on cell proliferation rate and glycan turnover.

Table 2: Click Chemistry Reaction Parameters

ParameterCuAAC (Fixed Cells)SPAAC (Live Cells)NotesReference
Alkyne Probe Concentration 1 - 50 µM20 - 50 µMTitrate to find the optimal signal-to-noise ratio.
CuSO₄ Concentration (CuAAC) 100 µM - 1 mMN/AUse a copper chelating ligand to minimize cytotoxicity if used in live cells.
Ligand Concentration (CuAAC) 500 µM - 5 mMN/AA 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate (CuAAC) 1.5 - 5 mMN/APrepare fresh for each experiment.
Reaction Time 30 - 60 minutes15 - 30 minutesLonger incubation may increase background.
Reaction Temperature Room Temperature37°C

Signaling Pathway and Logical Relationships

The underlying principle of this technique involves hijacking the natural sialic acid biosynthetic pathway.

G cluster_0 Cellular Metabolism cluster_1 Bioorthogonal Reaction Ac4ManNAz Ac₄ManNAz (Exogenous) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz Azido-Sialic Acid (SiaNAz) ManNAz->SiaNAz Sialic Acid Biosynthesis Glycoproteins Azide-Labeled Glycoproteins SiaNAz->Glycoproteins Glycosyltransferases Labeled_Glycoproteins Fluorescently Labeled Glycoproteins Glycoproteins->Labeled_Glycoproteins Click Chemistry BDPTMR_Alkyne This compound BDPTMR_Alkyne->Labeled_Glycoproteins

Figure 2: Metabolic incorporation and bioorthogonal ligation pathway.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low or No Fluorescence Signal Inefficient metabolic labeling.Increase Ac₄ManNAz concentration or incubation time. Ensure cells are healthy and actively dividing.
Incomplete click reaction.Prepare fresh sodium ascorbate. Ensure correct reagent concentrations and ratios. Degas solutions for CuAAC.
Low abundance of target glycans.Use a more sensitive detection method or enrich for the glycoprotein of interest.
High Background Fluorescence Non-specific binding of the alkyne probe.Decrease the concentration of the this compound. Increase the number and duration of wash steps.
Autofluorescence of cells or medium.Use a fluorophore with a longer emission wavelength. Use imaging medium with reduced autofluorescence.
Cell Death or Altered Morphology Cytotoxicity of the azido-sugar.Reduce the concentration of Ac₄ManNAz or the incubation time.
Cytotoxicity of the CuAAC reaction components.For live-cell imaging, use SPAAC. For fixed cells, ensure thorough washing after fixation.

Conclusion

Metabolic glycan labeling with azido-sugars, followed by click chemistry with fluorescent alkyne probes like this compound, is a versatile and powerful strategy for studying the glycome. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to successfully implement this technique and gain valuable insights into the roles of glycosylation in health and disease.

References

Application Notes and Protocols for BDP TMR Alkyne in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BDP TMR alkyne, a bright and photostable fluorescent dye, in various flow cytometry applications. Detailed protocols for cell proliferation analysis using the click chemistry-based EdU assay are provided, along with insights into other potential applications.

Introduction to this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore designed for the tetramethylrhodamine (TAMRA) channel in flow cytometry. Its key feature is a terminal alkyne group, which allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Key Advantages of this compound:

  • High Quantum Yield: BDP TMR exhibits a significantly higher fluorescence quantum yield (approaching 0.95) compared to traditional rhodamine dyes like TAMRA, resulting in brighter signals and improved sensitivity.[1][2][3]

  • Photostability: The BODIPY core structure imparts excellent resistance to photobleaching, enabling robust and reproducible measurements, especially in experiments requiring long acquisition times.

  • Narrow Emission Spectrum: Its well-defined emission peak minimizes spectral overlap with other fluorophores, making it suitable for multicolor flow cytometry panels.

  • Versatility: The alkyne handle allows for its use in a wide range of click chemistry-based assays for detecting and quantifying various biological processes.

Quantitative Data and Properties

PropertyThis compoundTAMRA (Typical)
Excitation Maximum (nm) ~545[1]~555
Emission Maximum (nm) ~570[1]~575
Fluorescence Quantum Yield 0.95~0.1
Molecular Weight (Da) 435.28~430
Brightness Comparison Significantly brighter than TAMRA due to high quantum yield.Standard reference dye.
Photostability HighModerate

Key Application: Cell Proliferation Analysis (EdU Assay)

The most prominent application of this compound in flow cytometry is the detection of cell proliferation through the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay. This method offers a superior alternative to the traditional bromodeoxyuridine (BrdU) assay.

Principle of the EdU Assay

EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The terminal alkyne group on EdU then serves as a handle for covalent labeling with an azide-functionalized fluorescent dye, such as BDP TMR azide, via a click reaction. The resulting fluorescent signal is directly proportional to the amount of DNA synthesis and can be quantified by flow cytometry.

Experimental Workflow

The following diagram illustrates the general workflow for a cell proliferation assay using EdU and this compound.

G Experimental Workflow: EdU Cell Proliferation Assay cluster_0 Cell Culture and Labeling cluster_1 Cell Preparation cluster_2 Click Chemistry Reaction cluster_3 Analysis A Seed and culture cells B Add EdU to culture medium A->B C Incubate for desired duration B->C D Harvest and wash cells C->D E Fix cells (e.g., 4% PFA) D->E F Permeabilize cells (e.g., Triton X-100) E->F H Add cocktail to cells and incubate F->H G Prepare Click Reaction Cocktail (BDP TMR Azide, CuSO4, Reductant) G->H I Wash cells to remove excess reagents H->I J Optional: DNA content stain (e.g., DAPI) I->J K Analyze by Flow Cytometry J->K

Caption: Workflow for EdU-based cell proliferation analysis using this compound.

Detailed Protocol: Cell Proliferation Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound (or a pre-made BDP TMR azide)

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Copper (II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • DNA content stain (optional, e.g., DAPI, Propidium Iodide)

Procedure:

  • EdU Labeling:

    • Culture cells to the desired confluency.

    • Add EdU to the culture medium at a final concentration of 10-50 µM.

    • Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 2 hours for actively dividing cells).

  • Cell Harvesting and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization).

    • Wash the cells once with 1% BSA in PBS.

    • Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

    • Wash the cells once with 1% BSA in PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 435 µL PBS

      • 10 µL of 20 mM CuSO₄ solution

      • 5 µL of 10 mM BDP TMR azide solution

      • 50 µL of 100 mM sodium ascorbate solution

    • Resuspend the permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells twice with 1% BSA in PBS.

  • DNA Staining (Optional):

    • For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., DAPI or PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS).

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for BDP TMR (e.g., excitation at 561 nm, emission collected with a ~585/42 nm bandpass filter).

Other Potential Applications

The versatility of click chemistry and the favorable properties of this compound open up possibilities for other flow cytometry applications:

  • Apoptosis Detection: this compound can be used to detect apoptotic cells by conjugating it to an azide-modified marker of apoptosis, such as an Annexin V analog.

  • Cell Tracking: Cells can be labeled with an azide-modified molecule that is retained within the cell, followed by a click reaction with this compound for long-term tracking of cell populations.

  • Biomolecule Labeling: this compound can be used to label and detect specific azide-modified biomolecules within the cell, such as proteins, lipids, or glycans, enabling the study of their dynamics and localization.

Signaling Pathway Visualization: The Cell Cycle

The EdU assay directly measures DNA synthesis, a key event in the S-phase of the cell cycle. Understanding the regulation of the cell cycle is crucial for interpreting proliferation data.

G Simplified Eukaryotic Cell Cycle G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 Phase (Quiescence) G1->G0 G2 G2 Phase (Preparation for Mitosis) S->G2 EdU Incorporation M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

References

Troubleshooting & Optimization

How to reduce background noise with BDP TMR alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using BDP TMR alkyne for fluorescence labeling. The following guides and FAQs address common issues related to high background noise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye featuring a borondipyrromethene (BDP) core, spectrally similar to tetramethylrhodamine (TMR). It is functionalized with an alkyne group, enabling it to be covalently attached to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] Its high fluorescence quantum yield makes it exceptionally bright, which is advantageous for various imaging applications.[1]

Q2: I am observing high background fluorescence in my experiment. What are the potential sources?

A2: High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself, which can be exacerbated by aldehyde-based fixation.

  • Non-specific binding: The this compound probe may bind to cellular components other than the intended azide-tagged target.

  • Probe aggregation: The fluorescent probe may form aggregates, leading to bright, punctate background signals.

  • Suboptimal click chemistry reaction: Inefficient or poorly optimized click chemistry can result in residual, unbound fluorescent probe.

  • Contaminated reagents: Reagents or consumables, such as mounting media or plasticware, may be inherently fluorescent.

Q3: How can I determine the source of the high background noise?

A3: A systematic approach with proper controls is essential.

  • Unstained Control: Prepare a sample that goes through all the experimental steps (including fixation and permeabilization) but is not subjected to the click chemistry reaction with this compound. Imaging this sample will reveal the level of autofluorescence.

  • No-Azide Control: Process a sample that has not been metabolically labeled with an azide-containing molecule but is subjected to the full click chemistry procedure with this compound. This will indicate the level of non-specific binding of the fluorescent probe.

Troubleshooting Guides

Issue 1: High Diffuse Background Across the Entire Sample

This is often due to autofluorescence or a high concentration of unbound this compound.

Troubleshooting StepRecommended ActionExpected Outcome
1. Assess Autofluorescence Image an unstained control sample using the same imaging parameters.Determine if the background is inherent to the sample or fixation method.
2. Quench Autofluorescence Treat fixed and permeabilized cells with a quenching agent like 0.1% sodium borohydride in PBS for 10-15 minutes, or use a commercial quenching reagent.Reduction of background fluorescence originating from the sample itself.
3. Optimize this compound Concentration Perform a titration experiment to determine the lowest concentration of this compound that yields a good signal-to-noise ratio. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.Minimize non-specific binding due to excess probe.
4. Enhance Washing Steps Increase the number of washes (from 3 to 5) and the duration of each wash (from 5 to 10-15 minutes) after the click reaction. Incorporate a low concentration of a mild detergent (e.g., 0.1% Tween-20) in the wash buffer.Efficient removal of unbound fluorescent probe.
5. Implement a Blocking Step Before the click reaction, incubate your samples with a blocking solution, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30-60 minutes.Reduce non-specific binding sites on the cellular components.
Issue 2: Bright, Fluorescent Puncta or Aggregates in the Image

This typically indicates precipitation of the this compound probe.

Troubleshooting StepRecommended ActionExpected Outcome
1. Centrifuge the Probe Stock Solution Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction.Removal of pre-existing aggregates from the probe solution.
2. Ensure Proper Mixing of the Click Reaction Cocktail When preparing the click reaction cocktail, add the this compound to the buffer and mix thoroughly before adding the other components. Vortex or pipette vigorously to ensure complete dissolution.Prevention of probe precipitation during the reaction setup.
3. Filter the Click Reaction Cocktail If aggregates persist, consider filtering the complete click reaction cocktail through a 0.2 µm syringe filter before adding it to your sample.Removal of any aggregates formed during the preparation of the reaction mix.

Experimental Protocols

Protocol 1: Cell Fixation, Permeabilization, and Autofluorescence Quenching
  • Cell Seeding: Plate cells on coverslips in a multi-well plate and culture overnight.

  • Metabolic Labeling: Incubate cells with the desired concentration of an azide-modified metabolic precursor for the appropriate duration.

  • Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Autofluorescence Quenching (Optional but Recommended): Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the cells in this solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells thoroughly three times with PBS for 5 minutes each. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Click Chemistry Reaction

This protocol is a starting point and may require optimization for your specific cell type and experimental setup.

Preparation of Stock Solutions:

  • This compound: 10 mM in DMSO.

  • Copper(II) Sulfate (CuSO₄): 100 mM in water.

  • THPTA (copper ligand): 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).

Click Reaction Cocktail (per coverslip):

ReagentStock ConcentrationVolume to AddFinal Concentration
PBS-170 µL-
CuSO₄100 mM2 µL1 mM
THPTA100 mM2 µL1 mM
This compound10 mM2 µL100 µM
Sodium Ascorbate100 mM4 µL2 mM
Total Volume 180 µL

Procedure:

  • Prepare the Click Reaction Cocktail: In a microfuge tube, add the reagents in the following order: PBS, CuSO₄, THPTA, and this compound. Mix well. Finally, add the freshly prepared sodium ascorbate to initiate the reaction.

  • Blocking (Optional): Aspirate the PBS from the cells and add a blocking solution (e.g., 3% BSA in PBS). Incubate for 30 minutes at room temperature.

  • Click Reaction: Aspirate the blocking solution (if used) and add the click reaction cocktail to each coverslip, ensuring the cells are fully covered.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Remove the reaction cocktail and wash the cells 3-4 times for 10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Final Rinse: Perform one final wash with PBS to remove any residual detergent.

  • Counterstaining and Mounting: (Optional) Stain nuclei with a counterstain like DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Identification Problem Identification cluster_Troubleshooting Troubleshooting Paths cluster_Solutions Solutions Start High Background Observed Controls Run Controls: 1. Unstained Sample 2. No-Azide Sample Start->Controls Source Identify Source of Background Controls->Source Autofluorescence High Autofluorescence Source->Autofluorescence Unstained control is bright NonSpecific Non-Specific Binding Source->NonSpecific No-azide control is bright Aggregates Probe Aggregates Source->Aggregates Punctate staining in controls Quench Quench with Sodium Borohydride or Commercial Reagent Autofluorescence->Quench Optimize Optimize Probe Concentration Enhance Washing Steps Use Blocking Agent NonSpecific->Optimize Centrifuge Centrifuge/Filter Probe Stock Optimize Cocktail Mixing Aggregates->Centrifuge End Reduced Background Quench->End Optimize->End Centrifuge->End

Caption: Troubleshooting workflow for high background noise.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Optimization Background Reduction cluster_Reaction Click Reaction cluster_FinalSteps Post-Reaction Processing MetabolicLabeling 1. Metabolic Labeling with Azide Fixation 2. Fixation (e.g., 4% PFA) MetabolicLabeling->Fixation Permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Quenching 4. Autofluorescence Quenching (Optional) Permeabilization->Quenching Blocking 5. Blocking (e.g., 3% BSA) Quenching->Blocking ClickCocktail 6. Prepare Click Cocktail (this compound, CuSO₄, Ligand, Ascorbate) Blocking->ClickCocktail Incubation 7. Incubate Sample with Cocktail ClickCocktail->Incubation Washing 8. Extensive Washing Incubation->Washing Mounting 9. Counterstain and Mount Washing->Mounting Imaging 10. Fluorescence Imaging Mounting->Imaging

Caption: Experimental workflow for this compound labeling.

References

Troubleshooting poor BDP TMR alkyne labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for BDP TMR alkyne labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments and resolve common issues related to poor labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no fluorescence signal after performing the this compound click reaction. What are the potential causes?

Low or absent fluorescence can stem from several factors throughout the experimental workflow. Key areas to investigate include the click chemistry reaction itself, the metabolic incorporation of the azide tag (if applicable), and the imaging process. Potential issues include inefficient copper catalysis, degradation of reagents, incorrect reagent concentrations, quenching of the fluorophore, or problems with the azide-modified biomolecule.

Q2: My negative control (no azide-labeled molecule) shows a high background signal. What could be causing this non-specific binding of this compound?

Non-specific binding of alkyne-containing dyes can occur, particularly in complex biological samples.[1][2][3] This may be due to hydrophobic interactions between the dye and cellular components.[2] Additionally, in the presence of the copper catalyst, terminal alkynes can sometimes react with or bind to certain protein functional groups non-specifically.[4]

Q3: How can I be sure that my azide- or alkyne-modified biomolecule is being successfully prepared for the click reaction?

For metabolic labeling, the efficiency of incorporation of the azide-modified precursor (e.g., an azido sugar) into the target biomolecule is critical. This can be influenced by cell health, incubation time, and the concentration of the metabolic precursor. For chemically modified biomolecules, ensure that the modification protocol is robust and that the azide or alkyne handle is accessible for the click reaction.

Q4: Can the components of my reaction buffer inhibit the click reaction?

Yes, certain buffer components can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, Tris-based buffers should be avoided as the amine groups can chelate the copper catalyst. It is recommended to use non-coordinating buffers like PBS or HEPES. Additionally, reducing agents such as DTT can interfere with the reaction and should be removed from the sample prior to adding the click chemistry reagents.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

If you are experiencing low labeling efficiency, consider the following troubleshooting steps:

  • Optimize Reagent Concentrations: The concentrations of the copper catalyst, reducing agent, and ligand are critical for an efficient reaction. Refer to the table below for recommended concentration ranges.

  • Ensure Reagent Quality: Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use, as it is prone to oxidation. Store this compound and azide-modified reagents under the recommended conditions to prevent degradation.

  • Check for Interfering Substances: As mentioned in the FAQs, avoid Tris buffers and ensure that reducing agents like DTT are removed from your sample.

  • Increase Incubation Time: While CuAAC is generally a fast reaction, increasing the incubation time may improve yields, especially with low concentrations of reactants.

  • Consider Steric Hindrance: If the azide or alkyne tag is in a sterically hindered position within your biomolecule, it may be inaccessible for the click reaction. In such cases, performing the reaction under denaturing conditions (if compatible with your downstream analysis) might improve accessibility.

Issue 2: High Background Signal

To address high background fluorescence, try the following:

  • Improve Washing Steps: Increase the number and duration of washing steps after the click reaction to remove unbound this compound. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial.

  • Reduce this compound Concentration: Using a large excess of the fluorescent alkyne can lead to increased non-specific binding. Titrate the concentration of this compound to find the optimal balance between specific signal and background.

  • Perform a Control without Copper Catalyst: To determine if the non-specific binding is copper-dependent, run a control reaction without the copper sulfate. If the background is significantly reduced, it suggests a copper-mediated non-specific reaction.

  • Consider Copper-Free Click Chemistry: If background issues persist, switching to a copper-free click chemistry approach using a strained alkyne (e.g., DBCO) derivative of BDP TMR may be a viable alternative.

Quantitative Data Summary

The following table provides recommended concentration ranges for the key components of a copper-catalyzed this compound labeling reaction. Optimal concentrations may vary depending on the specific application and should be empirically determined.

ReagentRecommended Concentration RangeNotes
Azide-Modified Biomolecule 1 - 100 µM
This compound 1.1 - 10x molar excess over azideA higher excess may be needed for low abundance targets, but can increase background.
Copper(II) Sulfate (CuSO₄) 50 - 200 µM
Reducing Agent (e.g., Sodium Ascorbate) 5 - 10x molar excess over CuSO₄Should be prepared fresh.
Copper Ligand (e.g., THPTA, TBTA) 1 - 5x molar excess over CuSO₄Helps to stabilize the Cu(I) oxidation state and protect the sample.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars and Detection with this compound

This protocol describes the metabolic incorporation of an azido sugar into cellular glycoproteins, followed by fluorescent labeling with this compound via CuAAC.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azido sugar (e.g., N-azidoacetylgalactosamine, GalNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-&-Go™ reaction buffer (or equivalent)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • This compound

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azido sugar to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate for 24-72 hours to allow for metabolic incorporation.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by adding the following to the reaction buffer in order: CuSO₄, this compound, and finally the reducing agent.

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with washing buffer.

    • Mount the coverslip with mounting medium containing DAPI.

    • Image the cells using fluorescence microscopy with appropriate filter sets for BDP TMR (Excitation/Emission: ~545/570 nm) and DAPI.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Reaction (CuAAC) cluster_imaging Analysis azido_sugar Azido Sugar (e.g., GalNAz) cells Live Cells azido_sugar->cells labeled_cells Cells with Azide- Labeled Glycoproteins cells->labeled_cells Metabolic Incorporation click_cocktail Click Reaction (CuSO4, Reductant) labeled_cells->click_cocktail bdp_tmr This compound bdp_tmr->click_cocktail fluorescent_cells Fluorescently Labeled Glycoproteins click_cocktail->fluorescent_cells microscopy Fluorescence Microscopy fluorescent_cells->microscopy

Caption: Experimental workflow for this compound labeling of metabolically tagged glycoproteins.

troubleshooting_workflow decision decision start Poor this compound Labeling Efficiency check_signal Low or No Signal? start->check_signal check_background High Background? check_signal->check_background No reagent_quality Check Reagent Quality (Fresh Reductant) check_signal->reagent_quality Yes check_background->reagent_quality washing_steps Improve Washing Steps check_background->washing_steps Yes check_background->washing_steps reagent_conc Optimize Reagent Concentrations reagent_quality->reagent_conc buffer_issues Check for Interfering Buffer Components reagent_conc->buffer_issues incubation_time Increase Incubation Time buffer_issues->incubation_time steric_hindrance Consider Steric Hindrance incubation_time->steric_hindrance dye_conc Reduce BDP TMR Alkyne Concentration washing_steps->dye_conc no_cu_control Run No-Copper Control dye_conc->no_cu_control copper_free Consider Copper-Free Click Chemistry no_cu_control->copper_free

Caption: Troubleshooting decision tree for poor this compound labeling efficiency.

signaling_pathway cluster_synthesis Azido Sugar Metabolism cluster_glycosylation Protein Glycosylation cluster_detection Detection via Click Chemistry GalNAz GalNAz UDP_GalNAz UDP-GalNAz GalNAz->UDP_GalNAz Metabolic Conversion Glycoprotein Azide-Labeled Glycoprotein UDP_GalNAz->Glycoprotein Protein Nascent Protein (in ER/Golgi) Protein->Glycoprotein Glycosyltransferase Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein BDP_TMR_Alkyne This compound BDP_TMR_Alkyne->Labeled_Glycoprotein CuAAC

Caption: Simplified pathway of metabolic glycoprotein labeling and detection.

References

Optimizing BDP TMR Alkyne for Superior Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing BDP TMR alkyne concentration in cell staining applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-quality, reproducible results. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your work.

Troubleshooting Common Issues

This section addresses frequent challenges encountered during this compound staining and offers solutions to enhance your experimental outcomes.

Problem Potential Cause Suggested Solution
Weak or No Signal Suboptimal this compound Concentration: The concentration of the dye is too low for effective labeling.Perform a concentration titration to identify the optimal dye concentration for your specific cell type and experimental setup. A good starting point for optimization is between 0.5 µM and 5 µM.
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not proceeding efficiently.Ensure all click chemistry reagents are fresh and properly prepared. This includes the copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity.[1]
Insufficient Incubation Time: The incubation period with the dye or the click reaction cocktail is too short.Increase the incubation time for both the this compound labeling and the click reaction. Typical incubation times range from 30 to 60 minutes.
High Background Fluorescence Excess this compound Concentration: Using too much dye can lead to non-specific binding and high background.[2]Reduce the concentration of this compound. Titrate down from your starting concentration to find the lowest effective concentration with a good signal-to-noise ratio.
Inadequate Washing: Insufficient washing steps fail to remove unbound dye.[2]Increase the number and duration of wash steps after both the dye incubation and the click reaction. Use a gentle buffer like PBS.
Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal.[3]Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different spectral profile or employing spectral unmixing techniques during image analysis.
Uneven or Patchy Staining Cell Clumping: Aggregated cells can prevent uniform access of the staining reagents.Ensure a single-cell suspension before and during the staining procedure. Gentle pipetting or passing the cells through a cell strainer can help.
Inadequate Permeabilization (for intracellular targets): If the target is inside the cell, incomplete permeabilization will result in uneven staining.Optimize the permeabilization step by adjusting the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or saponin).
Cell Viability Issues (for live-cell imaging) Toxicity of Staining Reagents: High concentrations of the dye or click chemistry reagents can be toxic to cells.[]Use the lowest effective concentration of this compound and click reagents. Minimize the incubation times. The use of a copper ligand like THPTA is recommended to reduce copper-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A general starting point for optimizing this compound concentration is in the range of 0.5 µM to 5 µM for both fixed and live-cell staining. However, for sensitive live-cell imaging and super-resolution microscopy, concentrations as low as 25-100 nM have been reported for similar BODIPY-based dyes. It is crucial to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: How can I prepare the this compound stock solution?

A2: this compound is soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

Q3: What are the essential components of the click reaction cocktail?

A3: A typical copper-catalyzed click reaction cocktail includes:

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.

  • Reducing Agent: Such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.

  • Copper Ligand: (Highly Recommended) A ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to stabilize the Cu(I) ion, enhance reaction efficiency, and minimize cytotoxicity.

  • Buffer: A biocompatible buffer such as PBS or Tris-buffered saline (TBS).

Q4: Can I perform this compound staining on live cells?

A4: Yes, this compound can be used for live-cell imaging. However, it is critical to optimize the concentrations of the dye and the click chemistry reagents to minimize cytotoxicity. Using a copper-free click chemistry approach with a cyclooctyne-modified dye is an alternative for live-cell applications to avoid copper-induced toxicity.

Q5: How can I improve the signal-to-noise ratio of my staining?

A5: To improve the signal-to-noise ratio, you can:

  • Optimize Dye Concentration: Titrate the this compound concentration to find the balance between a strong signal and low background.

  • Enhance Washing: Increase the number and duration of wash steps.

  • Use a Blocking Agent: For fixed and permeabilized cells, a blocking step with a solution like bovine serum albumin (BSA) or serum can help reduce non-specific binding.

  • Utilize Antifade Reagents: When mounting coverslips for microscopy, use an antifade mounting medium to preserve the fluorescent signal.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the experimental context. The following table provides a summary of reported concentration ranges for this compound and analogous dyes to serve as a starting point for your optimization.

Application Dye Type Recommended Concentration Range Reference
Fixed Cell StainingBODIPY Dyes0.5 - 5 µM
Live-Cell ImagingBODIPY Conjugates25 - 100 nM
Multispectral Live-Cell ImagingBODIPY Dye50 ng/mL
Click Chemistry Labeling (in vitro)Azide-functionalized Dyes3 - 5 µM

Experimental Protocols

Protocol 1: this compound Staining of Fixed and Permeabilized Cells

This protocol provides a general workflow for staining intracellular targets in fixed cells.

  • Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

  • Fixation: Aspirate the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Azide Labeling (if applicable): If your target of interest requires azide labeling (e.g., metabolic labeling with an azide-modified precursor), perform this step according to your specific protocol.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, the components can be added in the following order: PBS, this compound (at the desired final concentration), copper(II) sulfate, THPTA ligand, and finally sodium ascorbate to initiate the reaction. b. Aspirate the blocking buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): If desired, counterstain the nuclei with a DNA stain like DAPI.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation/Emission maxima: ~545/570 nm).

Protocol 2: this compound Staining of Live Cells

This protocol outlines a general procedure for labeling live cells. Minimizing reagent concentrations and incubation times is crucial to maintain cell health.

  • Cell Seeding: Seed cells in a suitable imaging dish or plate.

  • Azide Labeling (if applicable): If your experiment involves metabolic labeling with an azide-modified substrate, incubate the cells with the substrate for the desired period.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free culture medium.

  • Click Reaction: a. Prepare a fresh click reaction cocktail in pre-warmed, serum-free medium. Use the lowest possible concentrations of this compound and click reagents that provide a detectable signal. b. Add the click reaction cocktail to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: Gently wash the cells three to five times with pre-warmed, complete culture medium to remove unbound dye and reaction components.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Visualizations

Experimental_Workflow_Fixed_Cells cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding 1. Seed Cells on Coverslips fixation 2. Fix with 4% PFA cell_seeding->fixation permeabilization 3. Permeabilize (e.g., Triton X-100) fixation->permeabilization blocking 4. Block with 1% BSA permeabilization->blocking click_reaction 5. Incubate with this compound Click Cocktail blocking->click_reaction washing 6. Wash with PBS click_reaction->washing counterstain 7. Counterstain (e.g., DAPI) washing->counterstain mounting 8. Mount with Antifade Medium counterstain->mounting imaging 9. Fluorescence Microscopy mounting->imaging

Caption: Workflow for this compound Staining of Fixed Cells.

Troubleshooting_Logic cluster_weak_signal Weak or No Signal cluster_high_background High Background start Staining Issue Observed weak_signal_q Weak Signal? start->weak_signal_q Is the signal weak? high_background_q High Background? start->high_background_q Is the background high? increase_conc Increase this compound Concentration optimize_click Optimize Click Reaction Components increase_conc->optimize_click increase_time Increase Incubation Time optimize_click->increase_time solution Optimized Staining increase_time->solution decrease_conc Decrease this compound Concentration increase_wash Increase Wash Steps decrease_conc->increase_wash check_autofluorescence Check for Autofluorescence increase_wash->check_autofluorescence check_autofluorescence->solution weak_signal_q->increase_conc Yes high_background_q->decrease_conc Yes

Caption: Troubleshooting Logic for this compound Staining.

References

Technical Support Center: BDP TMR Alkyne Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during fluorescence microscopy experiments involving BDP TMR alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2] Its spectral properties are similar to the well-known tetramethylrhodamine (TAMRA) dye, but it is significantly brighter and more photostable.[1][2] The "alkyne" functional group allows it to be easily attached to other molecules containing an azide group through a copper-catalyzed "click chemistry" reaction.[2]

Q2: What is photobleaching?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the loss of its ability to fluoresce. This occurs when the dye is exposed to excitation light, leading to a gradual fading of the fluorescent signal during imaging. The process is often mediated by reactive oxygen species (ROS) that chemically alter the dye's structure.

Q3: Why is my this compound signal fading so quickly?

A3: Rapid signal loss is a classic sign of photobleaching. While BDP TMR is generally considered photostable, several factors can accelerate this process. The most common causes are:

  • High Illumination Intensity: Using excessive laser power or lamp intensity.

  • Long Exposure Times: Prolonged or repeated exposure to the excitation light.

  • Presence of Oxygen: Molecular oxygen contributes to the generation of damaging reactive oxygen species (ROS).

Q4: How does photobleaching affect my experimental results?

A4: Photobleaching can significantly compromise your results. It can lead to a poor signal-to-noise ratio, making it difficult to detect dim signals or low-abundance targets. For quantitative studies, signal fading can skew data and lead to false interpretations of molecular concentrations or dynamics.

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds, often included in mounting media, that protect fluorophores from photobleaching. They primarily work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and would otherwise destroy the dye molecule. Some common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid signal loss with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Optimize Imaging Parameters

The most critical first step is to minimize the total light dose delivered to the sample.

ParameterRecommended ActionRationale
Excitation Intensity Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent ROS generation.
Exposure Time Use the shortest possible camera exposure time that still allows for a clear image.Minimizes the duration the sample is illuminated for each frame.
Acquisition Frequency For time-lapse experiments, increase the interval between captures.Reduces the cumulative light exposure over the course of the experiment.
Neutral Density Filters Use neutral density (ND) filters to attenuate the excitation light.Provides a way to reduce light intensity without changing lamp or laser power settings.
Step 2: Utilize Antifade Reagents

Incorporating an antifade reagent into your sample preparation is one of the most effective ways to combat photobleaching.

Reagent TypeExamplesKey Features
Commercial Mountants ProLong™ Gold, VECTASHIELD®Optimized, ready-to-use formulations that often provide excellent, long-lasting protection.
DIY Formulations n-propyl gallate (NPG), DABCO in glycerol/PBSCost-effective solutions that can be prepared in the lab. NPG is considered highly effective.
Live-Cell Reagents TroloxA cell-permeable antioxidant that can be added to imaging media to reduce photobleaching and phototoxicity in live cells.
Step 3: Optimize Your Imaging System

The hardware of your microscope can significantly impact the degree of photobleaching.

  • Use a Sensitive Detector: A high-sensitivity camera (e.g., sCMOS or EMCCD) requires less excitation light to produce a strong signal, thereby reducing photobleaching.

  • Select Appropriate Filters: Ensure your filter sets are optimized for this compound's excitation and emission spectra to maximize signal collection and minimize unnecessary light exposure.

  • Minimize "Illumination Overhead": Much phototoxicity and photobleaching can occur when the sample is illuminated but the camera is not acquiring an image. Use systems with fast hardware switching (e.g., LED light sources and TTL control) to ensure the sample is only illuminated during the actual exposure time.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with a DIY Antifade Medium

This protocol describes how to mount coverslips using a common and effective homemade antifade reagent.

Materials:

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO)

  • Stained cells on coverslips

  • Microscope slides

Procedure:

  • Prepare Antifade Mounting Medium:

    • Prepare a 20% (w/v) stock solution of NPG in DMSO.

    • Thoroughly mix 9 parts glycerol with 1 part 10X PBS.

    • Slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.

    • Store the final mounting medium in the dark at -20°C.

  • Sample Mounting:

    • After completing the staining protocol with this compound, perform the final washes with PBS.

    • Carefully aspirate the final wash buffer from the coverslip.

    • Add a small drop (approx. 5-10 µL) of the NPG antifade mounting medium to a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

    • Allow the medium to cure or settle, storing the slide flat in the dark at 4°C until imaging.

Protocol 2: Preparing Live Cells for Imaging with Trolox

This protocol is for reducing photobleaching during live-cell imaging experiments.

Materials:

  • Cells cultured in a suitable live-cell imaging dish (e.g., glass-bottom dish).

  • Phenol red-free culture medium.

  • Trolox (water-soluble vitamin E analog).

  • This compound conjugate for labeling.

Procedure:

  • Cell Labeling:

    • Label cells with the this compound conjugate according to your specific experimental protocol. Perform this in phenol red-free medium to reduce background fluorescence.

    • Wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound dye.

  • Prepare Imaging Medium:

    • Prepare a fresh solution of Trolox in your phenol red-free imaging medium. The optimal concentration may need to be determined empirically but often ranges from 0.1 to 1 mM.

  • Imaging:

    • Replace the wash medium with the Trolox-containing imaging medium just before placing the dish on the microscope.

    • Proceed with imaging, using the optimized, low-light-dose parameters described in the troubleshooting guide.

    • Remember that Trolox has a finite lifetime in the medium, so it is most effective when added shortly before the experiment begins.

Visualizations

Photobleaching_Mechanism cluster_cycle Fluorescence Cycle cluster_bleach Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) Bleached Non-Fluorescent (Bleached State) S0->Bleached + ROS S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + Oxygen (O2) T1->Bleached Chemical Reaction

Caption: General mechanism of fluorophore photobleaching.

Troubleshooting_Workflow start Problem: Rapid Signal Fading q1 Are Imaging Settings Optimized? start->q1 q2 Are You Using an Antifade Reagent? q1->q2 Yes sol1 Action: Reduce light intensity, shorten exposure time, decrease acquisition frequency. q1->sol1 No a1_yes Yes a1_no No q3 Is Your Detector Sensitive Enough? q2->q3 Yes sol2 Action: Add antifade to mounting medium (fixed) or imaging buffer (live). q2->sol2 No a2_yes Yes a2_no No sol3 Action: Consider upgrading to a more sensitive camera (sCMOS / EMCCD). q3->sol3 No end_node Signal Stability Improved q3->end_node Yes a3_yes Yes a3_no No sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for this compound photobleaching.

References

Cell permeability issues with BDP TMR alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering cell permeability issues with BDP TMR alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe belonging to the BODIPY family of dyes. It is characterized by its brightness and high quantum yield.[1][2] Its alkyne group allows it to be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions to label azide-modified biomolecules. This makes it a valuable tool for visualizing and tracking molecules in cellular imaging and biochemical assays.

Q2: Why am I experiencing low staining or no signal in my cells?

Low or no signal when using this compound is often related to its poor cell permeability due to its hydrophobic nature.[2] Several factors can contribute to this issue, including suboptimal dye concentration, short incubation times, and the inherent properties of the cell type being studied. Additionally, issues with the click chemistry reaction itself, such as inactive catalyst or insufficient reagents, can lead to poor labeling.

Q3: Can this compound be toxic to my cells?

Like many fluorescent dyes, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. Furthermore, the copper catalyst used in the click chemistry reaction is known to be toxic to cells. It is crucial to optimize the dye concentration and incubation time to minimize these effects. For live-cell imaging, using a copper-free click chemistry approach with a cyclooctyne-modified dye could be a suitable alternative if copper toxicity is a concern.[3]

Q4: What are the key spectral properties of this compound?

It is important to use the correct filter sets for fluorescence microscopy to ensure optimal signal detection and minimize bleed-through from other fluorophores.

PropertyValue
Excitation Maximum~542 nm
Emission Maximum~574 nm
Quantum YieldHigh

Note: These values are approximate and can vary slightly depending on the solvent and local environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Weak or No Intracellular Fluorescence Signal

Possible Causes:

  • Poor Cell Permeability: The hydrophobic nature of this compound can hinder its passage across the cell membrane.

  • Inadequate Dye Concentration: The concentration of the dye may be too low for effective detection.

  • Insufficient Incubation Time: The dye may not have had enough time to accumulate within the cells.

  • Cell Type Variability: Different cell lines have varying membrane characteristics, affecting dye uptake.

  • Inefficient Click Reaction: Issues with the copper-catalyzed click chemistry reaction can prevent the dye from binding to its target.

Solutions:

SolutionDetailed Steps
Optimize Dye Concentration and Incubation Time Perform a titration experiment to determine the optimal dye concentration (e.g., 1-10 µM) and incubation time (e.g., 15-60 minutes). Start with a low concentration and gradually increase it while monitoring both signal intensity and cell viability.
Use a Permeabilization Agent (for fixed cells) For fixed-cell imaging, a mild permeabilization agent like Triton X-100 or saponin can be used to facilitate dye entry.
Enhance Uptake with a Loading Agent For live-cell imaging, a gentle loading agent such as Pluronic F-127 can be used to improve the solubility and cellular uptake of hydrophobic dyes.
Optimize Click Chemistry Reaction Ensure the copper(I) catalyst is freshly prepared and active. Use a copper ligand like THPTA to improve reaction efficiency and protect cells from copper-induced damage.[4] Confirm that the azide-modified target molecule is present and accessible.
Consider Alternative Dyes If permeability issues persist, consider using a more hydrophilic dye or a dye conjugated to a cell-penetrating peptide.
Problem 2: High Background or Non-Specific Staining

Possible Causes:

  • Dye Aggregation: Due to its hydrophobicity, this compound can form aggregates that bind non-specifically to cellular structures or the coverslip.

  • Excessive Dye Concentration: Using a concentration that is too high can lead to increased background signal.

  • Insufficient Washing: Inadequate washing after staining can leave behind unbound dye.

Solutions:

SolutionDetailed Steps
Reduce Dye Concentration Use the lowest effective concentration of this compound as determined by your titration experiments.
Improve Dye Solubility Prepare the dye stock solution in a high-quality, anhydrous solvent like DMSO. When diluting into aqueous media, ensure rapid and thorough mixing to prevent precipitation. The use of Pluronic F-127 can also help maintain dye solubility.
Optimize Washing Steps Increase the number and duration of wash steps after dye incubation and after the click reaction. Use a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) for fixed cells to help remove non-specific binding. For live cells, use pre-warmed, complete cell culture medium for washes.
Include a Blocking Step For fixed-cell staining, pre-incubating with a blocking buffer (e.g., PBS with 1% BSA) can help reduce non-specific binding of the dye.

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound

This protocol provides a starting point for labeling azide-modified molecules in live cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • Azide-modified molecule of interest (pre-incubated with cells if necessary)

  • Click chemistry reagents (e.g., CuSO₄, THPTA, Sodium Ascorbate)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Prepare a fresh 1-10 µM working solution of this compound in pre-warmed complete cell culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Incubate the cells with the this compound working solution for 15-60 minutes at 37°C, protected from light.

  • Wash the cells three times with pre-warmed complete cell culture medium.

  • Perform the copper-catalyzed click reaction. Prepare the click reaction cocktail according to a recommended protocol (e.g., 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS).

  • Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Image the cells using a fluorescence microscope with appropriate filters for TMR.

Protocol 2: Visualizing Nascent Protein Synthesis

This protocol describes the labeling of newly synthesized proteins using an amino acid analog containing an azide group, followed by click chemistry with this compound.

Materials:

  • L-azidohomoalanine (AHA)

  • Methionine-free cell culture medium

  • This compound

  • Click chemistry reagents

  • Other reagents as listed in Protocol 1

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed PBS and replace the medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine.

  • Replace the medium with methionine-free medium containing AHA (e.g., 50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).

  • Wash the cells twice with PBS.

  • Proceed with this compound staining and the click reaction as described in Protocol 1, steps 4-9.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_click_reaction Click Reaction cluster_imaging Imaging cell_culture Culture Cells azide_labeling Incubate with Azide-Modified Molecule cell_culture->azide_labeling wash1 Wash Cells azide_labeling->wash1 dye_incubation Incubate with This compound wash1->dye_incubation wash2 Wash Cells dye_incubation->wash2 click_cocktail Add Click Reaction Cocktail wash2->click_cocktail click_incubation Incubate click_cocktail->click_incubation wash3 Wash Cells click_incubation->wash3 imaging Fluorescence Microscopy wash3->imaging troubleshooting_flowchart start Problem: Weak or No Signal check_permeability Is the dye entering the cells? start->check_permeability check_click Is the click reaction efficient? check_permeability->check_click Yes optimize_staining Optimize Staining Conditions: - Increase dye concentration - Increase incubation time - Use a loading agent check_permeability->optimize_staining No optimize_click Optimize Click Reaction: - Use fresh catalyst - Use a copper ligand - Check azide label check_click->optimize_click No success Problem Solved check_click->success Yes use_permeabilization For fixed cells: Use a permeabilization agent optimize_staining->use_permeabilization optimize_staining->success use_permeabilization->success optimize_click->success

References

BDP TMR alkyne non-specific binding reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR alkyne. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent probe containing a terminal alkyne group. It features the bright and photostable BODIPY TMR fluorophore, which has a high quantum yield, making it significantly brighter than traditional rhodamine dyes like TAMRA.[1][2][3] Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to label azide-modified biomolecules. This enables the visualization of a wide range of biological molecules and processes, including the study of lipid metabolism and protein glycosylation.[4][5]

Q2: What are the common causes of high background and non-specific binding with this compound?

High background fluorescence can obscure specific signals and complicate data interpretation. The primary causes can be categorized as follows:

  • Autofluorescence: Biological samples naturally emit fluorescence from endogenous molecules like NADH, flavins, and collagen. This is more pronounced at shorter wavelengths but can still contribute to background in the TMR channel.

  • Non-Specific Binding of the Probe: This occurs when the this compound probe binds to cellular components other than the intended azide-tagged target. Key contributing factors include:

    • Hydrophobicity: BODIPY dyes, including BDP TMR, are inherently hydrophobic. This can lead to non-specific interactions with lipid-rich structures and hydrophobic pockets in proteins.

    • Probe Aggregation: At higher concentrations, hydrophobic dyes can form aggregates that bind indiscriminately to cellular structures.

    • Electrostatic Interactions: The charge of the dye can lead to non-specific binding to oppositely charged molecules within the cell.

    • Copper-Mediated Binding: In CuAAC, the copper(I) catalyst can sometimes mediate the non-specific binding of terminal alkynes to proteins that do not contain an azide group.

Q3: What are the initial and most critical steps to reduce non-specific binding?

The most critical first steps are to optimize the concentration of the this compound and to perform thorough washing.

  • Titrate the Probe Concentration: Using an excessive concentration of the fluorescent alkyne is a primary cause of high background. It is essential to perform a concentration titration to find the lowest effective concentration that provides a strong specific signal without a significant increase in background noise.

  • Enhance Washing Steps: Insufficient washing will leave unbound probe in the sample, leading to diffuse background fluorescence. Increase the number and duration of washes after the click reaction. The inclusion of a low concentration of a mild detergent in the wash buffer can also be beneficial.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during experiments with this compound.

Problem 1: High, Diffuse Background Fluorescence Across the Entire Sample

This is often due to unbound fluorescent probe remaining in the sample.

Potential Cause Recommended Solution
Excessive Probe Concentration Perform a titration experiment to determine the optimal this compound concentration. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations to find the best signal-to-noise ratio.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes) after the click reaction.
Ineffective Wash Buffer Add a mild, non-ionic detergent such as Tween-20 or Triton X-100 to your wash buffer (e.g., PBS) at a low concentration (0.05% - 0.1%). This can help to solubilize and remove non-specifically bound probe.
Problem 2: Punctate or Aggregated Fluorescent Spots in the Background

This issue often arises from the precipitation of the this compound probe.

Potential Cause Recommended Solution
Probe Aggregation in Stock Solution Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully pipette the supernatant for your reaction cocktail.
Poor Solubility in Reaction Buffer Ensure that the solvent for the stock solution (typically DMSO) is compatible with your aqueous reaction buffer. When adding the dye to the cocktail, vortex or pipette vigorously to ensure complete mixing and prevent precipitation.
Problem 3: Non-Specific Binding to Specific Cellular Structures (e.g., Membranes, Lipid Droplets)

This is often due to the hydrophobic nature of the BODIPY dye.

Potential Cause Recommended Solution
Hydrophobic Interactions Implement a robust blocking step before the click reaction. Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or a commercially available protein-free blocking buffer.
Copper-Catalyzed Non-Specific Binding Optimize the click chemistry reaction components. Ensure the correct stoichiometry of copper, a stabilizing ligand (e.g., THPTA), and a reducing agent. Use freshly prepared sodium ascorbate.

Quantitative Data on Blocking Agents

Choosing the right blocking agent is crucial for minimizing non-specific background. While the optimal blocking agent can be application-dependent, the following table provides a general comparison of commonly used options.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSReadily available, effective for many applications.Can sometimes cross-react with antibodies. Not recommended for detecting phosphoproteins.
Normal Goat Serum (NGS) 5-10% in PBS/TBSHighly effective at reducing non-specific antibody binding.More expensive than BSA.
Non-Fat Dry Milk 1-5% in TBSInexpensive and effective general blocker.Contains phosphoproteins and biotin, which can interfere with certain assays. Not ideal for all fluorescence applications due to potential for autofluorescence.
Fish Gelatin 0.1-0.5% in PBS/TBSCan be more effective than BSA or milk in some cases.Can be less consistent between batches.
Commercial Protein-Free Blockers Varies by manufacturerEliminates cross-reactivity with protein-based probes and antibodies. Good for phosphoprotein and biotin detection.Generally more expensive.

Experimental Protocols

Protocol 1: Titration of this compound Concentration for Microscopy
  • Cell Preparation: Plate cells on coverslips and culture to the desired confluency.

  • Metabolic Labeling: Incubate cells with the azide-modified precursor (e.g., an azide-modified fatty acid or sugar) at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100 in PBS).

  • Blocking: Block with 3% BSA in PBS for 30-60 minutes at room temperature.

  • Prepare Serial Dilutions of this compound: Prepare a series of click reaction cocktails with varying final concentrations of this compound (e.g., 5 µM, 2.5 µM, 1 µM, 0.5 µM, and 0.1 µM). Keep the concentrations of all other click reaction components (copper sulfate, ligand, and reducing agent) constant.

  • Click Reaction: Add the different concentrations of the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the coverslips three times for 10 minutes each with PBS containing 0.1% Tween-20, followed by a final wash with PBS.

  • Mounting and Imaging: Mount the coverslips and image using identical acquisition settings for all conditions.

  • Analysis: Compare the signal intensity in your structures of interest to the background fluorescence to determine the optimal this compound concentration.

Protocol 2: Standard Click Chemistry Protocol for Cellular Imaging
  • Prepare Click Reaction Cocktail (1 mL total volume):

    • 885 µL PBS

    • 10 µL of 50 mM Copper(II) Sulfate

    • 5 µL of 50 mM THPTA ligand (or other suitable ligand)

    • 100 µL of 100 mM Sodium Ascorbate (freshly prepared)

    • X µL of this compound stock solution (to achieve the optimized final concentration)

  • Perform Click Reaction:

    • Aspirate the blocking buffer from your fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells, ensuring they are fully covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Remove the reaction cocktail.

    • Wash the cells 3-4 times for 10 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).

    • Perform one final wash with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Visualizations

Logical Workflow for Troubleshooting Non-Specific Binding

G start High Background Observed control_neg Negative Control (No Azide Labeling) start->control_neg control_pos Positive Control (Known Labeling) start->control_pos optimize_conc Titrate BDP TMR Alkyne Concentration control_neg->optimize_conc Signal in Negative Control? optimize_wash Increase Wash Steps and/or Add Detergent optimize_conc->optimize_wash optimize_blocking Test Different Blocking Agents optimize_wash->optimize_blocking check_reagents Check Reagent Preparation (e.g., Aggregation) optimize_blocking->check_reagents result_good Signal-to-Noise Improved check_reagents->result_good If resolved result_bad Problem Persists check_reagents->result_bad If not resolved G cluster_cell_culture Cell Culture & Labeling cluster_staining Staining Protocol cluster_analysis Analysis cell_culture 1. Culture Cells metabolic_labeling 2. Add Azide-Modified Sugar (e.g., Ac4ManNAz) cell_culture->metabolic_labeling incubation 3. Incubate for 48-72h metabolic_labeling->incubation fix_perm 4. Fix & Permeabilize incubation->fix_perm blocking 5. Block Non-Specific Sites fix_perm->blocking click_reaction 6. Click Reaction with This compound blocking->click_reaction washing 7. Wash Thoroughly click_reaction->washing imaging 8. Fluorescence Microscopy washing->imaging data_analysis 9. Image & Data Analysis imaging->data_analysis

References

Improving signal-to-noise ratio for BDP TMR alkyne imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BDP TMR alkyne imaging experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence imaging?

A1: this compound is a fluorescent dye belonging to the BODIPY family. It is designed for the TAMRA (tetramethylrhodamine) channel and is characterized by its high fluorescence quantum yield, making it significantly brighter than traditional dyes like TAMRA.[][][3][4] Its alkyne group allows it to be easily conjugated to azide-modified biomolecules via a copper-catalyzed click chemistry reaction, enabling specific labeling of targets in complex biological samples.[]

Q2: What are the key spectral properties of this compound?

A2: Understanding the spectral properties of this compound is crucial for selecting appropriate filter sets and minimizing spectral bleed-through.

PropertyValueReference
Excitation Maximum545 nm
Emission Maximum570 nm
Quantum Yield0.95
Molar Extinction Coefficient~80,000 cm⁻¹M⁻¹ (Typical for BODIPY dyes)

Q3: How does this compound compare to other common red fluorophores?

A3: this compound offers significant advantages in terms of brightness due to its high quantum yield. Here is a comparison with other commonly used fluorophores in a similar spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
BDP TMR 545570~80,0000.95
TAMRA~555~57890,000~0.1-0.3 (conjugated)
Alexa Fluor 555555565155,0000.1
Cy3~550~570150,000~0.2

Data compiled from multiple sources.

Troubleshooting Guides

This section addresses common issues encountered during this compound imaging and provides step-by-step solutions to improve your signal-to-noise ratio.

High Background or Low Signal-to-Noise Ratio

High background fluorescence can obscure your signal of interest. The source of the background can be multifactorial, including autofluorescence from the sample, non-specific binding of the fluorescent probe, and issues with the imaging setup.

Problem: My images have high background, making it difficult to distinguish the signal.

dot

high_background_troubleshooting cluster_source Identify the Source cluster_solutions Potential Solutions start High Background Observed autofluorescence Autofluorescence start->autofluorescence Possible Causes nonspecific_binding Non-specific Binding start->nonspecific_binding Possible Causes instrument_noise Instrumental Noise start->instrument_noise Possible Causes autofluorescence_solutions Spectral Unmixing Antifade Mountants Background Subtraction autofluorescence->autofluorescence_solutions Mitigation nonspecific_binding_solutions Optimize Probe Concentration Improve Blocking Steps Increase Wash Steps nonspecific_binding->nonspecific_binding_solutions Mitigation instrument_solutions Adjust Detector Gain/Offset Check Filter Sets Optimize Exposure Time instrument_noise->instrument_solutions Mitigation

Caption: Troubleshooting workflow for high background fluorescence.

Possible Cause 1: Autofluorescence

Biological samples often contain endogenous fluorophores like NADH and collagen that can contribute to background noise.

  • Solution:

    • Spectral Imaging and Linear Unmixing: If your microscopy system is equipped for spectral imaging, you can capture the emission spectrum of your sample and computationally separate the BDP TMR signal from the autofluorescence background.

    • Use Appropriate Mounting Media: Employ mounting media containing antifade reagents to both reduce photobleaching and help quench some background fluorescence.

    • Background Subtraction: In image processing, acquire an image of an unstained control sample under the same imaging conditions and subtract this background from your experimental images.

Possible Cause 2: Non-specific Binding of this compound

BODIPY dyes can be hydrophobic, leading to non-specific binding to cellular components, particularly lipids and proteins.

  • Solution:

    • Optimize Probe Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding. Perform a concentration titration to find the lowest concentration that provides a good signal. For lipid droplet staining with BODIPY dyes, a concentration of 0.5–2 µM is often recommended.

    • Improve Blocking: Before adding the click chemistry reaction cocktail, block your sample thoroughly. While BSA is a common blocking agent, for hydrophobic dyes, using a blocking buffer containing detergents like Tween-20 or Triton X-100 at a low concentration (e.g., 0.05-0.1%) can help reduce non-specific interactions.

    • Increase Washing Steps: After the click reaction and before imaging, increase the number and duration of washing steps to remove unbound this compound. Using a buffer containing a mild detergent during washes can be more effective than buffer alone.

Possible Cause 3: Suboptimal Click Chemistry Reaction

Incomplete or inefficient click chemistry can leave unreacted azide groups on your target biomolecule, while excess this compound remains in solution, contributing to background.

  • Solution:

    • Optimize Reaction Components: Ensure the concentrations of copper (II) sulfate, a reducing agent (like sodium ascorbate), and a copper ligand (e.g., TBTA or THPTA) are optimal. Refer to the detailed protocol below.

    • Fresh Reagents: Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.

Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in signal intensity over time during imaging. BODIPY dyes are generally known for their good photostability. However, under intense or prolonged illumination, photobleaching can still be a limiting factor.

Problem: My BDP TMR signal fades quickly during time-lapse imaging.

photobleaching_mitigation start Signal Fades (Photobleaching) reduce_exposure reduce_exposure start->reduce_exposure Optimize reduce_intensity reduce_intensity start->reduce_intensity Optimize increase_binning increase_binning start->increase_binning Optimize antifade antifade start->antifade Employ oxygen_scavengers oxygen_scavengers start->oxygen_scavengers Employ

Caption: Experimental workflow for CuAAC labeling in cells.

References

BDP TMR Alkyne Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR alkyne. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a dark, desiccated environment.[1][2][3] When stored under these conditions, the product is stable for up to 24 months.[1] The product can be shipped at ambient temperature for up to three weeks without affecting its quality.[1]

Q2: How should I store this compound once it is in solution?

A2: Stock solutions of this compound, typically prepared in high-quality anhydrous DMSO, should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to protect the solution from light and to minimize freeze-thaw cycles by preparing single-use aliquots.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), chlorinated organic solvents (such as dichloromethane and chloroform), and alcohols.

Q4: Is this compound sensitive to pH?

A4: BDP TMR, the core fluorophore of this compound, is known to be relatively insensitive to pH in the range of 4 to 10. This property makes it a robust choice for a variety of biological applications.

Q5: How photostable is this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescent signal after click reaction Degradation of this compound: Improper storage of the solid or stock solution may have led to degradation.- Ensure the solid dye has been stored at -20°C in the dark and desiccated.- Prepare fresh stock solutions in anhydrous DMSO.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inefficient click reaction: The click chemistry reaction conditions may not be optimal.- Use freshly prepared sodium ascorbate solution.- Ensure the copper (I) catalyst is active. The use of a copper-coordinating ligand like TBTA or THPTA can improve catalyst stability.- Optimize the concentrations of all reaction components.
High background fluorescence Non-specific binding of the alkyne dye: Alkyne-functionalized dyes can sometimes exhibit non-specific binding to proteins or other cellular components.- Include appropriate washing steps after the click reaction to remove unbound dye.- Consider using a blocking agent prior to the click reaction in cell-based assays.- If possible, perform the click reaction with the biomolecule of interest in solution before introducing it to a complex biological sample.
Precipitation of the dye: The dye may have precipitated out of solution, leading to fluorescent aggregates.- Ensure the final concentration of this compound in the reaction mixture is within its solubility limit for the given solvent system.- If working in aqueous buffers, ensure the final concentration of organic solvent (e.g., DMSO) is sufficient to maintain dye solubility.
Inconsistent results between experiments Variability in reagent quality: The quality of reagents, particularly the copper catalyst and reducing agent for click chemistry, can vary.- Use high-purity reagents from a reliable source.- Prepare fresh solutions of critical reagents like sodium ascorbate for each experiment.- Standardize the protocol and ensure consistent handling of all reagents.
Light-induced degradation: Inconsistent exposure to light during sample preparation and analysis can lead to variable levels of photobleaching.- Protect all solutions containing this compound from light by using amber tubes and minimizing exposure to ambient and excitation light.- Use an anti-fade mounting medium for microscopy applications.

Data Summary

Storage Conditions
Form Temperature Duration Additional Conditions
Solid-20°C24 monthsDark, Desiccated
Stock Solution-20°C1 monthProtect from light, aliquot to avoid freeze-thaw cycles
Stock Solution-80°C6 monthsProtect from light, aliquot to avoid freeze-thaw cycles
Physicochemical Properties
Property Value Reference
Excitation Maximum~545 nm
Emission Maximum~570 nm
Fluorescence Quantum Yield~0.95
pH SensitivityStable in pH 4-10 range
SolubilityGood in DMSO, chlorinated organic solvents, alcohols

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.

  • Solvent Addition: Add a sufficient volume of high-quality anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

General Protocol for Assessing Photostability

This protocol provides a general workflow to compare the photostability of this compound to another fluorophore.

  • Sample Preparation: Prepare solutions of this compound and a reference fluorophore at the same concentration in a suitable buffer or solvent.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of both samples using a fluorometer or a fluorescence microscope with identical acquisition settings.

  • Continuous Illumination: Continuously expose the samples to the excitation light source.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity at regular intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time for both fluorophores. The rate of fluorescence decay is an indicator of photostability. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_solid Solid Compound Handling cluster_solution Stock Solution Management cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Path storage Store at -20°C (Dark, Desiccated) warm Warm to Room Temp Before Opening storage->warm dissolve Dissolve in Anhydrous DMSO warm->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_solution Store at -20°C or -80°C (Protect from Light) aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw use Use in Experiment (e.g., Click Chemistry) thaw->use issue Poor Signal? use->issue check_storage Verify Storage Conditions issue->check_storage If yes check_reagents Check Reagent Freshness issue->check_reagents If yes

References

Common mistakes to avoid with BDP TMR alkyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using BDP TMR alkyne in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is designed for the TAMRA (tetramethylrhodamine) channel and is notably brighter than traditional TAMRA due to a high fluorescence quantum yield.[1][2][3] Its key feature is a terminal alkyne group, which allows it to be conjugated with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][4] This makes it a valuable tool for labeling biomolecules such as proteins, oligonucleotides, and amino acids.

2. I am having trouble dissolving the this compound.

This compound is hydrophobic. For initial stock solutions, it is recommended to use anhydrous organic solvents such as dimethylsulfoxide (DMSO), or chlorinated organic solvents and alcohols. If your experimental buffer is aqueous, it is crucial to minimize the final concentration of the organic solvent to avoid precipitation and potential disruption of your biomolecules. When adding the dye stock to your aqueous reaction, do so slowly and with gentle vortexing to ensure proper mixing.

3. My click chemistry reaction is inefficient or has failed. What are some common causes?

Several factors can lead to poor click chemistry efficiency. Here are some common issues and their solutions:

  • Copper(I) Oxidation: The catalytically active Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. It is recommended to use freshly prepared solutions and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagent Concentrations: The concentrations of the copper source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA or TBTA) are critical. A common starting point is a 1:5 molar ratio of CuSO₄ to the stabilizing ligand. Ensure the sodium ascorbate solution is fresh, as it readily oxidizes in air.

  • Incompatible Buffers: Avoid buffers containing chelating agents like EDTA, as they can sequester the copper catalyst. Also, ensure your protein buffer is free of sodium azide if your protein is alkyne-modified and you are reacting it with an azide-functionalized dye.

  • Degraded Reagents: Ensure the this compound has been stored correctly at -20°C in the dark and desiccated to prevent degradation.

4. I am observing high background fluorescence in my imaging experiments. How can I reduce it?

High background can result from unreacted, non-covalently bound this compound. Due to its hydrophobic nature, the dye can associate with cellular membranes or hydrophobic pockets in proteins.

  • Purification: Ensure that your labeled biomolecule is thoroughly purified from unreacted dye. Size exclusion chromatography or dialysis are common methods for proteins.

  • Washing Steps: Increase the number and duration of washing steps after the labeling reaction. The inclusion of a low concentration of a mild non-ionic detergent (e.g., Tween-20 or Triton X-100) in the wash buffers can help to remove non-specifically bound dye.

  • Blocking: If working with cells or tissues, use an appropriate blocking buffer to minimize non-specific binding.

5. How should I store this compound?

This compound should be stored at -20°C in the dark and kept desiccated. It is typically shipped at room temperature, but for long-term storage, cold and dark conditions are essential to maintain its integrity. Avoid prolonged exposure to light.

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound.

PropertyValueReference
Excitation Maximum (λ_max_)542 - 545 nm
Emission Maximum (λ_em_)570 - 574 nm
Molar Extinction Coefficient (ε)55,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)~0.95
Molecular FormulaC₂₄H₂₄BF₂N₃O₂
Molecular Weight~435.3 g/mol

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound. The optimal conditions may need to be adjusted based on the specific protein and experimental setup.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS or HEPES)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 50 mM in water, freshly prepared)

  • Copper-stabilizing ligand solution (e.g., 100 mM THPTA in water)

  • Protein labeling buffer (optional, may contain the ligand and other components to protect the protein)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Your azide-modified protein solution. The volume should not exceed 1/3 of the total reaction volume.

    • Add the copper-stabilizing ligand (e.g., THPTA) to the protein solution.

    • Add the CuSO₄ solution.

    • Vortex gently to mix.

  • Add this compound: Add the desired molar excess of the this compound stock solution to the reaction mixture. A 3-10x molar excess over the protein is a common starting point. Vortex gently.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I).

  • Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours. The optimal time may vary.

  • Purification: Remove the unreacted dye and other small molecules from the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_dye Prepare 10 mM BDP TMR alkyne in DMSO add_dye Add this compound prep_dye->add_dye prep_protein Prepare Azide-Modified Protein in Buffer mix Combine Protein, CuSO4, and Ligand prep_protein->mix prep_cu Prepare CuSO4 and Ligand Solutions prep_cu->mix prep_asc Prepare Fresh Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate prep_asc->initiate mix->add_dye add_dye->initiate incubate Incubate at RT (Protected from Light) initiate->incubate purify Purify Labeled Protein (e.g., SEC) incubate->purify analyze Analyze Labeling Efficiency (e.g., Spectroscopy) purify->analyze

Caption: Workflow for labeling an azide-modified protein with this compound.

troubleshooting_guide cluster_reaction_troubleshooting Click Reaction Troubleshooting start Low or No Fluorescence Signal? check_reaction Was the Click Reaction Successful? start->check_reaction Yes check_instrument Are Instrument Settings Correct? start->check_instrument No reaction_fail Troubleshoot Click Reaction check_reaction->reaction_fail No instrument_ok Check Filter Sets & Excitation/Emission Wavelengths check_instrument->instrument_ok No cause1 Cu(I) Oxidation reaction_fail->cause1 cause2 Incorrect Reagent Ratios reaction_fail->cause2 cause3 Degraded Dye/Reagents reaction_fail->cause3 cause4 Incompatible Buffer (e.g., EDTA) reaction_fail->cause4

Caption: Troubleshooting guide for low fluorescence signal with this compound.

References

BDP TMR alkyne artifacts in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP TMR alkyne applications in fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common artifacts and issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye belonging to the BODIPY family. It is designed for the TAMRA (tetramethylrhodamine) channel and is characterized by a high quantum yield, making it significantly brighter than traditional TAMRA dyes.[1][2][3] It contains a terminal alkyne group, enabling it to be conjugated with azide-modified molecules via a copper-catalyzed click chemistry reaction.[2][3]

Q2: What are the most common artifacts observed with this compound staining?

Common artifacts include:

  • High background fluorescence: This can be caused by non-specific binding of the dye to cellular components or the substrate.

  • Weak or no signal: This may result from inefficient click chemistry reaction, low target molecule abundance, or photobleaching.

  • Fluorescent aggregates or puncta: this compound, like other BODIPY dyes, can form aggregates, especially at high concentrations, which can lead to fluorescent puncta in the image.

  • Signal photobleaching: While relatively photostable, intense or prolonged exposure to excitation light can lead to a decrease in fluorescence intensity.

Q3: How can I reduce non-specific binding of this compound?

Non-specific binding is a common issue with hydrophobic dyes. To mitigate this:

  • Optimize dye concentration: Use the lowest concentration of this compound that provides a sufficient signal-to-noise ratio. A typical starting range is 0.5–2 µM.

  • Thorough washing: Increase the number and duration of washing steps after the click chemistry reaction to remove unbound dye.

  • Use blocking agents: While less common for small molecule dyes than for antibodies, in some cases, using a blocking buffer might help reduce non-specific interactions.

  • Include proper controls: A negative control sample that has not been metabolically labeled with the azide but is subjected to the same click reaction and imaging conditions is crucial to assess the level of non-specific binding.

Q4: My fluorescence signal is very weak. What could be the reason?

Several factors can contribute to a weak signal:

  • Inefficient Click Reaction: Ensure all components of the click chemistry reaction are fresh and at the correct concentrations. Copper (I) is easily oxidized, so the use of a reducing agent like sodium ascorbate and a copper ligand like TBTA is critical for an efficient reaction.

  • Low Target Abundance: The target molecule you are labeling may be present at very low levels in your sample.

  • Photobleaching: Minimize exposure to excitation light by using neutral density filters, reducing laser power, and decreasing exposure times. The use of an antifade mounting medium is highly recommended for fixed cell imaging.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of BDP TMR.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Background Fluorescence

High background can obscure your specific signal and make image analysis difficult.

Troubleshooting Workflow:

high_background start High Background Observed check_controls Analyze Negative Control (No Azide Labeling) start->check_controls high_in_control High background in negative control? check_controls->high_in_control reduce_concentration Reduce BDP TMR Alkyne Concentration high_in_control->reduce_concentration Yes autofluorescence Check for Autofluorescence (Unstained Sample) high_in_control->autofluorescence No increase_washes Increase Washing Steps/Duration reduce_concentration->increase_washes optimize_blocking Consider Blocking Step increase_washes->optimize_blocking resolved Problem Resolved optimize_blocking->resolved autofluorescence_present Autofluorescence present? autofluorescence->autofluorescence_present spectral_unmixing Use Spectral Unmixing or Different Fluorophore autofluorescence_present->spectral_unmixing Yes autofluorescence_present->resolved No spectral_unmixing->resolved

Caption: Troubleshooting workflow for high background fluorescence.

Problem 2: Signal is Weak or Fades Quickly (Photobleaching)

A dim or rapidly disappearing signal can prevent accurate imaging and quantification.

Troubleshooting Workflow:

weak_signal start Weak or Fading Signal check_reaction Verify Click Reaction Components & Protocol start->check_reaction reaction_ok Reaction components fresh & protocol correct? check_reaction->reaction_ok prepare_fresh Prepare Fresh Reagents reaction_ok->prepare_fresh No check_imaging Review Imaging Parameters reaction_ok->check_imaging Yes optimize_protocol Optimize Reaction Time/ Concentrations prepare_fresh->optimize_protocol resolved Problem Resolved optimize_protocol->resolved imaging_ok Laser power low? Exposure time short? check_imaging->imaging_ok reduce_illumination Reduce Laser Power & Exposure Time imaging_ok->reduce_illumination No imaging_ok->resolved Yes use_antifade Use Antifade Mounting Medium reduce_illumination->use_antifade increase_signal Increase Detector Gain/ Use Sensitive Detector use_antifade->increase_signal increase_signal->resolved

Caption: Troubleshooting workflow for weak or fading signals.

Quantitative Data Summary

The following table summarizes the key spectral properties of this compound.

PropertyValueReference
Excitation Maximum (λex)542-545 nm
Emission Maximum (λem)570-574 nm
Molar Extinction Coefficient (ε)~55,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.64 - 0.95
Molecular Weight~435.28 g/mol

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells

This protocol provides a general guideline for labeling azide-modified biomolecules with this compound in fixed cells.

Materials:

  • Fixed cells containing azide-modified biomolecules

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

    • Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (Prepare immediately before use):

    • For a final volume of 500 µL:

      • Start with 435 µL of PBS with 1% BSA.

      • Add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1 mM).

      • Add 20 µL of a 50 mM TBTA stock solution in DMSO (final concentration: 2 mM).

      • Add 25 µL of a 100 mM sodium ascorbate stock solution (freshly prepared, final concentration: 5 mM).

      • Add 0.5-2.5 µL of a 1 mM this compound stock solution in DMSO (final concentration: 1-5 µM).

    • Vortex the cocktail gently to mix.

  • Click Reaction Incubation:

    • Remove the final PBS wash from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS containing 1% BSA for 5 minutes each.

    • Wash the cells two additional times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

    • Image the sample using appropriate laser lines and filters for BDP TMR (e.g., excitation at ~543 nm, emission collected at ~560-600 nm).

Experimental Workflow Diagram:

cuaac_workflow start Start: Azide-labeled Fixed Cells fix_perm Fixation (PFA) & Permeabilization (Triton X-100) start->fix_perm wash1 Wash with PBS fix_perm->wash1 prepare_cocktail Prepare Fresh Click Reaction Cocktail wash1->prepare_cocktail incubate Incubate with Cocktail (30-60 min, RT, dark) prepare_cocktail->incubate wash2 Wash with PBS/BSA then PBS incubate->wash2 mount Mount with Antifade Medium wash2->mount image Fluorescence Microscopy (TAMRA channel) mount->image end End: Acquire Image image->end

Caption: Workflow for CuAAC labeling in fixed cells.

Control Experiments

To ensure the specificity of your staining, the following control experiments are essential:

  • Negative Control: Perform the entire staining protocol on cells that have not been treated with the azide-modified metabolic precursor. Any signal observed in this control is due to non-specific binding of the this compound or autofluorescence.

  • No Catalyst Control: Perform the click reaction on azide-labeled cells but omit the copper sulfate and sodium ascorbate from the reaction cocktail. This control helps to identify any non-click-related binding of the alkyne dye.

  • Unstained Control: Image unstained, fixed cells to assess the level of endogenous autofluorescence in your sample.

References

Technical Support Center: Impact of Copper Catalyst on Cell Viability with BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of copper catalysts on cell viability during click chemistry experiments involving BDP TMR alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is the copper catalyst in the click chemistry reaction toxic to my cells?

A1: The cytotoxicity of the copper(I) catalyst in standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is primarily due to the generation of reactive oxygen species (ROS). This occurs when the copper(I) ion, maintained by a reducing agent like sodium ascorbate, reacts with molecular oxygen present in the cell culture medium. These ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.[1]

Q2: I am observing high cell death after my click chemistry experiment. How can I reduce copper-induced cytotoxicity?

A2: There are several strategies to mitigate copper-induced cytotoxicity:

  • Use a Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA can stabilize the copper(I) ion.[2][3][4][5] This not only accelerates the click reaction but also protects cells from oxidative damage by acting as a sacrificial reductant for ROS. A 5:1 ligand-to-copper ratio has been shown to preserve the viability of various cell types.

  • Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Titrating the copper concentration is crucial to find a balance between efficient labeling and maintaining cell viability.

  • Minimize Incubation Time: Reduce the duration of cell exposure to the copper catalyst. Shorter incubation times, on the order of 5-30 minutes, can be sufficient for labeling while minimizing toxic effects.

  • Perform Reactions at Lower Temperatures: Incubating cells with the click reaction components at 4°C can help reduce cytotoxicity.

  • Ensure Fresh Reagents: Always use a freshly prepared solution of sodium ascorbate, as it readily oxidizes and becomes less effective.

  • Consider Copper-Free Click Chemistry: If cytotoxicity remains an issue, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that does not require a copper catalyst, thereby eliminating the source of toxicity.

Q3: My fluorescent signal is weak after the click reaction. What could be the cause?

A3: A weak fluorescent signal can be due to several factors:

  • Inefficient Click Reaction: This could be due to low concentrations of the copper/ligand complex or the this compound. Consider increasing their concentrations. Also, ensure your sodium ascorbate solution is freshly prepared.

  • Low Incorporation of the Azide or Alkyne: Verify that the metabolic labeling step with the azide- or alkyne-modified precursor is efficient. You may need to optimize the concentration and incubation time of your labeling substrate.

  • Fluorophore Quenching: Copper ions can sometimes quench the fluorescence of the dye. Ensure thorough washing steps are performed after the click reaction to remove any residual copper.

  • Phototoxicity or Photobleaching: During imaging, excessive laser power and long exposure times can lead to phototoxicity and photobleaching of your fluorescent probe. It is advisable to use the lowest possible laser power and exposure time.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death / Low Viability Copper catalyst toxicity from Reactive Oxygen Species (ROS) generation.- Use a chelating ligand like THPTA at a 5:1 ratio to copper.- Decrease the concentration of the copper catalyst.- Reduce the incubation time of the click reaction.- Perform the reaction at 4°C.- Ensure the sodium ascorbate solution is freshly prepared.
Weak Fluorescent Signal Inefficient click reaction.- Increase the concentration of the copper/ligand complex and/or this compound.- Use freshly prepared sodium ascorbate.
Low incorporation of the azide/alkyne moiety.- Optimize the concentration and incubation time for metabolic labeling.
Fluorophore quenching by copper.- Perform thorough washing steps after the click reaction to remove residual copper.
High Background Fluorescence Non-specific binding of the this compound probe.- Decrease the concentration of the this compound.- Increase the number and duration of washing steps after the click reaction.
Cellular autofluorescence.- Image an unlabeled control sample to determine the baseline autofluorescence.

Quantitative Data Summary

The following tables summarize the impact of different copper catalyst conditions on cell viability.

Table 1: Effect of THPTA Ligand on Cell Viability in the Presence of Copper-Ascorbate.

Cell LineCopper Sulfate (µM)THPTA:Copper RatioCell Viability (%)
HeLa500:1~60%
HeLa505:1~100%
CHO1000:1~40%
CHO1005:1~100%
Jurkat2000:1~20%
Jurkat2005:1~100%

Data adapted from studies on the protective effect of THPTA ligand. Cell viability was assessed 24 hours after a 5-minute treatment with the indicated reagents.

Table 2: General Recommendations for Copper Catalyst Concentration in Live Cells.

ComponentRecommended Final ConcentrationNotes
Copper (II) Sulfate50 - 250 µMTitration is recommended to find the optimal concentration for your cell type.
Chelating Ligand (e.g., THPTA)250 - 1250 µMA 5:1 ligand to copper ratio is generally recommended for optimal cell viability.
Sodium Ascorbate2.5 - 5 mMAlways use a freshly prepared solution.
This compound1 - 10 µMThe optimal concentration may vary depending on the target and cell type.

Experimental Protocols

Protocol 1: Live-Cell Labeling using Copper-Catalyzed Click Chemistry

This protocol provides a general guideline for labeling live cells that have been pre-incubated with an azide-modified metabolic precursor.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or plate and culture overnight.

    • Metabolically label the cells by incubating with an appropriate azide-modified precursor for the desired time.

    • Gently wash the cells twice with pre-warmed DPBS.

  • Preparation of the Click Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA ligand at a 1:5 molar ratio in DPBS. For example, to make a 5X stock, mix 10 µL of 10 mM CuSO₄ with 50 µL of 10 mM THPTA in 40 µL of DPBS.

    • In a separate tube, prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction:

    • To the cells in DPBS, add the this compound to the desired final concentration (e.g., 1-10 µM).

    • Add the premixed CuSO₄/THPTA solution to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.

    • Incubate the cells for 5-30 minutes at room temperature or 4°C, protected from light.

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail and wash the cells three times with DPBS.

    • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

    • Proceed with fluorescence microscopy to visualize the labeled cells.

Protocol 2: Assessing Cell Viability Post-Click Reaction using a Luminescent Assay (e.g., CellTiter-Glo®)

This protocol allows for the quantification of cell viability after the click chemistry reaction.

  • Perform Click Reaction:

    • Plate cells in a 96-well plate and perform the click reaction as described in Protocol 1. Include appropriate controls (untreated cells, cells treated with copper only, etc.).

  • Post-Reaction Incubation:

    • After the click reaction and washing steps, add fresh cell culture medium to each well.

    • Return the plate to a 37°C, 5% CO₂ incubator for 24 hours.

  • Cell Viability Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_prep Cell Preparation cluster_click Click Reaction cluster_post Post-Reaction A Plate Cells B Metabolic Labeling (Azide Precursor) A->B C Wash Cells (DPBS) B->C E Add this compound & Click Cocktail to Cells C->E D Prepare Click Cocktail (CuSO4, THPTA, Ascorbate) D->E F Incubate (5-30 min) E->F G Wash Cells (DPBS) F->G H Add Fresh Media G->H I Image Cells H->I

Caption: Experimental workflow for live-cell labeling via copper-catalyzed click chemistry.

G cluster_reactants Reactants in Media cluster_process Toxicity Pathway cluster_mitigation Mitigation CuSO4 Cu(II)SO4 Cu_I Cu(I) Ion CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction O2 Oxygen (O2) ROS Reactive Oxygen Species (ROS) O2->ROS Cu_I->ROS Catalyzes Complex Stable Cu(I)-THPTA Complex Cu_I->Complex Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death Damage->Death THPTA THPTA Ligand THPTA->Complex Stabilizes Click Click Reaction Complex->Click

Caption: Signaling pathway of copper-induced cytotoxicity and its mitigation by a chelating ligand.

References

Validation & Comparative

A Head-to-Head Comparison of BDP TMR Alkyne and Other Leading Fluorescent Alkynes for Bioimaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for precise biomolecular labeling, the choice of a fluorescent alkyne is critical. This guide provides an objective comparison of the performance of BDP TMR alkyne against other popular fluorescent alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.

Borondipyrromethene (BDP) dyes, known for their sharp emission spectra, high quantum yields, and photostability, are increasingly utilized in bioimaging. This compound, with its tetramethylrhodamine (TMR) spectral properties, offers a powerful tool for labeling and visualizing biomolecules through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.

Quantitative Performance Comparison of Fluorescent Alkynes

The selection of a fluorescent alkyne is often dictated by its photophysical properties, which directly impact signal brightness and detection sensitivity. The following table summarizes key quantitative data for this compound and other commonly used fluorescent alkynes.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 545570~55,0000.64 - 0.95~35,200 - 52,250
TAMRA Alkyne (5/6-isomer) 546575~92,000~0.1~9,200
Alexa Fluor 555 Alkyne 555565~155,0000.1~15,500
Cy3 Alkyne 550570~150,000~0.15~22,500
BDP TR Alkyne 589616~69,000~0.9~62,100

Note: Photophysical properties, particularly quantum yield, can be influenced by the solvent and local environment. The data presented here are compiled from various sources and should be used as a guide. For critical applications, it is recommended to perform in-house characterization under specific experimental conditions.

As the data indicates, this compound exhibits a significantly higher quantum yield compared to traditional dyes like TAMRA and even some advanced fluorophores like Alexa Fluor 555 and Cy3.[1][2][3] This high quantum yield translates to superior brightness, making it an excellent choice for detecting low-abundance targets. While its extinction coefficient is lower than some competitors, its exceptional quantum efficiency results in comparable or superior overall brightness.

Visualizing the Click Chemistry Workflow

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly specific reaction for conjugating a fluorescent alkyne to an azide-modified biomolecule. The general workflow is depicted below.

G cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis Biomolecule Biomolecule Azide-modified Biomolecule Azide-modified Biomolecule Biomolecule->Azide-modified Biomolecule Metabolic Labeling or Chemical Modification Labeled Biomolecule Labeled Biomolecule Azide-modified Biomolecule->Labeled Biomolecule Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Fluorescent Alkyne Fluorescent Alkyne Fluorescent Alkyne->Labeled Biomolecule Analysis Fluorescence Microscopy, Flow Cytometry, Gel Electrophoresis Labeled Biomolecule->Analysis Purification

A generalized workflow for labeling biomolecules using CuAAC.

Application in Cellular Signaling: Visualizing Protein Synthesis in the mTOR Pathway

Fluorescent alkynes are invaluable tools for studying dynamic cellular processes. One critical application is the visualization of nascent protein synthesis, which is tightly regulated by signaling pathways such as the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[4][5] By using an alkyne-containing amino acid analogue, such as O-propargyl-puromycin (OPP), researchers can fluorescently label newly synthesized proteins and visualize the impact of mTOR signaling on translation.

G Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E 4E-BP1->eIF4E Inhibits Ribosome Ribosome eIF4E->Ribosome Promotes Initiation S6K1->Ribosome Activates Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis

Simplified mTOR signaling pathway leading to protein synthesis.

Experimental Protocols

General Protocol for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Solution

This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules that have been modified with an azide group.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Fluorescent alkyne (e.g., this compound) stock solution (10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • DMSO (dimethyl sulfoxide).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the buffer to the desired final concentration.

  • Add the fluorescent alkyne stock solution to achieve a final concentration typically 2-10 fold molar excess over the azide.

  • Add DMSO to ensure the solubility of the fluorescent alkyne, typically up to 10% of the final reaction volume.

  • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove unreacted dye and catalyst.

Protocol for Metabolic Labeling and Fluorescence Imaging of Nascent Proteins in Cultured Cells

This protocol describes the use of an alkyne-containing amino acid analog to label newly synthesized proteins in cells, followed by fluorescent detection via CuAAC.

Materials:

  • Cultured mammalian cells on coverslips or in imaging dishes.

  • Complete cell culture medium.

  • Methionine-free medium (for labeling with alkyne-bearing methionine analogs like homopropargylglycine, HPG).

  • O-propargyl-puromycin (OPP) or HPG.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Click reaction cocktail:

    • Fluorescent alkyne (e.g., this compound).

    • CuSO₄.

    • THPTA or other suitable ligand.

    • Sodium ascorbate.

  • Wash buffer (e.g., PBS with 3% BSA).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Metabolic Labeling:

    • For OPP labeling: Add OPP to the complete cell culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes.

    • For HPG labeling: Replace the culture medium with methionine-free medium for 30 minutes to deplete intracellular methionine. Then, add HPG to the methionine-free medium at a final concentration of 50-100 µM and incubate for 1-4 hours.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail for a 500 µL reaction contains: 5 µM fluorescent alkyne, 1 mM CuSO₄, 1 mM THPTA, and 10 mM sodium ascorbate in PBS. Note: Always add the sodium ascorbate last to initiate the reaction.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells three times with the wash buffer.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides with mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

This compound stands out as a high-performance fluorescent probe for click chemistry applications. Its exceptional quantum yield translates into bright, readily detectable signals, making it particularly well-suited for imaging low-abundance biomolecules and for applications where high sensitivity is paramount. While other fluorescent alkynes have their merits, the superior brightness of this compound, coupled with the robust and versatile nature of click chemistry, provides researchers with a powerful tool to unravel complex biological processes with high fidelity. The provided protocols offer a starting point for the successful implementation of this compound and other fluorescent alkynes in a variety of experimental contexts.

References

BDP TMR Alkyne: A Comparative Performance Guide for Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of BDP TMR alkyne in fixed versus live cell imaging applications. We present supporting experimental data, detailed protocols, and a comparison with alternative fluorescent probes to assist researchers in selecting the optimal reagents and methods for their specific needs.

Performance Comparison: this compound in Fixed vs. Live Cells

This compound is a bright and photostable fluorophore belonging to the BODIPY family of dyes.[1][] Its alkyne group allows for covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[3][4] The choice between performing this labeling in fixed or live cells depends on the experimental goals, with each approach presenting distinct advantages and challenges.

FeatureFixed Cell Imaging with this compoundLive Cell Imaging with this compound
Signal Intensity Generally higher due to optimized reaction conditions and potentially increased antibody access to intracellular targets.May be lower due to constraints on reagent concentrations and reaction times to maintain cell viability.
Signal-to-Noise Ratio (SNR) Can be high, but may be compromised by increased background fluorescence from non-specific binding of the dye or autofluorescence induced by fixation.[5]Generally offers a better SNR due to the maintenance of cellular integrity and lower background. However, SNR is still dependent on the expression level of the target and the efficiency of the labeling reaction.
Cell Permeability Permeabilization protocols (e.g., with Triton X-100 or saponin) ensure efficient entry of the dye and catalyst.The cell membrane can be a barrier. The hydrophobicity of BODIPY dyes aids in passive diffusion, but efficiency can vary between cell types.
Photostability BODIPY dyes are known for their exceptional photostability, which is generally well-preserved in fixed samples.While still highly photostable, the dynamic cellular environment and potential for phototoxicity need to be considered.
Cytotoxicity Not a concern as cells are non-viable.A significant consideration due to the copper catalyst used in CuAAC. Optimization of catalyst concentration and the use of copper-chelating ligands are crucial to minimize toxicity. Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, is a preferred alternative for live-cell applications.
Experimental Complexity Involves additional steps of fixation and permeabilization.Requires careful optimization of labeling conditions to ensure cell health and minimize artifacts.
Temporal Resolution Provides a snapshot of the cellular state at the time of fixation.Enables the study of dynamic cellular processes in real-time.

Comparison with Alternative Fluorescent Alkynes

Several other fluorescent alkynes are available for click chemistry applications. The choice of dye depends on the desired spectral properties, brightness, and compatibility with the imaging setup.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
This compound ~545~570~0.95~80,000High brightness and photostability, relatively insensitive to pH.
Alexa Fluor 488 Alkyne ~495~519~0.92~71,000Very bright and photostable green fluorophore, highly water-soluble.
Cy5 Alkyne ~650~680~0.2~250,000Bright far-red fluorophore, good for multiplexing and in vivo imaging due to reduced autofluorescence in this spectral range.

Experimental Protocols

Protocol 1: Labeling of Nascent Proteins in Live Cells using this compound

This protocol describes the metabolic labeling of newly synthesized proteins with an amino acid analog containing an azide group, followed by CuAAC ligation with this compound.

Materials:

  • Cells of interest

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Wash cells once with pre-warmed methionine-free medium.

    • Incubate cells in methionine-free medium containing 25-50 µM AHA for 1-4 hours at 37°C.

  • Click Reaction:

    • Prepare a fresh 10X stock of the click reaction cocktail: 1.7 mM CuSO₄ and 8.5 mM THPTA in water.

    • Wash the cells twice with PBS.

    • Add fresh culture medium to the cells.

    • Add the 10X click reaction cocktail to the cells at a 1:10 dilution.

    • Add this compound (from a 10 mM stock in DMSO) to a final concentration of 1-10 µM.

    • Add sodium ascorbate (from a freshly prepared 100 mM stock in water) to a final concentration of 1 mM to initiate the reaction.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filters for BDP TMR (Excitation/Emission: ~545/570 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Fixed Cells using this compound

This protocol is suitable for labeling azide-modified proteins in cells that have been fixed and permeabilized.

Materials:

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Sodium ascorbate

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 1 mL final volume, add in the following order: 880 µL PBS, 10 µL of 10 mM this compound in DMSO (final concentration 100 µM), 50 µL of 10 mM CuSO₄, and 50 µL of 10 mM TBTA or THPTA. Finally, add 10 µL of a freshly prepared 1 M sodium ascorbate solution.

    • Remove the PBS from the coverslips and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow: Pulse-Chase Analysis of Protein Turnover

This workflow illustrates a pulse-chase experiment to study the degradation rate of a specific protein. Cells are first metabolically labeled with an azide-containing amino acid (the "pulse") and then transferred to a medium with the regular amino acid (the "chase"). The labeled protein population is then visualized at different time points using click chemistry with this compound.

Pulse_Chase_Workflow cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_detection Detection Phase pulse_step1 Incubate cells with L-azidohomoalanine (AHA) pulse_step2 AHA is incorporated into newly synthesized proteins pulse_step1->pulse_step2 Metabolic Labeling chase_step1 Replace AHA-containing medium with normal medium pulse_step2->chase_step1 Wash cells chase_step2 Collect cell samples at different time points (t=0, 1, 2, 4h...) chase_step1->chase_step2 detection_step1 Fix and permeabilize cells chase_step2->detection_step1 detection_step2 Perform Click Chemistry with This compound detection_step1->detection_step2 CuAAC detection_step3 Image cells and quantify fluorescence intensity detection_step2->detection_step3 analysis Determine protein half-life detection_step3->analysis Data Analysis

Pulse-chase experimental workflow.
Signaling Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the basic mechanism of the copper(I)-catalyzed click chemistry reaction used to conjugate this compound to an azide-modified protein.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_reaction Cycloaddition cluster_product Product protein_azide Azide-modified Protein (R-N3) cycloaddition [3+2] Cycloaddition protein_azide->cycloaddition bdp_alkyne This compound (BDP-C≡CH) bdp_alkyne->cycloaddition cu_II Copper(II) Sulfate (CuSO4) cu_I Copper(I) (Cu+) cu_II->cu_I Reduction ascorbate Sodium Ascorbate cu_I->cycloaddition Catalyst labeled_protein BDP TMR Labeled Protein (Triazole linkage) cycloaddition->labeled_protein

CuAAC reaction mechanism.

References

A Comparative Guide to BDP TMR Alkyne for Biological Labeling: Performance and Cross-Reactivity Insights

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for the fluorescent labeling of biological molecules, the choice of a suitable fluorescent probe is paramount. This guide provides an objective comparison of BDP TMR alkyne, a popular red-fluorescent dye, with other commonly used alkyne-functionalized fluorophores. We delve into its performance in biological samples, addressing key considerations such as signal intensity, background fluorescence, and potential cross-reactivity, supported by experimental data and detailed protocols.

This compound is a borondipyrromethene-based dye designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Its bright fluorescence in the tetramethylrhodamine (TAMRA) channel and high fluorescence quantum yield of 0.95 make it a significantly brighter alternative to traditional TAMRA dyes.[1][2] This enhanced brightness can be advantageous for the detection of low-abundance biomolecules. However, a comprehensive evaluation requires a closer look at its performance against other fluorescent alkynes in the complex environment of biological samples.

Performance Comparison of Fluorescent Alkyne Probes

The selection of a fluorescent alkyne for click chemistry applications in biological samples is a trade-off between signal brightness, specificity, and the potential for non-specific background. While direct head-to-head comparisons of a wide range of fluorescent alkynes are limited in published literature, we can synthesize a comparative overview based on the known properties of different dye families and available experimental evidence.

FeatureThis compoundAlexa Fluor 488 AlkyneCy5 Alkyne
Excitation Max (nm) 545[1]~495~649
Emission Max (nm) 570[1]~519~666
Quantum Yield 0.95~0.92~0.28
Brightness Very HighHighModerate
Photostability GoodExcellentModerate
Susceptibility to Non-Specific Binding ModerateLow to ModerateModerate to High
Primary Application Color Channel RedGreenFar-Red

This compound: As a member of the BODIPY dye family, this compound offers high molar absorptivity and a sharp emission peak. However, the hydrophobic nature of some BODIPY dyes can lead to aggregation and non-specific binding to proteins and cellular membranes, potentially increasing background fluorescence.

Alexa Fluor Alkynes: This family of dyes is renowned for its high photostability and brightness. Alexa Fluor 488, a green-fluorescent dye, is a popular choice for its excellent performance and relatively low non-specific binding in many applications.

Cy Alkynes: Cyanine dyes, such as Cy5, are widely used for their emission in the far-red spectrum, which helps to minimize autofluorescence from biological samples. However, some Cy dyes can be more prone to photobleaching and can exhibit increased non-specific binding, particularly in protein lysates.

Experimental Protocols

To provide a framework for the comparative evaluation of fluorescent alkynes, we present a generalized protocol for the in-gel detection of azide-modified proteins in a cell lysate.

Protocol: In-Gel Fluorescence Detection of Azide-Modified Proteins

1. Preparation of Cell Lysate:

  • Culture cells and treat with an azide-modified metabolic precursor (e.g., azidohomoalanine for labeling newly synthesized proteins).

  • Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Click Chemistry Reaction:

  • In a microcentrifuge tube, combine 50 µg of protein lysate with the following reagents:

    • Fluorescent alkyne (this compound, Alexa Fluor 488 alkyne, or Cy5 alkyne) to a final concentration of 50 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

    • Sodium ascorbate to a final concentration of 1 mM (add last to initiate the reaction).

  • Incubate the reaction at room temperature for 1 hour, protected from light.

3. Protein Precipitation and Sample Preparation:

  • Precipitate the labeled proteins by adding four volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

  • Resuspend the protein pellet in 1x SDS-PAGE loading buffer.

4. Gel Electrophoresis and Imaging:

  • Separate the labeled proteins on a polyacrylamide gel.

  • After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the specific dye used.

  • For comparison, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

To minimize non-specific binding of the fluorescent alkyne, it is crucial to optimize the dye concentration and to include a protein precipitation step to remove unreacted dye before gel electrophoresis.

Visualizing the Workflow: Activity-Based Protein Profiling (ABPP)

A common application for fluorescent alkyne probes is in Activity-Based Protein Profiling (ABPP), a powerful technique to study the activity of enzymes in complex biological samples. The following diagram illustrates a typical ABPP workflow.

ABPP_Workflow cluster_Cellular_Labeling Cellular Labeling cluster_Lysis_and_Click Lysis & Click Reaction cluster_Analysis Downstream Analysis Biological_Sample Biological Sample (e.g., Live Cells) ABP_Incubation Incubate with Activity-Based Probe (ABP) containing an azide tag Biological_Sample->ABP_Incubation Cell_Lysis Cell Lysis ABP_Incubation->Cell_Lysis Click_Reaction Click Reaction with This compound Cell_Lysis->Click_Reaction SDS_PAGE SDS-PAGE Click_Reaction->SDS_PAGE In_Gel_Fluorescence In-Gel Fluorescence Imaging SDS_PAGE->In_Gel_Fluorescence Mass_Spectrometry Mass Spectrometry (for protein ID) SDS_PAGE->Mass_Spectrometry BDP_TMR_Alkyne BDP TMR Alkyne BDP_TMR_Alkyne->Click_Reaction Troubleshooting_Cross_Reactivity High_Background High Background or Non-Specific Labeling? Optimize_Dye_Conc Optimize Dye Concentration (Titrate down) High_Background->Optimize_Dye_Conc Yes Improve_Washing Improve Washing Steps (Increase stringency/duration) Optimize_Dye_Conc->Improve_Washing Protein_Precipitation Include Protein Precipitation Step (e.g., Acetone) Improve_Washing->Protein_Precipitation Blocking_Step Introduce a Blocking Step (e.g., BSA) Protein_Precipitation->Blocking_Step Alternative_Dye Consider Alternative Dye with lower hydrophobicity Problem_Solved Problem Resolved Alternative_Dye->Problem_Solved Blocking_Step->Alternative_Dye

References

BDP TMR Alkyne: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of BDP TMR alkyne, a fluorescent probe increasingly utilized in biological research. Through a detailed comparison with commonly used alternative dyes and supported by experimental data, this document serves as a practical resource for selecting the optimal fluorescent label for your research needs.

Introduction to this compound

This compound is a borondipyrromethene (BODIPY)-based fluorophore designed for the tetramethylrhodamine (TMR) channel. It features a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] BDP TMR is frequently positioned as a superior alternative to traditional dyes like TAMRA due to its significantly higher fluorescence quantum yield, leading to brighter signals in imaging applications.[1][3][4]

Performance Comparison of Fluorescent Alkynes

The selection of a fluorescent probe is critical for the sensitivity and resolution of an experiment. The following table summarizes the key photophysical properties of this compound in comparison to other commonly used fluorescent alkynes in a similar spectral region.

FeatureThis compoundTAMRA AlkyneCy3 AlkyneAlexa Fluor 546 Alkyne
Excitation Max (nm) ~545~552-556~553-555~554-556
Emission Max (nm) ~570~575-578~569~570-573
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) High (>80,000) ¹~84,000-92,000~150,000~110,000-112,000
Quantum Yield (Φ) 0.95 ~0.1-0.7~0.04-0.3 ²~0.79
Relative Brightness (ε x Φ) ~76,000 ~8,400-64,400~6,000-45,000~86,900-88,480
Photostability HighModerateModerate to HighHigh

¹ While a specific value for the alkyne derivative is not consistently reported, BODIPY TMR dyes are known to have high extinction coefficients, generally over 80,000 M⁻¹cm⁻¹. ² The quantum yield of Cy3 dyes can be highly dependent on the local environment and conjugation state.

Key Advantages of this compound

  • High Quantum Yield: With a quantum yield of 0.95, this compound is exceptionally bright, making it ideal for detecting low-abundance targets.

  • High Photostability: As a member of the BODIPY dye family, BDP TMR exhibits high resistance to photobleaching, enabling longer imaging times and more robust data acquisition.

  • pH Insensitivity: The fluorescence of BDP TMR is stable over a broad pH range, a critical feature for live-cell imaging where pH can fluctuate.

  • Narrow Emission Spectrum: The dye's narrow emission bandwidth reduces spectral bleed-through in multicolor imaging experiments.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in cellular imaging.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

This protocol describes the general steps for conjugating an alkyne-containing dye, such as this compound, to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassing equipment (e.g., nitrogen or argon gas line)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO for dissolving the dye

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in an appropriate buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution.

    • Add the copper-chelating ligand to the mixture.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the reaction.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

Protocol for Intracellular Labeling and Imaging

This protocol outlines the steps for labeling and visualizing azide-modified molecules within fixed cells using this compound.

Materials:

  • Cells grown on coverslips, with metabolically incorporated azide-modified precursors

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Click-&-Go® reaction cocktail components (or individual click chemistry reagents)

  • This compound

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips and treat with an azide-modified metabolic precursor (e.g., an azide-modified amino acid or sugar).

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS containing 3% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and this compound.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS containing 3% BSA.

    • Briefly rinse with deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for the TMR channel (Excitation: ~545 nm, Emission: ~570 nm).

Visualizations

Experimental Workflow for Intracellular Click Chemistry Labeling

G Experimental Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture 1. Culture cells with azide-modified precursor fixation 2. Fix cells with paraformaldehyde cell_culture->fixation permeabilization 3. Permeabilize cells with Triton X-100 fixation->permeabilization prepare_cocktail 4. Prepare Click Reaction Cocktail (this compound) incubation 5. Incubate cells with reaction cocktail prepare_cocktail->incubation washing 6. Wash cells incubation->washing mounting 7. Mount coverslips washing->mounting microscopy 8. Fluorescence Microscopy mounting->microscopy

Caption: A flowchart of the key steps for intracellular labeling using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G CuAAC Reaction Biomolecule_Azide Biomolecule-N₃ Catalyst Cu(I) Catalyst Biomolecule_Azide->Catalyst BDP_TMR_Alkyne BDP TMR-Alkyne BDP_TMR_Alkyne->Catalyst Triazole_Product Biomolecule-Triazole-BDP TMR Catalyst->Triazole_Product

Caption: The CuAAC "click" reaction covalently links this compound to an azide-modified biomolecule.

References

BDP TMR Alkyne: A Superior Alternative to Traditional Fluorescent Dyes for Advanced Bio-imaging and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug discovery, the precision and reliability of fluorescent probes are paramount. For years, traditional dyes like Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), and Tetramethylrhodamine (TAMRA) have been mainstays in laboratories worldwide. However, the advent of advanced fluorophores, such as BDP TMR alkyne, presents a significant leap forward in performance, offering researchers enhanced capabilities for sensitive and robust experimental outcomes. This guide provides an objective comparison of this compound against these traditional dyes, supported by quantitative data and detailed experimental protocols.

Unveiling the Advantages: A Quantitative Comparison

The superiority of this compound lies in its exceptional photophysical properties, most notably its high fluorescence quantum yield and remarkable photostability. A high quantum yield translates to a brighter signal, enabling the detection of low-abundance targets, while high photostability ensures that the fluorescent signal withstands prolonged excitation, which is crucial for time-lapse imaging and complex multi-step experiments.

PropertyThis compoundFITCTRITC5-TAMRA
Excitation Max (nm) ~545~495~544-560~546
Emission Max (nm) ~570~525~572-590~579
Molar Extinction Coefficient (M⁻¹cm⁻¹) Not consistently reported~75,000~87,000~90,000
Fluorescence Quantum Yield (Φ) Approaching 1.0[1]~0.92[2]High, but varies with conjugate0.37-0.39%[3]
Photostability HighModerate, prone to photobleachingGoodGood, Photobleaching Quantum Yield (Φb) = 3.3 x 10⁻⁷[4]
pH Sensitivity Relatively insensitiveSensitive to pH changesRelatively insensitivepH-insensitive[5]
Reactive Group Alkyne (for Click Chemistry)Isothiocyanate (for amines)Isothiocyanate (for amines)Carboxylic acid (for NHS ester conjugation)

Key Insights:

  • Brightness: this compound exhibits a significantly higher fluorescence quantum yield, approaching unity, making it substantially brighter than 5-TAMRA. While FITC also has a high quantum yield, its utility is often limited by its pH sensitivity and lower photostability.

  • Photostability: this compound, as a member of the borondipyrromethene (BODIPY) family of dyes, is renowned for its high photostability compared to traditional dyes like fluorescein. This allows for longer exposure times and more reliable quantitative imaging. TAMRA also demonstrates good photostability.

  • Versatility through Click Chemistry: The alkyne group on this compound enables its use in highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC) reactions, commonly known as "click chemistry". This bioorthogonal ligation strategy allows for the precise labeling of target molecules in complex biological systems with minimal off-target effects, a significant advantage over the less specific amine-reactive chemistry of FITC and TRITC.

Experimental Protocols: Harnessing the Power of this compound

The true potential of this compound is realized in its application. Below are detailed methodologies for key experiments where this advanced dye offers substantial benefits.

Experimental Protocol 1: Protein Labeling in Live Cells via Click Chemistry

This protocol outlines the labeling of a target protein with this compound in living cells, a cornerstone technique in studying protein localization, trafficking, and dynamics.

Materials:

  • Cells expressing the target protein modified to contain an azide group (e.g., via unnatural amino acid incorporation).

  • This compound.

  • Copper(II) sulfate (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate.

  • Dulbecco's Modified Eagle Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope.

Methodology:

  • Cell Culture and Azide Incorporation:

    • Culture cells expressing the azide-modified target protein in complete DMEM supplemented with 10% FBS.

    • Induce expression of the target protein as required by the specific expression system.

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

  • Live Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Prepare the click reaction cocktail in serum-free DMEM immediately before use. For a final volume of 1 mL, add the following in order, vortexing gently after each addition:

      • 1 µL of 10 mM this compound (final concentration: 10 µM).

      • 2 µL of 100 mM CuSO₄ (final concentration: 200 µM).

      • 10 µL of 500 mM THPTA (final concentration: 5 mM).

      • 10 µL of 1 M sodium ascorbate (final concentration: 10 mM).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with warm PBS.

    • Add fresh, complete DMEM to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP TMR (Excitation: ~545 nm, Emission: ~570 nm).

G cluster_workflow Experimental Workflow: Protein Labeling with this compound via Click Chemistry introduce_azide Introduce Azide into Target Protein (e.g., Unnatural Amino Acid Incorporation) cell_culture Culture Azide-Modified Cells introduce_azide->cell_culture click_reaction Perform Click Reaction in Live Cells cell_culture->click_reaction prepare_reagents Prepare Click Chemistry Reagents (this compound, CuSO4, THPTA, Ascorbate) prepare_reagents->click_reaction wash Wash to Remove Unreacted Reagents click_reaction->wash imaging Fluorescence Imaging (Microscopy or Flow Cytometry) wash->imaging

Caption: Workflow for labeling proteins in live cells using this compound and click chemistry.

Experimental Protocol 2: Fluorescence Polarization Assay for Protein-Ligand Binding

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. The long fluorescence lifetime of BODIPY dyes like BDP TMR makes them excellent probes for FP assays.

Materials:

  • Purified protein of interest.

  • A small molecule ligand labeled with BDP TMR (BDP-TMR-Ligand).

  • Unlabeled competing ligand.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Microplate reader with fluorescence polarization capabilities.

  • Black, low-binding 384-well plates.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the BDP-TMR-Ligand in DMSO.

    • Prepare serial dilutions of the unlabeled competing ligand in the assay buffer.

    • Prepare a solution of the purified protein in the assay buffer at a concentration determined by prior titration experiments (typically in the low nanomolar range).

  • Assay Setup:

    • To each well of the 384-well plate, add:

      • 5 µL of the BDP-TMR-Ligand solution (final concentration should be below the Kd of the interaction).

      • 5 µL of the serially diluted unlabeled competing ligand or assay buffer (for control wells).

      • 10 µL of the protein solution.

    • Include control wells containing only the BDP-TMR-Ligand (for minimum polarization) and wells with the BDP-TMR-Ligand and the protein without a competitor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization (in mP units) using a microplate reader with excitation and emission filters appropriate for BDP TMR.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the unlabeled competing ligand.

    • Fit the data to a competitive binding model to determine the IC₅₀ value of the competing ligand.

Visualizing Biological Complexity: Signaling Pathways and Workflows

The ability to visualize complex biological processes is crucial for understanding cellular function. Fluorescent dyes are instrumental in elucidating these pathways.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Fluorescently labeled antibodies or proteins can be used to track the activation and localization of key components of this pathway.

G cluster_pathway Simplified ERK Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor grb2 Grb2 receptor->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

References

A Comparative Guide to Fluorescent Alkyne Probes for Click Chemistry: BDP TMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry for biomolecular labeling, the choice of a fluorescent alkyne probe is critical for achieving high sensitivity, specificity, and robust experimental outcomes. This guide provides a comprehensive comparison of the widely used BDP TMR alkyne with other popular alternatives, namely Cy5 alkyne and Alexa Fluor alkynes. We present a side-by-side analysis of their performance characteristics, supported by available experimental data, and provide detailed experimental protocols to facilitate independent evaluation.

Performance Comparison of Fluorescent Alkynes

The selection of a fluorescent alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry involves a trade-off between several key performance indicators. While this compound, a BODIPY-based dye, is known for its high fluorescence quantum yield, other families of dyes like cyanines (Cy) and Alexa Fluors offer distinct advantages in terms of photostability and brightness in certain applications.

Table 1: Photophysical and Performance Characteristics of Selected Fluorescent Alkynes

FeatureThis compoundCy5 AlkyneAlexa Fluor 555/568 Alkyne
Excitation Max (nm) ~545[1]~646~555 / ~578
Emission Max (nm) ~570[1]~662~565 / ~603
Quantum Yield (Φ) ~0.95[1]~0.2Varies, generally high
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) High~250,000High
Brightness (ε x Φ) Very HighModerateHigh to Very High
Photostability ModerateModerate to LowHigh[2][3]
Key Advantages High quantum yield, bright signal.Far-red emission minimizes cellular autofluorescence.High photostability and brightness, less prone to aggregation-induced quenching.
Potential Considerations Potential for aggregation-induced quenching in aqueous environments.Lower quantum yield compared to others, susceptible to photobleaching.Performance can be context-dependent.

Specificity and Selectivity in Click Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally specific and bioorthogonal reaction, meaning that the azide and alkyne functionalities react exclusively with each other, with minimal cross-reactivity with other functional groups present in complex biological systems. This high degree of specificity is a hallmark of click chemistry itself, rather than a property of the fluorescent dye attached to the alkyne.

However, the choice of fluorescent dye can indirectly impact the perceived specificity and the signal-to-noise ratio of a labeling experiment. Factors to consider include:

  • Non-specific Binding: The inherent hydrophobicity of some dyes, including certain BODIPY derivatives, can lead to non-specific binding to cellular components, resulting in background fluorescence. This can be mitigated through careful probe design, including the incorporation of hydrophilic linkers, and by optimizing washing steps in the experimental protocol.

  • Aggregation: BODIPY dyes, including BDP TMR, can be prone to aggregation in aqueous environments, which can lead to fluorescence quenching and potentially alter their reactivity or binding characteristics. The formation of dye aggregates can also contribute to non-specific staining. In contrast, Alexa Fluor dyes are generally less prone to aggregation-induced quenching, which contributes to their robust performance in various labeling applications.

  • Copper-Induced Fluorescence Quenching: While the click reaction itself is highly specific, the copper catalyst used in CuAAC can sometimes interact with certain fluorophores, leading to fluorescence quenching. This effect is dye-dependent and should be considered when optimizing labeling conditions.

Experimental Protocols

To facilitate a direct and objective comparison of this compound with other fluorescent alkynes, we provide a detailed experimental protocol for an in vitro labeling experiment. This protocol can be adapted for cell-based assays.

Protocol: In Vitro Comparative Labeling of an Azide-Modified Protein

Objective: To compare the labeling efficiency, signal intensity, and background of this compound, Cy5 alkyne, and Alexa Fluor 555/568 alkyne in a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein (e.g., BSA-azide)

  • This compound

  • Cy5 alkyne

  • Alexa Fluor 555 or 568 alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each fluorescent alkyne in anhydrous DMSO.

    • Prepare a 1 mg/mL (or a known molar concentration) stock solution of the azide-modified protein in PBS.

    • Prepare fresh 100 mM stock solutions of CuSO₄ and sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction Setup:

    • For each fluorescent alkyne, set up the following reaction mixture in a microcentrifuge tube:

      • Azide-modified protein: 10 µg (or an equimolar amount)

      • PBS (pH 7.4): to a final volume of 50 µL

      • Fluorescent alkyne: 5 µM final concentration (from 10 mM stock)

    • Prepare a "click cocktail" by premixing the following for each reaction:

      • CuSO₄: 100 µM final concentration

      • THPTA: 500 µM final concentration

      • Sodium ascorbate: 1 mM final concentration

    • Add the click cocktail to the protein/alkyne mixture to initiate the reaction.

  • Incubation:

    • Incubate the reactions at room temperature for 1 hour, protected from light.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 5 µL of 50 mM EDTA.

    • Add 4x Laemmli sample buffer to each reaction and heat at 95°C for 5 minutes.

  • SDS-PAGE and Fluorescence Imaging:

    • Load equal amounts of each reaction mixture onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Image the gel using a fluorescence scanner with appropriate excitation and emission filters for each dye.

    • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.

  • Data Analysis:

    • Quantify the fluorescence intensity of the labeled protein band for each dye.

    • Measure the background fluorescence in an area of the gel without protein.

    • Calculate the signal-to-noise ratio for each fluorescent alkyne.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Click_Reaction_Workflow cluster_preparation Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide-modified\nBiomolecule Azide-modified Biomolecule Reaction\nMixture Reaction Mixture Azide-modified\nBiomolecule->Reaction\nMixture Fluorescent\nAlkyne Probe Fluorescent Alkyne Probe Fluorescent\nAlkyne Probe->Reaction\nMixture Cu(I) Catalyst Cu(I) Catalyst Purification Purification Reaction\nMixture->Purification Incubation Detection Detection Purification->Detection e.g., SDS-PAGE, Microscopy Copper_Catalyzed_Click_Chemistry Azide Azide Triazole_Product 1,2,3-Triazole Azide->Triazole_Product Alkyne Alkyne Alkyne->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product catalyzes

References

A Head-to-Head Comparison of Bioorthogonal Probes: Benchmarking BDP TMR Alkyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in their native environment is crucial for unraveling complex biological processes and developing novel therapeutics. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling the covalent attachment of probes to biomolecules in living systems with minimal interference. Among the plethora of available probes, BDP T-MR alkyne stands out for its exceptional brightness. This guide presents an objective comparison of BDP TMR alkyne with other commonly used bioorthogonal probes, supported by experimental data, to facilitate the selection of the optimal tool for your research needs.

Performance Comparison of Bioorthogonal Probes

The choice of a bioorthogonal probe is often a balance between reaction kinetics, photophysical properties, biocompatibility, and the steric footprint of the probe. The following tables summarize key quantitative data for this compound and its alternatives, categorized by the type of bioorthogonal reaction.

Table 1: Photophysical Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
BDP TMR 5455700.95 ~80,000
TAMRA 555578~0.1~92,000
Cy5 6496710.27250,000

Table 2: Comparison of Bioorthogonal Reaction Chemistries

Reaction TypeProbe Functional GroupTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne (e.g., this compound) 10¹ - 10⁴Moderate; potential copper cytotoxicity can be mitigated with ligands.[1]Fast and efficient. The small size of the alkyne and azide groups minimizes steric hindrance.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO, BCN) 10⁻³ - 1High; no toxic metal catalyst required.[3]Excellent for live-cell and in-vivo imaging. The bulky cyclooctyne can sometimes affect biomolecule function.[3]
Inverse Electron-Demand Diels-Alder (iEDDA) Strained Alkene/Alkyne (e.g., TCO, Norbornene) 1 - 10⁶High; catalyst-free.Extremely fast kinetics, ideal for rapid labeling of low-abundance targets. Tetrazine probes can have stability issues.[4]

Experimental Protocols

To enable a direct and objective comparison of this compound with other bioorthogonal probes, the following detailed experimental protocols are provided.

Protocol 1: Comparison of Labeling Efficiency and Signal-to-Noise Ratio in Live Cells via Fluorescence Microscopy

This protocol outlines a method to quantitatively compare the on-target labeling efficiency and signal-to-noise ratio of different fluorescent bioorthogonal probes in a cell-based assay.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • Plasmid encoding a target protein with a bioorthogonal handle (e.g., an azide- or strained alkyne-bearing unnatural amino acid)

  • Transfection reagent

  • This compound

  • Alternative fluorescent bioorthogonal probes (e.g., DBCO-Cy5, TCO-TAMRA)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI or Hoechst stain

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding and Transfection: a. Seed cells on glass-bottom dishes at an appropriate density. b. Transfect cells with the plasmid encoding the target protein according to the manufacturer's protocol.

  • Metabolic Labeling (if applicable): a. If using metabolic labeling, incubate the transfected cells with the corresponding bioorthogonal precursor (e.g., an azide-modified sugar) for 24-48 hours.

  • Bioorthogonal Labeling: a. Prepare stock solutions of this compound and the alternative probes in DMSO. b. Dilute the probes to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium. c. For CuAAC with this compound, prepare the catalyst solution (e.g., CuSO₄, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA). d. Wash the cells twice with warm PBS. e. Incubate the cells with the respective probe solutions (and catalyst for CuAAC) for 30-60 minutes at 37°C, protected from light.

  • Fixation and Staining: a. Wash the cells three times with warm PBS to remove unbound probe. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Stain the nuclei with DAPI or Hoechst stain.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope with the appropriate filter sets for each fluorophore. b. Quantification of Labeling Efficiency: Determine the percentage of transfected cells that show a positive fluorescent signal for each probe. c. Quantification of Signal-to-Noise Ratio (SNR): i. For each labeled cell, measure the mean fluorescence intensity of the labeled structure (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as Signal / Noise. iv. Compare the average SNR values between the different probes.

Protocol 2: Assessment of Cytotoxicity using an MTT Assay

This protocol describes a colorimetric assay to evaluate the potential cytotoxic effects of the bioorthogonal labeling reactions on cultured cells.

Materials:

  • Adherent mammalian cells

  • 96-well plates

  • Cell culture medium

  • This compound and corresponding CuAAC reagents

  • Alternative bioorthogonal probes (DBCO-Cy5, TCO-TAMRA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Treatment: a. Treat the cells with varying concentrations of the bioorthogonal probes and, for CuAAC, the complete catalyst cocktail. b. Include control wells with untreated cells and cells treated with a known cytotoxic agent (positive control).

  • Incubation: a. Incubate the plate for 24-48 hours at 37°C.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Add DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. b. Compare the cytotoxicity profiles of the different bioorthogonal labeling methods.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis seeding Cell Seeding transfection Transfection with Target Plasmid seeding->transfection metabolic Metabolic Labeling (optional) transfection->metabolic probe_prep Prepare Fluorescent Probes metabolic->probe_prep incubation Incubate Cells with Probes probe_prep->incubation wash1 Wash to Remove Unbound Probe incubation->wash1 fixation Fixation & Nuclear Staining wash1->fixation imaging Fluorescence Microscopy fixation->imaging quantification Quantify Labeling Efficiency & SNR imaging->quantification reaction_mechanisms cuaac CuAAC This compound + Azide Cu(I) Catalyst Fast Kinetics spaac SPAAC DBCO/BCN Probe + Azide Strain-Promoted Catalyst-Free iedda iEDDA TCO/Norbornene Probe + Tetrazine Inverse Electron Demand Extremely Fast biomolecule Target Biomolecule biomolecule->cuaac Labeling biomolecule->spaac Labeling biomolecule->iedda Labeling

References

A Comparative Guide to BDP T-MR Alkyne for Dual-Color Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular imaging, the precise and robust visualization of multiple molecular targets within a single sample is paramount. Dual-color imaging, a cornerstone of modern cell biology and drug development, enables the simultaneous tracking of different biomolecules, providing critical insights into their colocalization and dynamic interactions. The advent of bioorthogonal click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the labeling of biomolecules with fluorescent probes. This guide provides a comprehensive comparison of BDP TMR alkyne, a bright and photostable fluorophore, with other commonly used alkyne-functionalized dyes for dual-color imaging applications.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent dye is critical for the success of any imaging experiment. Key performance indicators include brightness, photostability, and spectral properties that allow for clear separation of signals in multi-color setups. This compound, a member of the BODIPY family of dyes, is renowned for its exceptional fluorescence quantum yield and resistance to photobleaching.[1][2][3] This section compares the quantitative performance of this compound with two other popular fluorescent alkynes, Cy3 alkyne and Alexa Fluor 555 alkyne, as well as a suitable green-emitting counterpart for dual-color imaging, BDP FL alkyne.

PropertyThis compoundCy3 AlkyneAlexa Fluor 555 AlkyneBDP FL Alkyne
Excitation Max (nm) 545[1]~555555503
Emission Max (nm) 570~569565509
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specified~150,000~155,00092,000
Quantum Yield (Φ) 0.95~0.15-0.3High (not specified for alkyne)0.97
Calculated Brightness (ε x Φ) High (due to high Φ)22,500 - 45,000High89,240
Photostability HighModerateHighVery High
Color Orange-RedOrange-RedOrange-RedGreen

Key Insights:

  • Brightness: While Cy3 alkyne has a high extinction coefficient, its overall brightness is limited by a lower quantum yield compared to this compound and BDP FL alkyne, which both have exceptionally high quantum yields approaching unity. Alexa Fluor 555 is also known for its brightness. The calculated brightness of BDP FL alkyne is remarkably high.

  • Photostability: BODIPY dyes, including BDP TMR and BDP FL, are well-regarded for their superior photostability compared to traditional cyanine dyes like Cy3. Alexa Fluor dyes are also known to be significantly more photostable than Cy dyes. This makes BDP and Alexa Fluor dyes the preferred choice for experiments requiring long-term imaging or intense illumination.

  • Spectral Pairing: For dual-color imaging with this compound (orange-red), BDP FL alkyne (green) is an excellent partner. Their emission spectra are well-separated, minimizing spectral bleed-through and allowing for accurate colocalization analysis.

Experimental Protocols

To facilitate the application of this compound in dual-color imaging, we provide a detailed protocol for the metabolic labeling of cellular glycans with an azido sugar, followed by a two-step sequential copper-catalyzed click chemistry (CuAAC) reaction to label with BDP FL alkyne and this compound.

Detailed Methodology for Dual-Color Imaging of Cellular Glycans

This protocol outlines the steps for introducing azide functionalities into cellular glycans via metabolic labeling, followed by sequential click reactions with two different alkyne-functionalized fluorescent dyes.

Materials:

  • Mammalian cells in culture

  • Culture medium

  • Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • BDP FL alkyne

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with 10-50 µM Ac4GalNAz.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.

  • Sequential Click Chemistry Labeling:

    • First Click Reaction (BDP FL alkyne - Green):

      • Prepare the "Click-1" reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:

        • 875 µL of PBS

        • 10 µL of 10 mM BDP FL alkyne in DMSO (final concentration: 10 µM)

        • 10 µL of 100 mM CuSO₄

        • 50 µL of 100 mM THPTA

        • 50 µL of freshly prepared 1 M sodium ascorbate

      • Remove the blocking solution from the cells and add the "Click-1" reaction cocktail.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

    • Second Click Reaction (this compound - Orange-Red):

      • Prepare the "Click-2" reaction cocktail immediately before use, following the same recipe as "Click-1" but substituting BDP FL alkyne with this compound.

      • Add the "Click-2" reaction cocktail to the cells.

      • Incubate for 30 minutes at room temperature, protected from light.

      • Wash the cells three times with PBS.

  • Nuclear Staining and Imaging:

    • Stain the cell nuclei by incubating with a 300 nM DAPI solution in PBS for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for DAPI (blue), BDP FL (green), and BDP TMR (orange-red).

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

Dual_Color_Imaging_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chemistry Sequential Click Chemistry cluster_imaging Imaging cell_culture 1. Cell Seeding metabolic_labeling 2. Metabolic Labeling (Azido Sugar Incubation) cell_culture->metabolic_labeling fixation 3. Fixation (e.g., 4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization click_1 5. First Click Reaction (BDP FL Alkyne - Green) permeabilization->click_1 click_2 6. Second Click Reaction (this compound - Orange-Red) click_1->click_2 dapi_stain 7. Nuclear Staining (DAPI - Blue) click_2->dapi_stain microscopy 8. Fluorescence Microscopy dapi_stain->microscopy Glycosylation_Pathway Ac4GalNAz Ac4GalNAz (Azido Sugar Precursor) Metabolic_Pathway Cellular Metabolic Pathways Ac4GalNAz->Metabolic_Pathway Uptake UDP_GalNAz UDP-GalNAz Metabolic_Pathway->UDP_GalNAz Conversion Glycosyltransferases Glycosyltransferases UDP_GalNAz->Glycosyltransferases Glycoproteins Glycoproteins with Azide Modification Glycosyltransferases->Glycoproteins Incorporation Click_Reaction Click Reaction (CuAAC) Glycoproteins->Click_Reaction Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein Fluorescent_Probe This compound Fluorescent_Probe->Click_Reaction

References

Safety Operating Guide

Proper Disposal of BDP TMR Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of BDP TMR alkyne, a fluorescent dye commonly used in research and development.

This compound, a borondipyrromethene dye, requires careful handling and disposal as hazardous chemical waste. While a specific Safety Data Sheet (SDS) with explicit disposal instructions is not always provided, general best practices for the disposal of fluorescent dyes and alkyne-containing compounds must be followed. Adherence to institutional and local regulations is mandatory.

Core Safety Precautions and Handling

Before beginning any procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Waste Segregation

Proper segregation of waste streams is the critical first step to ensure safe and compliant disposal.[2] All waste contaminated with this compound must be separated based on its physical form.

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.

  • Liquid Waste: Encompasses unused solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.

  • Sharps Waste: Consists of any contaminated items that can puncture or cut, such as needles, syringes, and glass Pasteur pipettes.[2]

Waste Collection and Containment

Use designated, leak-proof, and chemically compatible containers for each waste stream.[1][2]

Container Specifications:

Waste TypeContainer Requirements
Solid Waste A designated, sealable, and clearly labeled solid chemical waste container. A durable plastic liner is recommended.
Liquid Waste A compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with the solvents used.
Sharps Waste A designated, puncture-proof sharps container.
Labeling of Waste Containers

Accurate and clear labeling of all waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

All waste containers must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A list of all components in the container, including solvents and their approximate concentrations.

  • The relevant hazard information (e.g., "Toxic").

  • The date of waste generation and the name of the generating laboratory or researcher.

Storage of Chemical Waste

Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

Scheduling Waste Disposal

Once a waste container is full, or on a regular schedule, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Never allow hazardous waste to accumulate in the laboratory.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for experiments involving this compound and the subsequent waste disposal pathway.

Experimental Workflow and Waste Disposal for this compound cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_disposal Disposal Phase A Weighing this compound B Solution Preparation A->B C Experimental Use (e.g., Click Chemistry, Staining) B->C D Contaminated Solid Waste (Gloves, Pipette Tips, etc.) C->D E Contaminated Liquid Waste (Solutions, Rinsates) C->E F Contaminated Sharps (Needles, Glassware) C->F G Segregate into Labeled Hazardous Waste Containers D->G E->G F->G H Store in Designated Waste Accumulation Area G->H I Schedule Pickup with EHS/Licensed Waste Vendor H->I J Proper Disposal by Vendor I->J

Caption: Workflow from experimental use of this compound to final disposal.

Decontamination of Glassware

For reusable glassware that has come into contact with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove the majority of the fluorescent dye.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous liquid chemical waste.

  • Subsequent Cleaning: After the initial decontamination, the glassware can typically be washed with detergent and water. However, confirm this practice with your institution's specific guidelines.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.